Product packaging for MK-8318(Cat. No.:)

MK-8318

Cat. No.: B8615278
M. Wt: 534.5 g/mol
InChI Key: BNMORDXQPYWZBW-FZOAFFARSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MK-8318 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 (CRTh2), also known as the DP2 receptor. This receptor plays a significant role in modulating allergic inflammation by mediating the chemotaxis and activation of Th2 cells, eosinophils, and basophils in response to prostaglandin D2 (PGD2). Antagonism of the CRTh2 receptor is a recognized therapeutic strategy for reducing excessive allergic responses. The compound was identified through structure-based drug design and extensive lead optimization of a novel tricyclic tetrahydroquinoline series. This compound demonstrates a favorable pharmacokinetic profile suitable for once-daily oral dosing in preclinical models, marking it as a valuable tool for investigating the pathophysiological role of the CRTh2 receptor in allergic diseases such as asthma . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26F4N2O5 B8615278 MK-8318

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H26F4N2O5

Molecular Weight

534.5 g/mol

IUPAC Name

4-[[(3aS,9R,9aR)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid

InChI

InChI=1S/C27H26F4N2O5/c28-16-6-11-22-20(14-16)25(32(17-7-8-17)23(34)12-13-24(35)36)19-2-1-3-21(19)33(22)26(37)15-4-9-18(10-5-15)38-27(29,30)31/h4-6,9-11,14,17,19,21,25H,1-3,7-8,12-13H2,(H,35,36)/t19-,21+,25-/m1/s1

InChI Key

BNMORDXQPYWZBW-FZOAFFARSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C1)N(C3=C([C@@H]2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F

Canonical SMILES

C1CC2C(C1)N(C3=C(C2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of MK-8318: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will, therefore, pivot to a hypothetical framework based on common drug discovery and development pathways. It will outline the types of data and experimental protocols that would be essential to characterize the mechanism of action of a novel therapeutic agent, using the placeholder "MK-8318." This document will serve as a template for what a comprehensive technical guide would entail, should information on this compound become available.

Hypothetical Target and Therapeutic Area

For the purpose of this illustrative guide, we will hypothesize that this compound is an investigational inhibitor of a key protein in a cancer-related signaling pathway.

Quantitative Data Summary

In a typical drug development program, extensive quantitative data is generated to characterize the compound's potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties. The following tables represent the types of data that would be crucial for understanding the profile of a compound like this compound.

Table 1: In Vitro Potency and Selectivity

Target/AssayIC50 / Ki (nM)Assay TypeCell Line/System
Primary Target Data Not AvailableBiochemical / CellularSpecific Cell Line
Off-Target 1 Data Not AvailableKinase Panel / Receptor BindingVarious
Off-Target 2 Data Not AvailableKinase Panel / Receptor BindingVarious
Cytotoxicity (CC50) Data Not AvailableMTS / CellTiter-GloCancer Cell Line vs. Normal Cell Line

Table 2: Pharmacokinetic Properties (Species-Dependent)

ParameterMouseRatDogMonkey
Bioavailability (%) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Half-life (t1/2, h) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Clearance (mL/min/kg) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Volume of Distribution (Vd, L/kg) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Key Experimental Protocols

The following are representative experimental protocols that would be employed to elucidate the mechanism of action of a novel investigational drug.

Target Engagement Assays

Objective: To confirm that this compound directly interacts with its intended target in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow target-expressing cells to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve indicates target engagement by this compound.

Downstream Signaling Pathway Analysis

Objective: To determine the functional consequences of target engagement by this compound on downstream signaling pathways.

Methodology: Western Blotting

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (activated) and total forms of downstream signaling proteins.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Quantify band intensities to determine the effect of this compound on protein phosphorylation.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for visually communicating complex biological pathways and experimental designs.

Hypothetical Signaling Pathway for this compound cluster_upstream Upstream Activation cluster_pathway Core Pathway cluster_output Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Protein Target Protein Receptor->Target_Protein Activates Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Activates Cell_Proliferation Cell Proliferation Downstream_Effector_2->Cell_Proliferation MK_8318 This compound MK_8318->Target_Protein Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Experimental Workflow for Target Engagement Cell_Culture 1. Cell Culture (Target-expressing cells) Compound_Treatment 2. Compound Treatment (this compound or Vehicle) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Lysis_Centrifugation 4. Lysis & Centrifugation (Separate Soluble/Aggregated) Heat_Challenge->Lysis_Centrifugation Protein_Analysis 5. Protein Analysis (Western Blot / MS) Lysis_Centrifugation->Protein_Analysis Data_Analysis 6. Data Analysis (Generate Melt Curves) Protein_Analysis->Data_Analysis

Caption: A workflow diagram for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

While specific data for this compound is not publicly available, this guide provides a robust framework for the types of studies and data required to thoroughly characterize the mechanism of action of a novel therapeutic candidate. The combination of in vitro biochemical and cellular assays, in vivo pharmacokinetic and pharmacodynamic studies, and detailed pathway analysis is fundamental to building a comprehensive understanding of a new drug. Should information on this compound be disclosed, the principles and methodologies outlined here will be directly applicable to its evaluation. Future research would focus on validating the target, exploring resistance mechanisms, and identifying patient populations most likely to benefit from the therapeutic.

MK-8318: A Technical Overview of its Interaction with the Prostaglandin D2 Receptor 2 (DP2/CRTH2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MK-8318, a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This document collates quantitative binding and functional data, details relevant experimental methodologies, and visualizes key biological and experimental pathways to support research and development efforts in asthma and other allergic inflammatory diseases.

Core Quantitative Data: this compound Receptor Binding and Functional Activity

The following table summarizes the key quantitative metrics for this compound's interaction with the human CRTH2 receptor and its downstream signaling pathways.

ParameterValue (nM)Target/PathwayDescription
Kᵢ 5.0CRTH2/DP2 ReceptorInhibitor constant, representing the binding affinity of this compound to the CRTH2 receptor.[1][2]
IC₅₀ 3.5 ± 2.1β-arrestin RecruitmentHalf-maximal inhibitory concentration for the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.[2]
IC₅₀ 8.0 ± 6.8cAMP InhibitionHalf-maximal inhibitory concentration for the inhibition of cyclic adenosine monophosphate (cAMP) production, a downstream second messenger of CRTH2 activation.[2]

Prostaglandin D2 Receptor 2 (DP2/CRTH2) Signaling Pathway

Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly from mast cells during an allergic inflammatory response.[3] It exerts its biological effects through two G-protein coupled receptors, DP1 and DP2 (CRTH2). This compound specifically targets the DP2 receptor. The binding of PGD2 to the DP2 receptor, which is expressed on various immune cells including T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that promotes inflammation. This pathway involves coupling to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium. These signaling events ultimately result in chemotaxis, cellular activation, and the release of pro-inflammatory mediators.

Prostaglandin D2 Receptor (DP2) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds & Activates MK8318 This compound MK8318->DP2 Binds & Inhibits G_protein Gαi/o Protein Complex DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ G_protein->Ca2 Stimulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (Chemotaxis, Activation, Cytokine Release) cAMP->Cellular_Response Leads to Ca2->Cellular_Response Leads to Experimental Workflow for CRTH2 Antagonist Characterization Start Start: Compound Library Binding_Assay Primary Screen: Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Secondary Screen: Functional Assays (cAMP, β-arrestin - Determine IC50) Binding_Assay->Functional_Assay Potent Binders Selectivity_Panel Selectivity Profiling: Assays against other receptors (e.g., DP1, other prostanoid receptors) Functional_Assay->Selectivity_Panel Active Antagonists In_Vitro_ADME In Vitro ADME/Tox: Metabolic stability, CYP inhibition, hERG liability, etc. Functional_Assay->In_Vitro_ADME Active Antagonists PK_Studies Pharmacokinetic (PK) Studies: In vivo administration (e.g., rats, dogs) (Determine bioavailability, half-life) Selectivity_Panel->PK_Studies Selective Compounds In_Vitro_ADME->PK_Studies Favorable Profile In_Vivo_Efficacy In Vivo Efficacy Models: Asthma models (e.g., sheep, rat) (Measure airway response, inflammation) PK_Studies->In_Vivo_Efficacy Good PK Profile Candidate_Selection Preclinical Candidate Selection (e.g., this compound) In_Vivo_Efficacy->Candidate_Selection Efficacious Compounds

References

MK-8318: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of MK-8318, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The information presented herein is intended to support further research and development efforts in the field of inflammatory and allergic diseases.

Chemical Structure and Physicochemical Properties

This compound is a novel tricyclic tetrahydroquinoline derivative.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 4-(cyclopropyl((3aS,9R,9aR)-7-fluoro-4-(4-(trifluoromethoxy)benzoyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]quinolin-9-yl)amino)-4-oxobutanoic acid[1]
CAS Number 1416581-40-2
Chemical Formula C₂₇H₂₆F₄N₂O₅[2]
SMILES String C1CC2C(C1)N(C3=C(C2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 534.5 g/mol [2]
Appearance Solid (form not specified)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
pKa Not reported

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the CRTh2 receptor, also known as the DP2 receptor. The CRTh2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. It is activated by its natural ligand, prostaglandin D₂ (PGD₂).

The binding of PGD₂ to the CRTh2 receptor on these immune cells triggers a signaling cascade that contributes to the inflammatory response characteristic of allergic diseases such as asthma.

CRTh2 Receptor Signaling Pathway

The CRTh2 receptor is coupled to the Gαi subunit of the heterotrimeric G protein. Activation of the CRTh2 receptor by an agonist like PGD₂ leads to the following downstream events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Calcium Mobilization: Activation of the receptor also leads to an increase in intracellular calcium concentration ([Ca²⁺]i).

  • β-Arrestin Recruitment: Like many GPCRs, upon activation, the CRTh2 receptor is phosphorylated, leading to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling pathways.

By acting as an antagonist, this compound competitively binds to the CRTh2 receptor, preventing the binding of PGD₂ and thereby inhibiting these downstream signaling events. This ultimately leads to a reduction in the activation of Th2 cells, eosinophils, and basophils, and a dampening of the allergic inflammatory response.

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response PGD2 PGD₂ CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds & Activates MK8318 This compound MK8318->CRTh2 Binds & Blocks Gai Gαi CRTh2->Gai Activates Ca_ion Ca²⁺ CRTh2->Ca_ion ↑ Intracellular   [Ca²⁺] Beta_Arrestin β-Arrestin CRTh2->Beta_Arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Inflammation Allergic Inflammation cAMP->Inflammation ↓ leads to Ca_ion->Inflammation ↑ leads to Beta_Arrestin->Inflammation SPA_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CRTh2 Add_Components To a 96-well plate, add: - Test compound (this compound) - [³H]-PGD₂ - CRTh2 membranes - WGA-coated SPA beads Membrane_Prep->Add_Components Reagent_Prep Prepare assay buffer, radioligand ([³H]-PGD₂), and test compound dilutions Reagent_Prep->Add_Components Incubate Incubate at room temperature to reach equilibrium Add_Components->Incubate Read_Plate Read plate on a scintillation counter Incubate->Read_Plate Calculate_Ki Calculate % inhibition and determine IC₅₀ and Kᵢ values Read_Plate->Calculate_Ki cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Transfect_Cells Transfect cells (e.g., HEK293) with a GloSensor cAMP plasmid Plate_Cells Plate transfected cells in a white, opaque 96-well plate Transfect_Cells->Plate_Cells Equilibrate Equilibrate cells with GloSensor™ cAMP Reagent Plate_Cells->Equilibrate Add_Antagonist Add test compound (this compound) Equilibrate->Add_Antagonist Add_Agonist Add a fixed concentration of agonist (PGD₂) Add_Antagonist->Add_Agonist Incubate Incubate at room temperature Add_Agonist->Incubate Read_Luminescence Read luminescence on a plate reader Incubate->Read_Luminescence Calculate_IC50 Calculate % inhibition and determine IC₅₀ value Read_Luminescence->Calculate_IC50 BetaArrestin_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Use_Cell_Line Use a PathHunter® cell line co-expressing CRTh2-ProLink and β-arrestin-EA Plate_Cells Plate cells in a 384-well plate Use_Cell_Line->Plate_Cells Add_Antagonist Add test compound (this compound) Plate_Cells->Add_Antagonist Add_Agonist Add a fixed concentration of agonist (PGD₂) Add_Antagonist->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Add_Detection_Reagent Add PathHunter® Detection Reagents Incubate->Add_Detection_Reagent Incubate_Detection Incubate at room temperature Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read chemiluminescence Incubate_Detection->Read_Luminescence Calculate_IC50 Calculate % inhibition and determine IC₅₀ value Read_Luminescence->Calculate_IC50

References

The Pharmacological Profile of MK-8318: A Potent and Selective CRTh2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-8318 is a novel, potent, and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2][3] The CRTh2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the pathogenesis of allergic inflammation, particularly in asthma.[2][3] Its activation by its endogenous ligand, prostaglandin D2 (PGD2), mediates the recruitment and activation of key inflammatory cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, into the airways. By blocking the action of PGD2 at the CRTh2 receptor, this compound represents a promising therapeutic strategy for the treatment of asthma and other allergic diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro and in vivo properties, mechanism of action, and detailed experimental methodologies.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been extensively characterized through a series of binding and functional assays. These studies have demonstrated its high affinity and selectivity for the CRTh2 receptor, as well as its potent functional antagonism.

Binding Affinity

The binding affinity of this compound to the CRTh2 receptor was determined using a radioligand binding assay. In this competitive binding experiment, this compound demonstrated a high affinity for the human CRTh2 receptor with a Ki value of 5.0 nM.

Functional Activity

The functional antagonist activity of this compound was assessed in cellular assays by measuring its ability to inhibit CRTh2-mediated signaling pathways, specifically β-arrestin recruitment and the inhibition of cyclic adenosine monophosphate (cAMP) formation. This compound potently inhibited both pathways with IC50 values of 3.5 ± 2.1 nM for β-arrestin recruitment and 8.0 ± 6.8 nM for cAMP inhibition.

Selectivity

The selectivity of this compound was evaluated against a panel of other receptors and enzymes. Notably, it displayed weak or no activity against the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2D6, with IC50 values all exceeding 50 µM.

Quantitative Data Summary

ParameterValueAssay TypeSpeciesReference
Ki 5.0 nMRadioligand Binding AssayHuman
IC50 (β-arrestin) 3.5 ± 2.1 nMβ-Arrestin Recruitment AssayHuman
IC50 (cAMP) 8.0 ± 6.8 nMcAMP Inhibition AssayHuman
IC50 (CYP3A4) >50 µMEnzyme Inhibition AssayHuman
IC50 (CYP2C9) >50 µMEnzyme Inhibition AssayHuman
IC50 (CYP2D6) >50 µMEnzyme Inhibition AssayHuman

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in preclinical animal models of asthma. These studies highlight its potential to mitigate key features of the asthmatic response.

In a sheep model of asthma, intravenous administration of this compound at a dose of 1 mg/kg effectively blocked the late airway response (LAR) and airway hyperresponsiveness (AHR), two cardinal features of asthma. Furthermore, in an ovalbumin-sensitized and challenged Brown Norway rat model of allergic asthma, oral administration of this compound at doses of 3, 10, and 30 mg/kg demonstrated significant efficacy in reducing bronchoalveolar lavage (BAL) fluid cell counts and improving pulmonary function.

Mechanism of Action: CRTh2 Signaling Pathway

This compound exerts its pharmacological effects by competitively antagonizing the CRTh2 receptor. The binding of PGD2 to CRTh2 on inflammatory cells initiates a cascade of intracellular signaling events that promote allergic inflammation. By blocking this interaction, this compound inhibits these downstream signaling pathways.

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds & Activates MK8318 This compound MK8318->CRTh2 Binds & Blocks G_protein Gαi/Gβγ CRTh2->G_protein Activates beta_arrestin β-Arrestin CRTh2->beta_arrestin Recruits PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Inflammation Inflammation (Eosinophil & Th2 Cell Activation, Chemotaxis, Cytokine Release) Ca_release->Inflammation cAMP_inhibition ↓ cAMP AC->cAMP_inhibition MAPK_pathway MAPK Pathway beta_arrestin->MAPK_pathway Activates MAPK_pathway->Inflammation

Caption: CRTh2 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay start Start prepare_membranes Prepare cell membranes expressing CRTh2 receptor start->prepare_membranes incubate Incubate membranes with radiolabeled ligand ([³H]-PGD2) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology: HEK293 cell membranes expressing the human CRTh2 receptor are incubated with a fixed concentration of [³H]-PGD2 and increasing concentrations of this compound in a binding buffer. The reaction is incubated to allow for competitive binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is quantified using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 value, which is subsequently converted to a Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to modulate the interaction between an activated GPCR and β-arrestin.

Beta_Arrestin_Assay start Start plate_cells Plate cells co-expressing CRTh2-enzyme fragment 1 and β-arrestin-enzyme fragment 2 start->plate_cells add_compounds Add varying concentrations of this compound (antagonist) followed by a fixed concentration of PGD2 (agonist) plate_cells->add_compounds incubate Incubate to allow for receptor activation and β-arrestin recruitment add_compounds->incubate add_substrate Add enzyme substrate incubate->add_substrate measure_signal Measure luminescent or fluorescent signal add_substrate->measure_signal analyze Analyze data to determine IC₅₀ measure_signal->analyze end End analyze->end

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Methodology: A cell line, such as U2OS or CHO-K1, is engineered to stably co-express the human CRTh2 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment. Cells are plated in microtiter plates and incubated with varying concentrations of this compound, followed by stimulation with a fixed concentration of PGD2. Upon PGD2-induced activation of the CRTh2 receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity and allowing for the reconstitution of a functional enzyme. The addition of a substrate results in a detectable signal (e.g., luminescence or fluorescence) that is proportional to the extent of β-arrestin recruitment. The inhibitory effect of this compound is quantified by measuring the reduction in this signal.

cAMP Inhibition Assay

This assay is used to measure the ability of a compound to inhibit the Gαi-mediated decrease in intracellular cAMP levels.

cAMP_Assay start Start plate_cells Plate cells expressing CRTh2 receptor start->plate_cells pre_treat Pre-treat cells with varying concentrations of this compound plate_cells->pre_treat stimulate Stimulate cells with a fixed concentration of PGD2 in the presence of forskolin pre_treat->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse_cells->detect_cAMP analyze Analyze data to determine IC₅₀ detect_cAMP->analyze end End analyze->end Asthma_Model_Workflow start Start sensitization Sensitize Brown Norway rats with ovalbumin (OVA) and an adjuvant (e.g., aluminum hydroxide) start->sensitization treatment Administer this compound or vehicle orally at specified doses sensitization->treatment challenge Challenge rats with an aerosolized OVA solution treatment->challenge measurements Perform measurements: - Bronchoalveolar lavage (BAL)  for cell counts - Pulmonary function tests challenge->measurements analysis Analyze data to assess efficacy of this compound measurements->analysis end End analysis->end

References

MK-8318: A Technical Guide for Asthma and Allergic Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8318 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with asthma and allergic diseases. By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), this compound offers a targeted therapeutic approach to mitigate the effects of type 2 inflammation, which is a key driver of eosinophilic asthma. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data (with representative data from other CRTh2 antagonists where specific this compound data is not publicly available), and detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions as a competitive antagonist at the CRTh2 receptor. The binding of PGD2 to CRTh2 on the surface of immune cells, particularly T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that promotes their activation, proliferation, and migration to inflammatory sites.[1] This cascade involves the activation of G-proteins, leading to an increase in intracellular calcium concentrations and a decrease in cyclic adenosine monophosphate (cAMP) levels.[1] Consequently, downstream signaling pathways, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and p38 mitogen-activated protein kinase (MAPK), are activated, resulting in chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[1] this compound, by occupying the PGD2 binding site on CRTh2, effectively inhibits these downstream signaling events, thereby reducing the inflammatory response characteristic of allergic asthma.

Signaling Pathway

MK-8318_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds MK8318 This compound MK8318->CRTh2 Blocks G_protein G-protein Activation CRTh2->G_protein Activates Ca_increase ↑ Intracellular Ca²⁺ G_protein->Ca_increase cAMP_decrease ↓ cAMP G_protein->cAMP_decrease Signaling_Pathways PKC, PI3K, p38 MAPK Activation Ca_increase->Signaling_Pathways cAMP_decrease->Signaling_Pathways Inflammatory_Response Chemotaxis, Degranulation, Cytokine Release Signaling_Pathways->Inflammatory_Response

Caption: Mechanism of action of this compound as a CRTh2 antagonist.

Preclinical and Clinical Data

In Vitro Activity

The following table summarizes the in vitro potency of this compound.

ParameterValueAssay Description
Ki (CRTh2 Receptor Binding) 5.0 nMCompetitive radioligand binding assay using human recombinant CRTh2.
IC50 (β-arrestin Recruitment) 3.5 nM (± 2.1 nM)Cell-based functional assay measuring the inhibition of PGD2-induced β-arrestin recruitment to the CRTh2 receptor.
IC50 (cAMP Inhibition) 8.0 nM (± 6.8 nM)Cell-based functional assay measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the CRTh2 receptor.

Data sourced from publicly available information.

In Vivo Efficacy (Animal Models)

Studies in animal models of allergic asthma have demonstrated the potential of this compound to mitigate key features of the disease. The following table includes representative data for this compound and other CRTh2 antagonists.

Animal ModelCompoundDoseRouteKey Findings
Sheep (Allergen Challenge) This compound1 mg/kgIntravenous76% inhibition of the late airway response (LAR) and 114% inhibition of airway hyperresponsiveness (AHR).
Rat (Ovalbumin Challenge) This compound3, 10, 30 mg/kgOralDose-dependent reduction in bronchoalveolar lavage (BAL) fluid eosinophils and improvement in pulmonary function.
Mouse (Cockroach Allergen) CRTh2 Antagonist (Compound A)0.1 - 10 mg/kgOralAmeliorated airway hyperreactivity and downregulated inflammation-induced genes.[2]

Data for this compound is from publicly available sources. "Compound A" data is representative of the class.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively published. The table below presents representative pharmacokinetic parameters for an oral CRTh2 antagonist in preclinical species and humans to provide an expected profile.

SpeciesTmax (h)t1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Rat 1-24-6Varies with doseVaries with dose~30-50
Dog 2-48-12Varies with doseVaries with dose~60-80
Human (Healthy Volunteers) 1-318-20Varies with doseVaries with doseNot Published

This data is representative of oral CRTh2 antagonists and not specific to this compound.

Clinical Efficacy (Representative Data for CRTh2 Antagonists)

While clinical trial data for this compound is not publicly available, studies with other oral CRTh2 antagonists, such as fevipiprant and setipiprant, have shown promise in patients with eosinophilic asthma.

CompoundStudy PhasePatient PopulationKey Efficacy Endpoints
Fevipiprant (QAW039) Phase IIMild-to-moderate uncontrolled allergic asthmaIn a subgroup with FEV1 <70%, significant improvement in trough FEV1 (207 mL increase vs. placebo) and Asthma Control Questionnaire (ACQ7) score (-0.41 vs. placebo).[3]
Setipiprant Phase IIAllergic asthmaticsSignificant reduction in the late asthmatic response (LAR) by 25.6% and protection against allergen-induced airway hyperresponsiveness.

Experimental Protocols

Experimental Workflow for a Novel CRTh2 Antagonist

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (CRTh2) Lead_Gen Lead Generation & Optimization (this compound) Target_ID->Lead_Gen In_Vitro In Vitro Profiling (Binding, Functional Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (Asthma Models) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Phase_I Phase I (Safety, PK in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Efficacy, Dose Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety Trials) Phase_II->Phase_III Approval Regulatory Submission & Approval Phase_III->Approval

Caption: A typical drug development workflow for a CRTh2 antagonist.

In Vitro CRTh2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CRTh2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTh2.

  • [3H]-PGD2 (Radioligand).

  • This compound (Test compound).

  • Unlabeled PGD2 (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation counter and vials.

Methodology:

  • Prepare cell membranes from HEK293-CRTh2 cells.

  • In a 96-well plate, add a fixed concentration of [3H]-PGD2, varying concentrations of this compound, and cell membranes.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGD2.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Harvest the membranes onto filter plates and wash with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plates, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit PGD2-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing human CRTh2 and a G-protein alpha subunit (e.g., Gα16).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • PGD2 (Agonist).

  • This compound (Test compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Methodology:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add a fixed concentration of PGD2 (typically EC80) to all wells and immediately measure the change in fluorescence over time.

  • Analyze the data to determine the inhibitory effect of this compound on the PGD2-induced calcium flux and calculate the IC50 value.

In Vivo Ovalbumin-Induced Rat Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of this compound in a rat model of allergic airway inflammation.

Materials:

  • Male Wistar rats.

  • Ovalbumin (OVA) (Allergen).

  • Aluminum hydroxide (Adjuvant).

  • This compound (Test compound).

  • Vehicle control.

  • Dexamethasone (Positive control).

  • Equipment for intraperitoneal injections, aerosol challenge, and bronchoalveolar lavage (BAL).

Methodology:

  • Sensitization: On days 0 and 7, sensitize the rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide.

  • Drug Administration: From day 14 to day 21, administer this compound, vehicle, or dexamethasone orally once daily.

  • Challenge: On days 19, 20, and 21, challenge the rats with an aerosolized solution of OVA for 30 minutes.

  • Endpoint Analysis (Day 22):

    • Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

    • Conduct differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

    • Measure lung function parameters such as airway resistance and compliance.

    • Collect lung tissue for histological analysis of inflammation and mucus production.

  • Compare the results from the this compound treated group to the vehicle and positive control groups to assess efficacy.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of asthma and allergic inflammation due to its potent and selective antagonism of the CRTh2 receptor. The data presented in this guide, including its in vitro and in vivo activity, support its potential to modulate the underlying inflammatory processes in these diseases. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties of this compound and other CRTh2 antagonists. As more data becomes available, the clinical utility of this class of drugs in specific patient populations with eosinophilic asthma will be further elucidated.

References

The Role of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTh2) in Eosinophilic Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eosinophilic asthma is a distinct phenotype of severe asthma characterized by a predominant infiltration of eosinophils in the airways, leading to chronic inflammation, airway hyperresponsiveness, and remodeling. A key player in the recruitment and activation of these eosinophils is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. This G protein-coupled receptor and its ligand, prostaglandin D2 (PGD2), represent a critical signaling axis in the pathophysiology of eosinophilic asthma. This technical guide provides an in-depth overview of the role of CRTh2, detailing its signaling pathways, its function in eosinophil trafficking and activation, and its emergence as a significant therapeutic target. This document summarizes quantitative data from clinical trials of CRTh2 antagonists, outlines key experimental protocols for studying this pathway, and provides visual diagrams of the core mechanisms.

The CRTh2 Signaling Pathway

CRTh2 is a G protein-coupled receptor primarily expressed on type 2 innate lymphoid cells (ILC2s), Th2 cells, eosinophils, and basophils.[1][2][3] Its primary endogenous ligand is prostaglandin D2 (PGD2), which is mainly released by activated mast cells following allergen exposure.[2][3] Upon PGD2 binding, CRTh2 couples to the Gi alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade characterized by a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium concentration.

The signaling cascade further involves the activation of several key intracellular enzymes, including:

  • Phospholipase C (PLC): This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.

  • Phosphatidylinositol 3-kinase (PI3K): This kinase phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger that activates downstream effectors like Akt (Protein Kinase B), promoting cell survival and proliferation.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is involved in inflammatory responses, including the production of pro-inflammatory cytokines.

The culmination of this signaling cascade is the promotion of chemotaxis, activation, and survival of eosinophils and other key effector cells of the type 2 immune response.

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTh2 CRTh2 PGD2->CRTh2 G_protein Gi CRTh2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K p38_MAPK p38 MAPK G_protein->p38_MAPK cAMP_decrease ↓ cAMP G_protein->cAMP_decrease Ca_increase ↑ Ca²⁺ PLC->Ca_increase Cellular_Response Cellular Response (Chemotaxis, Activation, Survival) PI3K->Cellular_Response p38_MAPK->Cellular_Response cAMP_decrease->Cellular_Response Ca_increase->Cellular_Response

Caption: CRTh2 Signaling Pathway.

Role of CRTh2 in Eosinophil Trafficking and Activation

CRTh2 plays a pivotal role in orchestrating the eosinophilic inflammation characteristic of asthma. Its functions include:

  • Eosinophil Chemotaxis: PGD2 is a potent chemoattractant for eosinophils, acting primarily through CRTh2. This interaction guides eosinophils from the bloodstream into the airway tissues, contributing to the elevated eosinophil counts observed in the sputum and bronchial biopsies of patients with eosinophilic asthma.

  • Eosinophil Activation: Beyond recruitment, CRTh2 activation triggers eosinophil effector functions. This includes the release of pro-inflammatory mediators, such as eosinophil cationic protein (ECP) and major basic protein (MBP), which contribute to tissue damage and airway hyperresponsiveness. CRTh2 signaling also enhances the expression of adhesion molecules on the eosinophil surface, facilitating their interaction with the airway epithelium and extracellular matrix.

  • Eosinophil Survival: The PGD2-CRTh2 axis promotes the survival of eosinophils by inhibiting apoptosis, thereby prolonging their presence and pro-inflammatory activity within the airways.

CRTh2 as a Therapeutic Target

The central role of the PGD2-CRTh2 pathway in driving eosinophilic inflammation has made it an attractive target for therapeutic intervention in asthma. A number of orally administered small-molecule CRTh2 antagonists have been developed and evaluated in clinical trials. These agents aim to block the binding of PGD2 to CRTh2, thereby inhibiting the downstream signaling that leads to eosinophil recruitment, activation, and survival.

Clinical Trial Data for CRTh2 Antagonists

Several CRTh2 antagonists have been investigated in clinical trials for eosinophilic asthma. The following tables summarize the key quantitative findings for some of these compounds.

Table 1: Fevipiprant (QAW039)

Trial/StudyPatient PopulationDoseDurationKey FindingsReference(s)
Gonem et al. (Phase II)Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%)225 mg twice daily12 weeksGeometric mean sputum eosinophil percentage decreased from 5.4% to 1.1% (vs. 4.6% to 3.9% with placebo; p=0.0014).
LUSTER-1 & LUSTER-2 (Phase III)Severe asthma with high blood eosinophils (≥250 cells/μL)150 mg or 450 mg once daily52 weeksIn LUSTER-2, the annualized rate ratio of moderate-to-severe exacerbations vs. placebo was 0.69 for 150 mg and 0.72 for 450 mg. In LUSTER-1, no significant reduction was observed.
Meta-analysisPersistent asthmaVariousVariousStatistically significant improvement in FEV1 (MD 0.05 L), ACQ score (MD -0.10), and AQLQ score (MD 0.08). Reduced risk of exacerbations (RR 0.86).

Table 2: Timapiprant (OC000459)

Trial/StudyPatient PopulationDoseDurationKey FindingsReference(s)
Phase IIModerate persistent asthma (steroid-free)200 mg twice daily28 daysIn the per-protocol population, FEV1 improved by 9.2% (vs. 1.8% with placebo; p=0.037). Geometric mean sputum eosinophil count reduced from 2.1% to 0.7% (p=0.03).
Pettipher et al.Moderate persistent asthma25 mg once daily, 200 mg once daily, or 100 mg twice daily12 weeksPooled dose groups showed a 95 mL greater increase in FEV1 than placebo (p=0.024). In atopic eosinophilic subjects, the mean FEV1 increase was 220 mL vs. placebo (p=0.005).

Table 3: AZD1981

Trial/StudyPatient PopulationDoseDurationKey FindingsReference(s)
Phase II (Study 1)Stable asthma (ICS withdrawn)1000 mg twice daily4 weeksNon-significant trend for improvement in morning PEF (9.5 L/min vs. placebo; p=0.086). No significant effect on blood eosinophils.
Phase II (Study 2)Uncontrolled asthma on ICS50, 400, or 1000 mg twice daily4 weeksNo statistically significant improvement in morning PEF or other efficacy endpoints.
Phase IIbPersistent atopic asthma on ICS/LABA10-400 mg twice daily or 80-200 mg once daily12 weeksNo clinically relevant improvement in FEV1 or other endpoints.

Table 4: Other CRTh2 Antagonists

CompoundTrial/StudyPatient PopulationDoseDurationKey FindingsReference(s)
Setipiprant (ACT-129968) Phase IIAllergic asthmatics1000 mg twice daily5 daysSignificantly reduced the late asthmatic response (AUC(3-10h) inhibited by 25.6%; p=0.006) and allergen-induced airway hyperresponsiveness (p=0.0029).
Ramatroban Clinical TrialsAllergic rhinitis and asthma75 mg twice dailyVariousEffective in allergic rhinitis. Showed some anti-asthmatic effects by blocking bronchoconstriction and eosinophil infiltration.

Key Experimental Protocols

Studying the CRTh2 pathway and its role in eosinophil function involves a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Eosinophil Chemotaxis Assay

This assay measures the directed migration of eosinophils towards a chemoattractant, such as PGD2.

Principle: The assay is typically performed using a modified Boyden chamber or a Transwell® system, which consists of an upper and a lower chamber separated by a microporous membrane. Eosinophils are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane into the lower chamber is quantified.

Methodology:

  • Eosinophil Isolation: Isolate eosinophils from peripheral blood of healthy donors or asthmatic patients using density gradient centrifugation followed by negative immunomagnetic selection to achieve high purity.

  • Chamber Preparation: Use Transwell® inserts with a 5.0 µm pore size polycarbonate membrane. Pre-coat the membrane with a suitable extracellular matrix protein, such as fibronectin, to facilitate cell adhesion and migration.

  • Assay Setup:

    • Add PGD2 at various concentrations (e.g., 0.1-1000 nM) to the lower chamber in a suitable buffer (e.g., RPMI-1640 with HEPES and 1% FBS).

    • Resuspend the isolated eosinophils in the same buffer and add them to the upper chamber (e.g., 5 x 10^6 cells/ml).

    • To test the effect of a CRTh2 antagonist, pre-incubate the eosinophils with the antagonist before adding them to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.

  • Quantification:

    • Carefully remove the upper chamber.

    • The migrated cells in the lower chamber can be counted using a hemocytometer or by flow cytometry.

    • Alternatively, the migrated cells can be lysed, and their eosinophil peroxidase (EPO) activity can be measured as an indicator of cell number.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Eos Isolate Eosinophils Add_Eos Add Eosinophils to Upper Chamber Isolate_Eos->Add_Eos Prepare_Chamber Prepare Transwell Chamber Add_PGD2 Add PGD2 to Lower Chamber Prepare_Chamber->Add_PGD2 Incubate Incubate (37°C, 1-3h) Add_PGD2->Incubate Add_Eos->Incubate Count_Cells Count Migrated Cells Incubate->Count_Cells

Caption: Eosinophil Chemotaxis Assay Workflow.
Flow Cytometry for CRTh2 Expression

Flow cytometry is used to identify and quantify the expression of CRTh2 on the surface of eosinophils and other immune cells.

Principle: This technique uses fluorescently labeled antibodies that specifically bind to cell surface markers. The cells are passed through a laser beam, and the fluorescence emitted from each cell is detected, allowing for the identification and quantification of different cell populations.

Methodology:

  • Cell Preparation: Obtain peripheral blood or other relevant cell samples (e.g., from bronchoalveolar lavage).

  • Staining:

    • Resuspend the cells in a suitable buffer (e.g., FACS buffer).

    • Add a viability dye (e.g., Zombie Aqua™) to distinguish live from dead cells.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies. A typical panel for identifying CRTh2+ eosinophils would include:

      • Anti-CD16 (to exclude neutrophils).

      • Anti-CD294 (CRTh2).

      • Markers to identify eosinophils, such as Siglec-8 or a combination of side scatter (SSC) properties and CD16 negativity.

    • Include isotype controls to account for non-specific antibody binding.

  • Erythrocyte Lysis: If using whole blood, lyse the red blood cells using a lysis buffer.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software. Gate on the live, single-cell population. Identify eosinophils based on their characteristic SSC and marker expression (e.g., SSC-high, CD16-). Within the eosinophil gate, quantify the percentage of cells positive for CRTh2.

Eosinophil Degranulation Assay

This assay measures the release of granule contents, such as eosinophil peroxidase (EPO), from activated eosinophils.

Principle: Eosinophils are stimulated with an agonist (e.g., PGD2), and the supernatant is collected. The amount of a specific granule protein, like EPO, in the supernatant is then quantified, typically using an ELISA or an enzymatic activity assay.

Methodology:

  • Eosinophil Preparation: Isolate eosinophils as described for the chemotaxis assay.

  • Stimulation:

    • Resuspend the eosinophils in a suitable buffer (e.g., phenol red-free RPMI-1640).

    • Stimulate the cells with PGD2 at various concentrations for a defined period (e.g., 4 hours) at 37°C.

    • Include a positive control (e.g., a calcium ionophore like A23187) and a negative control (buffer only).

  • Supernatant Collection: Centrifuge the cell suspension to pellet the cells and carefully collect the supernatant.

  • Quantification of EPO:

    • ELISA: Use a commercial ELISA kit specific for human EPO to measure its concentration in the supernatant.

    • Enzymatic Assay (OPD method): Measure the peroxidase activity of EPO. In this assay, o-phenylenediamine (OPD) is used as a substrate, and the color change is measured spectrophotometrically.

  • Data Analysis: Calculate the percentage of total EPO released by comparing the amount in the supernatant to the total amount in a lysed cell sample.

Conclusion

The CRTh2 receptor and its ligand PGD2 are at the heart of the inflammatory cascade in eosinophilic asthma. The PGD2-CRTh2 signaling pathway drives the recruitment, activation, and survival of eosinophils, making it a prime target for therapeutic intervention. While clinical trials of CRTh2 antagonists have shown mixed results, they have provided valuable insights into the complexity of asthma phenotypes and the potential for targeted therapies. Further research focusing on patient stratification and the development of more potent and selective antagonists may yet unlock the full therapeutic potential of targeting this critical pathway in the management of eosinophilic asthma. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of CRTh2 biology and its role in allergic diseases.

References

In Vitro Characterization of MK-8318: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MK-8318, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2). The data and methodologies presented are essential for understanding the pharmacological profile of this compound.

Core Quantitative Data

The in vitro activity of this compound has been assessed through a variety of assays to determine its binding affinity, functional antagonism, and potential for off-target effects. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

TargetAssay TypeParameterValue (nM)
CRTh2 ReceptorRadioligand BindingKi5.0
β-arrestin RecruitmentFunctional AntagonismIC503.5 ± 2.1
cAMP AccumulationFunctional AntagonismIC508.0 ± 6.8

Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound

CYP IsoformInhibition AssayParameterValue (µM)
CYP3A4FluorometricIC5050
CYP2C9FluorometricIC5050
CYP2D6FluorometricIC5050

Signaling Pathway of CRTh2 and Mechanism of Action of this compound

This compound acts as a selective antagonist at the CRTh2 receptor, a Gαi-coupled G-protein coupled receptor (GPCR). The natural ligand for CRTh2 is Prostaglandin D2 (PGD2). Upon PGD2 binding, the Gαi subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The βγ subunits can activate phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations ([Ca2+]) and the activation of downstream signaling cascades, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and p38 mitogen-activated protein kinase (MAPK).[1] These pathways are implicated in the inflammatory responses associated with conditions like asthma.[1] this compound competitively binds to the CRTh2 receptor, preventing PGD2-mediated signaling and thereby inhibiting the associated downstream inflammatory effects.

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds MK8318 This compound MK8318->CRTh2 Antagonizes G_protein Gαiβγ CRTh2->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates p38_MAPK p38 MAPK G_beta_gamma->p38_MAPK Activates cAMP cAMP AC->cAMP Produces Ca2_plus ↑ [Ca2+] PLC->Ca2_plus Leads to PKC PKC Ca2_plus->PKC Inflammation Inflammatory Response PKC->Inflammation PI3K->Inflammation p38_MAPK->Inflammation

Caption: CRTh2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

CRTh2 Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound for the human CRTh2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTh2 receptor.

  • Radioligand: [3H]-PGD2 is used as the radioligand.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4, is used.

  • Incubation: A fixed concentration of radioligand and varying concentrations of the test compound (this compound) are incubated with the cell membranes.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow start Start prep Prepare CRTh2 Membranes start->prep incubate Incubate Membranes with [3H]-PGD2 and this compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Calculate Ki from IC50 (Cheng-Prusoff Equation) count->analyze end End analyze->end

Caption: Workflow for the CRTh2 Receptor Binding Assay.

β-Arrestin Recruitment Assay

This cell-based functional assay measures the ability of this compound to antagonize PGD2-induced recruitment of β-arrestin to the CRTh2 receptor.

Methodology:

  • Cell Line: A cell line co-expressing the human CRTh2 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used.

  • Assay Principle: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two protein fragments into proximity and generating a detectable signal (e.g., luminescence or fluorescence).

  • Procedure: a. Cells are plated in a microplate. b. Cells are pre-incubated with varying concentrations of this compound. c. A fixed concentration of PGD2 (agonist) is added to stimulate the receptor. d. The signal generated from the complementation of the protein fragments is measured.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the PGD2-induced signal against the concentration of this compound.

Beta_Arrestin_Assay_Workflow start Start plate_cells Plate Cells Expressing CRTh2 and β-arrestin Fusions start->plate_cells pre_incubate Pre-incubate Cells with Varying Concentrations of this compound plate_cells->pre_incubate stimulate Stimulate with a Fixed Concentration of PGD2 pre_incubate->stimulate measure Measure Signal from Protein Fragment Complementation stimulate->measure analyze Determine IC50 from Inhibition Curve measure->analyze end End analyze->end

Caption: Workflow for the β-Arrestin Recruitment Assay.

cAMP Accumulation Assay

This functional assay assesses the ability of this compound to antagonize the PGD2-mediated inhibition of cAMP production.

Methodology:

  • Cell Line: A cell line expressing the human CRTh2 receptor is used.

  • Assay Principle: CRTh2 is a Gαi-coupled receptor, and its activation by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, cAMP levels are first stimulated with forskolin.

  • Procedure: a. Cells are plated in a microplate. b. Cells are pre-incubated with varying concentrations of this compound. c. Cells are stimulated with forskolin and a fixed concentration of PGD2. d. Cell are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The IC50 value is determined by measuring the reversal of PGD2-induced inhibition of cAMP accumulation at different concentrations of this compound.

cAMP_Assay_Workflow start Start plate_cells Plate CRTh2-expressing Cells start->plate_cells pre_incubate Pre-incubate with Varying Concentrations of this compound plate_cells->pre_incubate stimulate Stimulate with Forskolin and a Fixed Concentration of PGD2 pre_incubate->stimulate lyse_and_measure Lyse Cells and Measure Intracellular cAMP Levels stimulate->lyse_and_measure analyze Determine IC50 from Reversal of PGD2-induced Inhibition lyse_and_measure->analyze end End analyze->end

Caption: Workflow for the cAMP Accumulation Assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of this compound to inhibit the activity of major drug-metabolizing CYP450 enzymes.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.

  • Substrates: Specific fluorescent or pro-luminescent substrates for each CYP isoform (e.g., CYP3A4, CYP2C9, CYP2D6) are used.

  • Procedure: a. The CYP enzyme is incubated with its specific substrate in the presence of varying concentrations of this compound. b. The reaction is initiated by the addition of a cofactor, such as NADPH. c. The formation of the fluorescent or luminescent metabolite is monitored over time.

  • Data Analysis: The IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined.

CYP_Inhibition_Assay_Workflow start Start incubate Incubate CYP Enzyme with Substrate and Varying Concentrations of this compound start->incubate initiate Initiate Reaction with NADPH incubate->initiate monitor Monitor Formation of Fluorescent/Luminescent Metabolite initiate->monitor analyze Determine IC50 from Enzyme Inhibition Curve monitor->analyze end End analyze->end

Caption: Workflow for the Cytochrome P450 Inhibition Assay.

References

Methodological & Application

Application Note: Evaluating the Efficacy of MK-8318 in a Murine Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. A key pathway implicated in the pathogenesis of asthma involves Prostaglandin D2 (PGD2), which is released predominantly from activated mast cells following allergen exposure[1][2]. PGD2 exerts its pro-inflammatory effects by binding to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor found on key effector cells in allergic inflammation, including T-helper 2 (Th2) cells, eosinophils, and basophils[2][3][4]. Activation of the PGD2-CRTH2 axis promotes chemotaxis, cellular degranulation, and the release of pro-inflammatory cytokines, perpetuating the inflammatory cascade.

MK-8318 is a potent and selective CRTH2 receptor antagonist designed for oral administration. By blocking the CRTH2 receptor, this compound is hypothesized to inhibit the recruitment and activation of inflammatory cells in the airways, thereby reducing the cardinal features of asthma. This application note provides detailed protocols for evaluating the in vivo efficacy of this compound using a standard ovalbumin (OVA)-induced murine model of allergic asthma, a well-established model that recapitulates key aspects of human allergic asthma.

Mechanism of Action of this compound

Upon allergen challenge, mast cells degranulate and release a variety of mediators, including PGD2. PGD2 then binds to the CRTH2 receptor on the surface of inflammatory cells like Th2 lymphocytes and eosinophils. This binding event activates intracellular signaling pathways, including those involving PI3K and p38 MAPK, leading to increased intracellular calcium levels. These signaling cascades result in chemotaxis (cell migration to the site of inflammation), activation of eosinophils, and the production of Th2 cytokines such as IL-4, IL-5, and IL-13, which drive the asthma phenotype. This compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and thereby inhibiting these downstream pro-inflammatory effects.

MK8318_Mechanism_of_Action cluster_airway Airway Lumen & Tissue cluster_inflammatory_cell Inflammatory Cell (Th2, Eosinophil) Allergen Allergen (e.g., OVA) MastCell Mast Cell Allergen->MastCell Activates PGD2 PGD2 MastCell->PGD2 Releases CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_Protein G-Protein Signaling (PI3K, p38 MAPK) CRTH2->G_Protein Activates MK8318 This compound MK8318->CRTH2 Blocks Inflammation Chemotaxis Eosinophil Activation Th2 Cytokine Release G_Protein->Inflammation Leads to

Caption: Mechanism of action of this compound in blocking the PGD2-CRTH2 signaling pathway.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes the induction of allergic airway inflammation in BALB/c mice, a commonly used strain for asthma research.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • Aerosol delivery system/nebulizer

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of Alum in PBS.

  • Aerosol Challenge:

    • From Day 21 to Day 23, challenge the mice by exposing them to a 1% (w/v) OVA aerosol in PBS for 30 minutes each day using a nebulizer.

  • Endpoint Analysis:

    • On Day 25 (48 hours after the final OVA challenge), proceed with sample collection and analysis (e.g., bronchoalveolar lavage, lung histology).

Experimental_Workflow Day0 Day 0 Sensitization (OVA/Alum i.p.) Day14 Day 14 Sensitization Boost (OVA/Alum i.p.) Day0->Day14 Day20 Day 20 Begin Treatment Day14->Day20 Day21_23 Days 21-23 OVA Aerosol Challenge (30 min/day) Day20->Day21_23 1 hr pre-challenge Day25 Day 25 Endpoint Analysis (BALF, Histology) Day21_23->Day25

Caption: Experimental workflow for the OVA-induced allergic asthma model.

Protocol 2: Preparation and Administration of this compound

This protocol outlines the preparation and administration of the test compound.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), prepare a 1 mg/mL solution.

    • Vortex or sonicate the suspension to ensure it is homogenous before each use.

  • Administration:

    • From Day 20 to Day 24, administer the this compound suspension or vehicle control to the respective groups of mice via oral gavage.

    • Administration should occur approximately 1 hour before each OVA aerosol challenge to ensure peak bioavailability during the inflammatory stimulus.

Protocol 3: Assessment of Airway Inflammation via Bronchoalveolar Lavage (BAL)

This protocol is for collecting fluid from the lungs to analyze inflammatory cell influx.

Materials:

  • Anesthesia (e.g., Ketamine/Xylazine)

  • Tracheal cannula

  • 1 mL syringe

  • Ice-cold PBS

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge and slides

  • Diff-Quik stain

Procedure:

  • BAL Fluid Collection:

    • Deeply anesthetize the mouse and cannulate the trachea.

    • Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid (BALF).

  • Total Cell Count:

    • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in a known volume of PBS and count the total number of cells using a hemocytometer.

  • Differential Cell Count:

    • Use a Cytospin to prepare slides with a monolayer of BALF cells.

    • Stain the slides with Diff-Quik stain.

    • Count at least 300 cells per slide under a microscope, differentiating them into macrophages, eosinophils, neutrophils, and lymphocytes based on morphology.

Protocol 4: Histopathological Analysis of Lung Tissue

This protocol is for the microscopic examination of lung inflammation and mucus production.

Materials:

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Procedure:

  • Tissue Fixation:

    • After BALF collection, perfuse the lungs with PBS and then inflate with 4% PFA.

    • Excise the lungs and immerse them in 4% PFA for 24 hours.

  • Processing and Sectioning:

    • Dehydrate the fixed tissue and embed it in paraffin wax.

    • Cut 5 µm thick sections using a microtome.

  • Staining:

    • Stain sections with H&E to assess peribronchial and perivascular inflammation.

    • Stain adjacent sections with PAS to identify and quantify mucus-producing goblet cells.

  • Scoring:

    • Score the stained slides in a blinded manner using a semi-quantitative scoring system (e.g., 0-4 scale) for inflammation and goblet cell hyperplasia.

Data Presentation and Expected Results

The efficacy of this compound is determined by its ability to reduce the inflammatory hallmarks of asthma in the OVA-challenged mice compared to the vehicle-treated group. The data below are representative of expected outcomes.

Table 1: Differential Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

Treatment Group Total Cells (x10⁵) Macrophages (x10⁵) Eosinophils (x10⁵) Neutrophils (x10⁵) Lymphocytes (x10⁵)
Naive (PBS) 1.1 ± 0.2 1.0 ± 0.2 <0.01 <0.01 0.1 ± 0.05
OVA + Vehicle 8.5 ± 1.1 2.5 ± 0.4 4.8 ± 0.9 0.5 ± 0.1 0.7 ± 0.2
OVA + this compound (3 mg/kg) 5.1 ± 0.8* 2.4 ± 0.3 2.1 ± 0.5 * 0.3 ± 0.1 0.3 ± 0.1*
OVA + this compound (10 mg/kg) 3.2 ± 0.6** 2.1 ± 0.3 0.8 ± 0.2 ** 0.2 ± 0.1 0.1 ± 0.05**

*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to OVA + Vehicle group.

Table 2: Th2 Cytokine Levels in BALF (pg/mL)

Treatment Group IL-4 (pg/mL) IL-5 (pg/mL) IL-13 (pg/mL)
Naive (PBS) <5 <10 <15
OVA + Vehicle 85 ± 12 150 ± 21 210 ± 35
OVA + this compound (3 mg/kg) 52 ± 9* 81 ± 15* 125 ± 28*
OVA + this compound (10 mg/kg) 25 ± 7** 35 ± 11** 60 ± 19**

*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to OVA + Vehicle group.

Table 3: Lung Histopathology Scores (Arbitrary Units, Scale 0-4)

Treatment Group Peribronchial Inflammation Goblet Cell Hyperplasia (PAS)
Naive (PBS) 0.2 ± 0.1 0.1 ± 0.1
OVA + Vehicle 3.5 ± 0.4 3.2 ± 0.3
OVA + this compound (3 mg/kg) 2.1 ± 0.3* 1.8 ± 0.4*
OVA + this compound (10 mg/kg) 1.2 ± 0.2** 0.9 ± 0.2**

*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to OVA + Vehicle group.

Conclusion

The protocols described provide a robust framework for evaluating the preclinical efficacy of the CRTH2 antagonist this compound. In the OVA-induced allergic asthma model, treatment with this compound is expected to produce a dose-dependent reduction in airway eosinophilia, lower the levels of key Th2 cytokines in the BALF, and ameliorate lung inflammation and mucus production. These findings would support the therapeutic potential of CRTH2 antagonism as a targeted oral treatment for eosinophilic asthma. Further studies could also incorporate measurements of airway hyperresponsiveness to provide a more complete picture of the compound's physiological effects.

References

Application Notes and Protocols: Investigating the Efficacy of MK-8318 in a Murine Model of Ovalbumin-Induced Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production. The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-characterized preclinical model that mimics many of the key features of human allergic asthma.[1][2] This model is invaluable for studying the pathophysiology of the disease and for evaluating the efficacy of novel therapeutic agents.

MK-8318 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2).[3][4] CRTh2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), a key mediator released from mast cells upon allergen exposure.[4] The interaction of PGD2 with CRTh2 on immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, drives the characteristic allergic inflammation seen in asthma. By blocking this interaction, this compound has the potential to mitigate the downstream inflammatory cascade. This document provides detailed protocols for inducing an OVA-induced asthma model and for evaluating the therapeutic potential of this compound within this model.

Signaling Pathway of PGD2-CRTh2 Axis in Allergic Asthma

PGD2-CRTh2 Signaling Pathway cluster_mast_cell Mast Cell cluster_th2_cell Th2 Cell / Eosinophil Allergen Allergen IgE IgE Allergen->IgE binds to Mast_Cell Mast Cell Degranulation IgE->Mast_Cell activates PGD2 PGD2 Mast_Cell->PGD2 releases CRTh2 CRTh2 Receptor PGD2->CRTh2 binds to G_Protein G-Protein Activation CRTh2->G_Protein activates MK8318 This compound MK8318->CRTh2 antagonizes Signaling_Pathways PKC, PI3K, p38 MAPK G_Protein->Signaling_Pathways activates Inflammation Allergic Inflammation (Eosinophil Recruitment, Cytokine Release) Signaling_Pathways->Inflammation leads to

Caption: PGD2-CRTh2 signaling cascade in allergic inflammation.

Experimental Protocols

Part 1: Ovalbumin (OVA)-Induced Asthma Model in BALB/c Mice

This protocol describes the induction of an acute allergic airway inflammation model using ovalbumin.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • BALB/c mice (female, 6-8 weeks old)

  • Syringes and needles (27G for injections)

  • Nebulizer and aerosol exposure chamber

Protocol:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.

    • A control group should be sham-sensitized with i.p. injections of saline with alum.

  • Challenge:

    • From Day 28 to Day 30, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes each day using a nebulizer.

    • The control group should be challenged with an aerosol of sterile saline only.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).

    • Measure airway hyperresponsiveness (AHR) to a bronchoconstrictor agent like methacholine.

    • Collect blood serum to measure OVA-specific IgE levels.

    • Harvest lung tissue for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

Part 2: Administration of this compound

This protocol outlines the administration of this compound for evaluating its therapeutic efficacy. The proposed dosage is based on in vivo studies of other selective CRTh2 antagonists in murine asthma models, as specific in vivo dosage data for this compound is not publicly available.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Protocol:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 5 mg/kg dose in a 20g mouse, you would need 0.1 mg of this compound per mouse.

  • Dosing Regimen:

    • Administer this compound orally (e.g., at a dose of 5-10 mg/kg) once daily.

    • Treatment can be administered either prophylactically (starting before the OVA challenge phase) or therapeutically (during the OVA challenge phase). A common approach is to start the treatment one hour before each OVA challenge.

    • A vehicle control group (OVA-sensitized and challenged mice receiving only the vehicle) is essential.

Experimental Workflow and Groups

Experimental Workflow cluster_timeline Experimental Timeline cluster_groups Experimental Groups Day0 Day 0 Sensitization Day14 Day 14 Sensitization Day28_30 Days 28-30 OVA Challenge & this compound Treatment Day31_32 Days 31-32 Endpoint Analysis Group1 Control (Saline/Vehicle) Group2 OVA/Vehicle Group3 OVA/MK-8318 (5 mg/kg) Group4 OVA/MK-8318 (10 mg/kg)

Caption: Timeline and groups for the OVA-induced asthma model with this compound treatment.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)
Control (Saline/Vehicle)
OVA/Vehicle
OVA/MK-8318 (5 mg/kg)
OVA/MK-8318 (10 mg/kg)

Table 2: Airway Hyperresponsiveness (AHR) to Methacholine

GroupBaseline PenhPenh at 3.125 mg/mL MChPenh at 6.25 mg/mL MChPenh at 12.5 mg/mL MChPenh at 25 mg/mL MCh
Control (Saline/Vehicle)
OVA/Vehicle
OVA/MK-8318 (5 mg/kg)
OVA/MK-8318 (10 mg/kg)
(Penh: Enhanced Pause, a measure of airway obstruction)

Table 3: Serum OVA-Specific Immunoglobulin E (IgE) Levels

GroupOVA-Specific IgE (ng/mL)
Control (Saline/Vehicle)
OVA/Vehicle
OVA/MK-8318 (5 mg/kg)
OVA/MK-8318 (10 mg/kg)

Table 4: Histopathological Scoring of Lung Tissue

GroupPeribronchial Inflammation Score (0-4)Mucus Production Score (0-4)
Control (Saline/Vehicle)
OVA/Vehicle
OVA/MK-8318 (5 mg/kg)
OVA/MK-8318 (10 mg/kg)
(Scores are based on a semi-quantitative analysis of stained lung sections)

Expected Outcomes

Treatment with this compound in the OVA-induced asthma model is expected to:

  • Significantly reduce the infiltration of inflammatory cells, particularly eosinophils, into the airways as measured in the BALF.

  • Attenuate airway hyperresponsiveness to methacholine challenge.

  • Decrease the levels of OVA-specific IgE in the serum.

  • Reduce peribronchial inflammation and mucus production in the lung tissue, as observed through histopathological analysis.

These outcomes would provide strong preclinical evidence for the therapeutic potential of this compound in the treatment of allergic asthma.

References

Application Notes: House Dust Mite (HDM) Induced Asthma Model and the CRTH2 Antagonist MK-8318

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways affecting millions globally.[1] A key challenge in developing new therapeutics is the use of preclinical models that accurately reflect the complex pathophysiology of human asthma. The house dust mite (HDM) induced asthma model has emerged as a preferred tool because HDM is a clinically relevant aeroallergen that triggers key features of the human disease, including airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus hypersecretion, and airway remodeling.[2][3] Unlike older models using ovalbumin (OVA), HDM extracts can induce both innate and adaptive immune responses without the need for an adjuvant.[4]

A central pathway in allergic inflammation involves Prostaglandin D2 (PGD2), which is released primarily from mast cells following allergen stimulation.[5] PGD2 exerts its pro-inflammatory effects by binding to the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2. The CRTH2 receptor is expressed on key inflammatory cells like eosinophils, basophils, and T-helper 2 (Th2) lymphocytes. Activation of the PGD2/CRTH2 axis promotes the migration and activation of these cells, driving the eosinophilic inflammation characteristic of many asthma phenotypes.

MK-8318 is a potent and selective CRTH2 receptor antagonist developed for oral administration. By blocking the CRTH2 receptor, this compound is designed to inhibit the downstream effects of PGD2, thereby reducing the recruitment and activation of eosinophils and other inflammatory cells in the airways. This makes it a promising candidate for targeted therapy in patients with eosinophilic asthma. These application notes provide detailed protocols for utilizing the HDM-induced asthma model to evaluate the efficacy of CRTH2 antagonists like this compound.

Signaling Pathway and Experimental Workflow

The therapeutic rationale for this compound is based on its ability to interrupt the PGD2/CRTH2 signaling cascade, a key driver of allergic inflammation.

Caption: PGD2/CRTH2 signaling pathway in allergic asthma.

The evaluation of this compound in an HDM-induced asthma model follows a structured experimental workflow involving sensitization, challenge, and subsequent analysis of key asthma-related endpoints.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: Intranasal or IP HDM Sensitization Day7 Day 7: Booster (Optional) Challenge Days 14-18: Daily Intranasal HDM Challenge Day7->Challenge Day19 Day 19 (24h Post-Final Challenge): - AHR Measurement - BALF Collection - Lung Histology - Serum IgE Challenge->Day19 Treatment Daily Dosing: - Vehicle Control - this compound Treatment->Challenge

Caption: Experimental workflow for HDM model and drug evaluation.

Detailed Experimental Protocols

Protocol 1: Acute HDM-Induced Asthma Model in Mice

This protocol establishes an acute model of allergic airway inflammation and is suitable for evaluating the efficacy of therapeutic agents.

Materials:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old).

  • Lyophilized House Dust Mite (HDM) extract (e.g., Dermatophagoides pteronyssinus).

  • Sterile Phosphate-Buffered Saline (PBS).

  • Anesthesia (e.g., Isoflurane).

Procedure:

  • Sensitization:

    • On Day 0, sensitize mice via intraperitoneal (IP) injection with 10 µg of HDM extract reconstituted in 200 µL of sterile PBS.

    • Alternatively, for a purely airway-focused model, sensitize with an intranasal (i.n.) administration of 10-25 µg HDM in 40-50 µL PBS under light isoflurane anesthesia.

    • A booster sensitization can be given on Day 7 or Day 10.

  • Challenge:

    • Beginning on Day 14 (or as dictated by the specific protocol), challenge the mice intranasally for 4-5 consecutive days.

    • For each challenge, administer 10-20 µg of HDM in 40 µL of PBS to lightly anesthetized mice. Control groups receive PBS only.

  • Therapeutic Intervention (this compound):

    • Prepare this compound in a suitable vehicle for oral gavage.

    • Administer this compound or vehicle control daily, typically starting 1 hour before each HDM challenge.

  • Endpoint Analysis:

    • Perform endpoint analyses 24-48 hours after the final HDM challenge.

Protocol 2: Bronchoalveolar Lavage (BAL) Fluid Analysis

BALF analysis is critical for quantifying airway inflammation by measuring inflammatory cell infiltrates.

Procedure:

  • Euthanize the mouse via an approved method (e.g., anesthetic overdose).

  • Expose the trachea through a midline incision in the neck.

  • Carefully insert a cannula (e.g., 20-23 gauge) into the trachea and secure it.

  • Perform lung lavage by instilling and gently withdrawing ice-cold PBS (typically 2-3 washes of 0.7-1.0 mL each).

  • Pool the collected fluid (BALF) and keep it on ice.

  • Centrifuge the BALF at low speed (e.g., 500 x g for 10 minutes at 4°C).

  • Collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13) and store at -80°C.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Giemsa or Diff-Quik) for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

Protocol 3: Lung Histology

Histological analysis provides a qualitative and semi-quantitative assessment of inflammation and airway remodeling.

Procedure:

  • Following euthanasia and BALF collection, perfuse the lungs with PBS via the right ventricle to remove blood.

  • Inflate the lungs by intratracheal instillation of 10% neutral buffered formalin at a constant pressure.

  • Excise the lungs and immerse them in formalin for at least 24 hours for fixation.

  • Process the fixed lung tissue and embed in paraffin.

  • Cut 4-5 µm sections and mount them on slides.

  • Hematoxylin and Eosin (H&E) Staining: To assess peribronchial and perivascular inflammatory cell infiltration.

  • Periodic Acid-Schiff (PAS) Staining: To visualize goblet cell hyperplasia and mucus production.

  • Score the stained sections for severity of inflammation and mucus production using a semi-quantitative scoring system.

Protocol 4: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and is measured as an exaggerated bronchoconstrictor response to a stimulus like methacholine (MCh).

Procedure:

  • Anesthetize, tracheostomize, and mechanically ventilate the mouse.

  • Place the mouse in a plethysmograph to measure respiratory mechanics.

  • Record baseline airway resistance (RL) and dynamic lung compliance (Cdyn).

  • Administer aerosolized PBS (vehicle) followed by increasing concentrations of methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

  • Record RL and Cdyn after each MCh dose.

  • Plot the dose-response curve to compare AHR between treatment groups. An asthmatic phenotype is characterized by a significantly increased RL and decreased Cdyn in response to MCh compared to controls.

Summary of Expected Data

The following tables summarize typical quantitative data from HDM-induced asthma models and the expected effects of a CRTH2 antagonist like this compound.

Table 1: Representative Changes in Bronchoalveolar Lavage Fluid (BALF) Cell Counts

Group Total Cells (x10⁵) Eosinophils (x10⁴) Neutrophils (x10⁴) Lymphocytes (x10⁴)
Control (PBS) 1.0 - 2.0 0.1 - 0.5 0.2 - 0.8 0.5 - 1.5
HDM-Challenged 8.0 - 12.0 5.0 - 8.0 1.0 - 3.0 2.0 - 4.0
HDM + this compound 3.0 - 5.0 1.0 - 2.5 0.5 - 1.5 1.0 - 2.5

(Data are illustrative, based on typical findings in published literature)

Table 2: Representative Airway Hyperresponsiveness (AHR) Data

Methacholine (mg/mL) Parameter Control (PBS) HDM-Challenged HDM + this compound
Baseline RL (cmH₂O·s/mL) 0.6 0.7 0.65
Cdyn (mL/cmH₂O) 0.03 0.028 0.029
50 mg/mL RL (cmH₂O·s/mL) 1.2 4.5 2.0
Cdyn (mL/cmH₂O) 0.02 0.008 0.015

(Data are illustrative, based on typical findings in published literature)

Table 3: Predicted Efficacy of this compound on Key Asthma Endpoints

Endpoint Pathophysiological Relevance Expected Effect of this compound
BALF Eosinophils Hallmark of Type 2 inflammation Significant Reduction
Airway Hyperresponsiveness (AHR) Airway narrowing, clinical symptom correlate Attenuation
Lung Histology (Inflammation Score) Cellular infiltration in lung tissue Reduction
Mucus Production (PAS Staining) Airway obstruction Reduction
Th2 Cytokines (IL-4, IL-5, IL-13) Drivers of allergic response Reduction
Serum HDM-specific IgE Allergic sensitization Potential Reduction

(Predictions are based on the mechanism of action of CRTH2 antagonists)

References

Application Notes and Protocols for MK-8318 in an In Vitro cAMP Functional Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro cyclic AMP (cAMP) functional assay to characterize the activity of MK-8318, a potent and selective CRTh2 receptor antagonist. The protocol is designed for researchers in pharmacology, cell biology, and drug discovery to assess the inhibitory effect of this compound on G-protein coupled receptor (GPCR) signaling pathways that modulate intracellular cAMP levels.

Introduction

Cyclic AMP is a critical second messenger involved in numerous cellular signaling pathways initiated by the activation of GPCRs. GPCRs that couple to Gαs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those that couple to Gαi proteins inhibit adenylyl cyclase, resulting in decreased cAMP levels. This compound is identified as a selective antagonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 prostaglandin receptor. The CRTh2 receptor is coupled to a Gαi/o protein, and its activation leads to a decrease in intracellular cAMP.

This application note details a robust and reproducible method to quantify the antagonist properties of this compound by measuring its ability to counteract the forskolin-induced stimulation of cAMP production in a cellular model expressing the CRTh2 receptor. Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. In the presence of a CRTh2 agonist, this forskolin-stimulated cAMP production is attenuated. This compound, as an antagonist, is expected to reverse this agonist-induced inhibition.

Signaling Pathway

The activation of the CRTh2 receptor by its agonist leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This leads to lower intracellular cAMP levels and downstream effects.

CRTh2 CRTh2 Receptor Gi Gi Protein (αβγ) CRTh2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts Agonist CRTh2 Agonist Agonist->CRTh2 Activates MK8318 This compound (Antagonist) MK8318->CRTh2 Blocks cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates

CRTh2 Receptor Signaling Pathway

Experimental Protocols

This protocol is designed for a 384-well plate format but can be adapted for other formats.

Materials and Reagents
  • Cells: HEK293 or CHO cells stably expressing the human CRTh2 receptor.

  • Cell Culture Medium: DMEM or F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • This compound: Prepare a stock solution in DMSO and serially dilute in assay buffer.

  • CRTh2 Receptor Agonist: (e.g., PGD2 or a selective synthetic agonist). Prepare a stock solution in DMSO and dilute in assay buffer.

  • Forskolin: Prepare a stock solution in DMSO and dilute in assay buffer.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • White, opaque 384-well microplates.

Experimental Workflow

A 1. Cell Culture HEK293-hCRTh2 cells are cultured to ~80% confluency. B 2. Cell Seeding Cells are harvested and seeded into a 384-well plate. A->B C 3. Compound Addition Add serial dilutions of this compound (antagonist). B->C D 4. Agonist Addition Add a fixed concentration of CRTh2 agonist. C->D E 5. Stimulation Add a fixed concentration of forskolin to all wells (except negative control). D->E F 6. Incubation Incubate at 37°C for 30 minutes. E->F G 7. Lysis and Detection Lyse cells and add cAMP detection reagents. F->G H 8. Signal Measurement Read the plate on a suitable microplate reader. G->H I 9. Data Analysis Plot dose-response curves and calculate IC50. H->I

General Experimental Workflow

Detailed Procedure
  • Cell Culture and Seeding:

    • Culture HEK293-hCRTh2 cells in T-175 flasks until they reach 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend the pellet in assay buffer to the desired cell density (e.g., 0.5 x 10^6 cells/mL).

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Compound Preparation and Addition:

    • Prepare a 4X stock of serial dilutions of this compound in assay buffer.

    • Add 5 µL of the diluted this compound to the appropriate wells.

    • For control wells, add 5 µL of assay buffer.

  • Agonist and Forskolin Addition:

    • Prepare a 4X stock of the CRTh2 agonist at its EC80 concentration (previously determined).

    • Add 5 µL of the agonist solution to all wells except the forskolin-only control wells.

    • Prepare a 2X stock of forskolin at a concentration that elicits a submaximal cAMP response (e.g., 10 µM).

    • Add 10 µL of the forskolin solution to all wells except the basal control wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Follow the instructions provided with your chosen cAMP detection kit. This typically involves adding a lysis buffer followed by the detection reagents (e.g., donor and acceptor beads for HTRF or AlphaScreen).

  • Signal Measurement:

    • Read the plate using a microplate reader compatible with the detection technology.

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio or luminescence signal) is inversely proportional to the cAMP concentration in competitive immunoassays.

    • Normalize the data to the control wells (forskolin-only as 100% and agonist + forskolin as 0%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Data Presentation

The following tables summarize representative quantitative data for this compound in a cAMP functional assay.

Table 1: Potency of this compound in Inhibiting CRTh2 Receptor Signaling

ParameterValue
IC50 (cAMP Assay) 8.0 ± 6.8 nM[1][2]
Ki (CRTh2 Receptor) 5.0 nM[1][2]
Assay Format Forskolin-stimulated cAMP accumulation
Cell Line HEK293 expressing human CRTh2

Table 2: Assay Controls and Expected Outcomes

Control ConditionExpected cAMP LevelNormalized Response
Basal (Cells only) LowN/A
Forskolin Only High100%
Agonist + Forskolin Intermediate0%
This compound + Agonist + Forskolin Dose-dependent increase towards Forskolin-only levelVariable

Table 3: Example Dose-Response Data for this compound

This compound Concentration (nM)% Inhibition of Agonist Effect
0.15
120
345
1075
3090
10098
1000100

Conclusion

This application note provides a comprehensive protocol for the in vitro functional characterization of this compound using a cAMP assay. The detailed methodology and data presentation guidelines will enable researchers to accurately determine the potency and efficacy of this compound as a CRTh2 receptor antagonist. The provided diagrams offer a clear visualization of the signaling pathway and experimental workflow, facilitating a deeper understanding of the assay principles.

References

Application Note: β-Arrestin Recruitment Assay for the Characterization of MK-8318, a CRTh2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as GPR44, is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in allergic diseases such as asthma. Upon activation by its primary ligand, prostaglandin D2 (PGD2), CRTh2 mediates the chemotaxis of Th2 cells, eosinophils, and basophils to sites of inflammation. The signaling of CRTh2 is primarily coupled through the Gi/o pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium.

Like many GPCRs, the signaling of CRTh2 is also regulated by β-arrestins. Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This recruitment sterically hinders further G protein coupling, leading to desensitization of the receptor. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling pathways and promoting receptor internalization.

MK-8318 is a potent and selective antagonist of the CRTh2 receptor. Characterizing the inhibitory activity of compounds like this compound is essential for drug development. The β-arrestin recruitment assay provides a robust and direct method to quantify the interaction of antagonists with the CRTh2 receptor in a cellular context. This application note describes a protocol for determining the potency of this compound as a CRTh2 antagonist using a β-arrestin recruitment assay, such as the PathHunter® assay from DiscoveRx.

CRTh2 Signaling Pathway

The binding of the endogenous ligand PGD2 to the CRTh2 receptor initiates a signaling cascade. This process is subsequently regulated by the recruitment of β-arrestin.

CRTh2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CRTh2 CRTh2 G_protein Gi/o CRTh2->G_protein Activates GRK GRK CRTh2->GRK AC Adenylyl Cyclase G_protein->AC Inhibits Ca_release Ca²⁺ Release G_protein->Ca_release Induces cAMP cAMP AC->cAMP Produces GRK->CRTh2 beta_arrestin β-Arrestin beta_arrestin->CRTh2 Binds to phosphorylated receptor beta_arrestin->G_protein Blocks coupling Internalization Receptor Internalization beta_arrestin->Internalization Promotes PGD2 PGD2 PGD2->CRTh2 Binds MK8318 This compound MK8318->CRTh2 Blocks

CRTh2 Receptor Signaling Pathway

Quantitative Data

The potency of this compound and other known CRTh2 antagonists can be compared using their half-maximal inhibitory concentration (IC50) values obtained from various functional assays.

CompoundAssay TypeTargetIC50 (nM)Reference
This compound β-arrestin RecruitmentHuman CRTh23.5 ± 2.1[1][2]
RamatrobanFunctional (various)Human CRTh2~100
AZD1981FunctionalHuman CRTh28.5 - 50[3]

Experimental Protocols

Principle of the PathHunter® β-Arrestin Recruitment Assay

The PathHunter® β-arrestin assay is based on enzyme fragment complementation (EFC). Cells are engineered to express the GPCR of interest (CRTh2) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the PK and EA fragments are brought into proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment. In antagonist mode, the assay measures the ability of a test compound to block the agonist-induced recruitment of β-arrestin.

Materials and Reagents
  • PathHunter® eXpress CRTh2 β-Arrestin GPCR Assay Kit (or equivalent)

    • PathHunter® CRTh2 cells

    • Cell Plating Reagent

    • PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, Cell Assay Buffer)

  • Test Compound: this compound

  • Reference Agonist: Prostaglandin D2 (PGD2)

  • Control Antagonist (optional): e.g., Ramatroban

  • Sterile, white, clear-bottom 96-well or 384-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Luminometer

  • Multichannel pipettes

Experimental Workflow for Antagonist Assay

Antagonist_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment and Agonist Challenge cluster_detection Day 2: Signal Detection plate_cells Plate PathHunter® CRTh2 cells in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_antagonist Prepare serial dilutions of this compound (antagonist) add_antagonist Add this compound dilutions to the cell plate prepare_antagonist->add_antagonist incubate_antagonist Incubate for 30 minutes (37°C, 5% CO2) add_antagonist->incubate_antagonist add_agonist Add PGD2 to all wells (except no-agonist control) incubate_antagonist->add_agonist prepare_agonist Prepare PGD2 (agonist) at EC80 concentration prepare_agonist->add_agonist incubate_agonist Incubate for 90 minutes (37°C, 5% CO2) add_agonist->incubate_agonist prepare_detection Prepare PathHunter® Detection Reagent mixture add_detection Add detection reagent to each well prepare_detection->add_detection incubate_detection Incubate for 60 minutes at room temperature add_detection->incubate_detection read_luminescence Read chemiluminescence on a plate reader incubate_detection->read_luminescence

Workflow for CRTh2 Antagonist β-Arrestin Assay
Detailed Protocol

Day 1: Cell Plating

  • Thaw the PathHunter® CRTh2 cells according to the manufacturer's instructions.

  • Resuspend the cells in the provided Cell Plating Reagent to the recommended density (e.g., 5,000-10,000 cells per well for a 384-well plate).

  • Dispense the cell suspension into a white, clear-bottom cell culture plate.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

Day 2: Antagonist Assay

  • Compound Preparation (Antagonist):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in Cell Assay Buffer to generate a range of concentrations (e.g., 11-point, 1:3 dilution series). The final concentration in the assay should typically range from picomolar to micromolar. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

  • Antagonist Addition:

    • Carefully remove the cell plate from the incubator.

    • Add the prepared this compound dilutions to the respective wells. Include wells with vehicle only as a control.

    • Incubate the plate for 30 minutes at 37°C with 5% CO2.

  • Agonist Preparation and Addition:

    • Prepare a solution of the CRTh2 agonist, PGD2, in Cell Assay Buffer at a concentration corresponding to its EC80 value (this value should be predetermined in an agonist-mode experiment).

    • Add the PGD2 solution to all wells, except for the "no agonist" control wells.

    • Incubate the plate for 90 minutes at 37°C with 5% CO2.

  • Signal Detection:

    • Equilibrate the plate and the PathHunter® Detection Reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's protocol (typically a mixture of Cell Assay Buffer, Substrate Reagent 1, and Substrate Reagent 2).

    • Add the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the chemiluminescent signal using a plate luminometer.

Data Analysis
  • The raw data (Relative Luminescence Units, RLU) should be normalized. The "no agonist" control represents 100% inhibition, and the "agonist only" control (vehicle pre-treatment) represents 0% inhibition.

  • Plot the percentage inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for this compound.

Conclusion

The β-arrestin recruitment assay is a powerful tool for characterizing the pharmacology of GPCR antagonists. This application note provides a comprehensive protocol for determining the inhibitory potency of this compound on the CRTh2 receptor. The direct and functional nature of this assay makes it highly suitable for compound screening and lead optimization in drug discovery programs targeting CRTh2-mediated inflammatory diseases.

References

Application Notes and Protocols: Eosinophil Chemotaxis Assay Using MK-8318

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro eosinophil chemotaxis assay to evaluate the inhibitory potential of MK-8318. Eosinophils, key effector cells in allergic inflammation and asthma, are known to migrate in response to various chemoattravctants, including prostaglandin D2 (PGD2). This compound is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), the receptor for PGD2.[1][2] This assay allows for the quantitative assessment of this compound's ability to block PGD2-induced eosinophil migration, a critical process in the pathophysiology of allergic diseases. The protocol covers the isolation of human eosinophils from peripheral blood, the setup of a Boyden chamber chemotaxis assay, and methods for data analysis.

Introduction

Eosinophilic inflammation is a hallmark of several allergic diseases, including asthma and eosinophilic esophagitis.[3] The recruitment of eosinophils from the bloodstream to inflammatory sites is a complex process orchestrated by chemoattractants. Prostaglandin D2 (PGD2), primarily released from activated mast cells, is a potent lipid mediator that induces eosinophil chemotaxis through its interaction with the G protein-coupled receptor, CRTh2.[1][4]

This compound has been identified as a potent and selective antagonist of the CRTh2 receptor. By blocking the PGD2/CRTh2 signaling pathway, this compound is expected to inhibit eosinophil migration and subsequent inflammation. This application note provides a robust in vitro method to test this hypothesis using a classic and widely accepted Boyden chamber chemotaxis assay.

Signaling Pathways

Eosinophil chemotaxis is a complex process initiated by the binding of chemoattractants to their specific receptors on the eosinophil surface. This binding triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangement and directed cell movement. Two key pathways involved in eosinophil chemotaxis are the PGD2/CRTh2 pathway and the eotaxin/CCR3 pathway.

PGD2/CRTh2 Signaling Pathway

Prostaglandin D2 (PGD2) binds to the CRTh2 receptor, a Gαi-coupled receptor. This interaction leads to the dissociation of the G protein subunits, initiating a signaling cascade that includes the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), ultimately resulting in eosinophil chemotaxis. This compound acts as an antagonist at the CRTh2 receptor, blocking the binding of PGD2 and thereby inhibiting the downstream signaling events that lead to cell migration.

PGD2_CRTH2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTh2 Receptor PGD2->CRTH2 Binds G_protein Gαi Protein CRTH2->G_protein Activates MK8318 This compound MK8318->CRTH2 Blocks PI3K PI3K G_protein->PI3K Activates MAPK MAPK Cascade (p38, ERK) G_protein->MAPK Activates Chemotaxis Eosinophil Chemotaxis PI3K->Chemotaxis MAPK->Chemotaxis

PGD2/CRTh2 Signaling Pathway and Inhibition by this compound.

Eotaxin/CCR3 Signaling Pathway (Positive Control)

Eotaxin-1 (CCL11) is a potent eosinophil chemoattractant that signals through the CCR3 receptor. Similar to CRTh2, CCR3 is a Gαi-coupled receptor. Its activation by eotaxin initiates a signaling cascade involving MAP kinases such as ERK2 and p38, leading to directed eosinophil migration. This pathway serves as a robust positive control for eosinophil chemotaxis in the assay.

Eotaxin_CCR3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Eotaxin Eotaxin-1 (CCL11) CCR3 CCR3 Receptor Eotaxin->CCR3 Binds G_protein Gαi Protein CCR3->G_protein Activates MAPK MAPK Cascade (ERK2, p38) G_protein->MAPK Activates Chemotaxis Eosinophil Chemotaxis MAPK->Chemotaxis

Eotaxin/CCR3 Signaling Pathway.

Experimental Protocols

1. Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the isolation of highly purified eosinophils from human peripheral blood using a negative selection technique. Commercially available kits, such as the EasySep™ Human Eosinophil Isolation Kit, provide a reliable and efficient method.

Materials:

  • Human whole blood collected in EDTA-containing tubes

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque™ PLUS

  • Red blood cell (RBC) lysis buffer

  • Eosinophil isolation kit (e.g., EasySep™ Human Eosinophil Isolation Kit)

  • Refrigerated centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Leukocyte Enrichment:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate and discard the upper plasma and mononuclear cell layers.

    • Collect the granulocyte/erythrocyte layer.

  • Red Blood Cell Lysis:

    • Resuspend the granulocyte/erythrocyte pellet in PBS.

    • Add RBC lysis buffer according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with PBS.

  • Eosinophil Isolation (Negative Selection):

    • Resuspend the granulocyte pellet in the recommended buffer from the eosinophil isolation kit.

    • Add the antibody cocktail (containing antibodies against surface markers of other granulocytes) and incubate on ice for 15 minutes.

    • Add the magnetic particles and incubate on ice for 10 minutes.

    • Place the tube in the magnet and incubate for 5 minutes.

    • Carefully pour off the supernatant containing the enriched eosinophils into a new tube.

  • Cell Counting and Viability:

    • Wash the purified eosinophils with PBS.

    • Resuspend the cells in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA).

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by Wright-Giemsa staining of a cytospin preparation. A purity of >95% is desirable.

2. Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol utilizes a 48-well Boyden chamber or a 24-well plate with transwell inserts to measure eosinophil migration.

Materials:

  • Purified human eosinophils

  • Boyden chamber or transwell inserts (5 µm pore size)

  • Assay medium (RPMI 1640 with 0.5% BSA)

  • Prostaglandin D2 (PGD2)

  • This compound

  • Eotaxin-1 (for positive control)

  • DMSO (vehicle for this compound)

  • Calcein-AM or other fluorescent dye for cell labeling (optional, for quantification)

  • Fluorescence plate reader (if using fluorescent dyes)

  • Microscope

  • Staining reagents (e.g., Diff-Quik)

Experimental Workflow:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Eos Isolate Human Eosinophils Load_Cells Load Eosinophils ± this compound (Upper Chamber) Isolate_Eos->Load_Cells Prep_Reagents Prepare Reagents (PGD2, this compound, Eotaxin-1) Load_Chemo Load Chemoattractants (Lower Chamber) Prep_Reagents->Load_Chemo Prep_Chamber Prepare Boyden Chamber/ Transwell Inserts Prep_Chamber->Load_Chemo Incubate Incubate at 37°C, 5% CO2 (1-3 hours) Load_Cells->Incubate Remove_NonMigrated Remove Non-Migrated Cells Incubate->Remove_NonMigrated Stain_Migrated Stain or Lyse Migrated Cells Remove_NonMigrated->Stain_Migrated Quantify Quantify Migrated Cells (Microscopy or Plate Reader) Stain_Migrated->Quantify Analyze_Data Analyze Data and Calculate Chemotactic Index Quantify->Analyze_Data

Eosinophil Chemotaxis Assay Workflow.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Prepare stock solutions of PGD2 and Eotaxin-1 in assay medium.

  • Assay Setup:

    • Add the chemoattractant solutions to the lower wells of the Boyden chamber or 24-well plate.

      • Negative Control: Assay medium alone.

      • Chemoattractant: PGD2 (e.g., 10 nM). A dose-response curve for PGD2 (e.g., 0.1-1000 nM) is recommended to determine the optimal concentration.

      • Positive Control: Eotaxin-1 (e.g., 10-100 ng/mL).

    • Place the transwell inserts into the wells.

  • Cell Treatment and Loading:

    • Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the eosinophils with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C. A suggested starting concentration range for this compound is 1-1000 nM, based on its reported potency.

    • Add 100 µL of the eosinophil suspension to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal incubation time should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the transwell inserts.

    • Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Method A: Staining and Microscopy:

      • Fix the membranes in methanol and stain with a suitable stain (e.g., Diff-Quik).

      • Mount the membranes on glass slides.

      • Count the number of migrated cells in several high-power fields under a microscope.

    • Method B: Fluorescence-based Quantification:

      • Prior to the assay, label the eosinophils with a fluorescent dye like Calcein-AM.

      • After migration, lyse the migrated cells in the lower chamber and measure the fluorescence using a plate reader. Alternatively, measure the fluorescence of the cells that have migrated to the bottom of the well.

Data Presentation and Analysis

Data Presentation

Summarize the quantitative data in tables for clear comparison.

Table 1: Effect of this compound on PGD2-induced Eosinophil Chemotaxis

Treatment GroupChemoattractant (Lower Chamber)This compound Concentration (Upper Chamber)Mean Migrated Cells (± SD)Chemotactic Index% Inhibition
Vehicle ControlMediumVehicle (DMSO)1.0N/A
PGD210 nM PGD2Vehicle (DMSO)0
This compound (Low)10 nM PGD210 nM
This compound (Mid)10 nM PGD2100 nM
This compound (High)10 nM PGD21000 nM
Positive Control30 ng/mL Eotaxin-1Vehicle (DMSO)N/A

Data Analysis

  • Quantify Migration: Determine the average number of migrated cells for each condition.

  • Calculate Chemotactic Index: The chemotactic index is the fold increase in migration in response to a chemoattractant compared to the negative control (medium alone).

    • Chemotactic Index = (Number of cells migrating to chemoattractant) / (Number of cells migrating to medium)

  • Calculate Percentage Inhibition: Determine the inhibitory effect of this compound on PGD2-induced chemotaxis.

    • % Inhibition = [1 - (Migrated cells with PGD2 + this compound) / (Migrated cells with PGD2 alone)] x 100

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This application note provides a comprehensive protocol for evaluating the efficacy of the CRTh2 antagonist, this compound, in inhibiting eosinophil chemotaxis. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the potential of this compound as a therapeutic agent for eosinophil-driven inflammatory diseases. The provided diagrams of the signaling pathways and experimental workflow offer a clear visual guide to the underlying mechanisms and procedural steps.

References

Application Notes and Protocols for Measuring MK-8318 Efficacy on Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8318 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The CRTh2 receptor is a key mediator in the inflammatory cascade associated with allergic diseases, most notably asthma.[1][2][3] It is activated by its natural ligand, Prostaglandin D2 (PGD2), which is released predominantly from mast cells upon allergen stimulation.[1][4] Activation of CRTh2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, leads to their chemotaxis, activation, and survival, thereby perpetuating the inflammatory response in the airways.

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in preclinical models of asthma by analyzing bronchoalveolar lavage (BAL) fluid. BAL fluid analysis is a critical tool for evaluating airway inflammation, providing quantitative data on cellular infiltrates and soluble inflammatory mediators.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by blocking the PGD2-mediated signaling through the CRTh2 receptor. This antagonism is expected to inhibit the recruitment and activation of key inflammatory cells in the airways, leading to a reduction in the hallmarks of allergic asthma.

cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 Immune Cell Response cluster_3 Inflammatory Outcomes Allergen Allergen Mast_Cell Mast Cell PGD2 Prostaglandin D2 (PGD2) Mast_Cell->PGD2 releases CRTh2 CRTh2 Receptor PGD2->CRTh2 binds to Eosinophil Eosinophil CRTh2->Eosinophil activates Th2_Cell Th2 Cell CRTh2->Th2_Cell activates Inflammation Airway Inflammation (Eosinophilia, Cytokine Release) Eosinophil->Inflammation Th2_Cell->Inflammation MK8318 This compound MK8318->CRTh2 antagonizes start Start anesthetize Anesthetize Mouse start->anesthetize end End expose_trachea Expose and Isolate Trachea anesthetize->expose_trachea cannulate Cannulate Trachea expose_trachea->cannulate lavage1 Perform First Lavage (0.8 mL PBS) cannulate->lavage1 collect1 Collect BAL Fluid 1 lavage1->collect1 lavage2 Perform Second Lavage (0.8 mL PBS) collect1->lavage2 collect2 Collect BAL Fluid 2 lavage2->collect2 pool Pool BAL Fluid Samples collect2->pool process Process BAL Fluid pool->process process->end

References

Application Notes and Protocols for Oral Administration of MK-8189 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical evaluation of MK-8189, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, administered orally. MK-8189 is under investigation for the treatment of schizophrenia.[1][2] The following protocols and data have been compiled from preclinical studies in rodent and non-human primate models to guide researchers in their own investigations of this compound.

Mechanism of Action

MK-8189 exerts its pharmacological effects by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[1] PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE10A, MK-8189 increases the intracellular levels of these second messengers, which in turn modulates the activity of the dopamine D1 direct and D2 indirect pathways in the striatum.[1] This modulation of striatal signaling is believed to be the underlying mechanism for its antipsychotic and pro-cognitive effects.

Signaling Pathway

The inhibition of PDE10A by MK-8189 leads to an accumulation of cAMP and cGMP, which influences downstream signaling cascades. This includes the phosphorylation of key proteins such as the glutamate receptor 1 (GluR1) and altered gene expression, indicated by increased mRNA levels of substance P and enkephalin.

cluster_0 Striatal Medium Spiny Neuron MK8189 MK-8189 (oral) PDE10A PDE10A MK8189->PDE10A inhibits cAMP_cGMP ↑ cAMP & cGMP PDE10A->cAMP_cGMP hydrolyzes PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG pGluR1 ↑ pGluR1 PKA_PKG->pGluR1 Gene_Expression ↑ Substance P & Enkephalin mRNA PKA_PKG->Gene_Expression D1_D2_Modulation D1 & D2 Pathway Modulation PKA_PKG->D1_D2_Modulation Therapeutic_Effects Antipsychotic & Pro-cognitive Effects D1_D2_Modulation->Therapeutic_Effects

MK-8189 Signaling Pathway

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for orally administered MK-8189 in preclinical species.

Table 1: Pharmacokinetic Parameters of Oral MK-8189

SpeciesDosePlasma Clearance (CLp)Volume of Distribution (Vdss)Half-life (t1/2)Oral Bioavailability (F)
Wistar-Hannover Rat1 mg/kgModerateLow4.8 hours46%
Rhesus Monkey1 mg/kgModerateLow4.2 hours41%
Data compiled from multiple sources.

Table 2: In Vivo Efficacy and Target Engagement of Oral MK-8189

ModelSpeciesEfficacy EndpointPDE10A Enzyme Occupancy (EO) for EfficacyPlasma Concentration for 50% EO
Conditioned Avoidance RespondingRatSignificant decrease in avoidance behavior> ~48%127 nM (for ~50% EO in monkeys)
MK-801-Induced Prepulse Inhibition DeficitRatSignificant reversal of deficit~47% and higher127 nM (for ~50% EO in monkeys)
Ketamine-Induced Object Retrieval DeficitRhesus MonkeySignificant attenuation of deficit~29%127 nM (for ~50% EO)
Data compiled from multiple sources.

Experimental Protocols

Oral Formulation Preparation

For oral administration in rats, MK-8189 can be formulated in acidified 10% Tween 80 at a pH of 2. The dosing volume is typically 5 mL/kg administered via oral gavage.

In Vivo Efficacy Models

The following are detailed protocols for key in vivo efficacy studies.

cluster_0 Experimental Workflow Animal_Acclimation Animal Acclimation & Habituation Baseline_Training Baseline Training (if applicable) Animal_Acclimation->Baseline_Training Drug_Administration Oral Administration of MK-8189 or Vehicle Baseline_Training->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Data_Analysis Data Collection & Analysis Behavioral_Testing->Data_Analysis

General Experimental Workflow

Protocol 1: Conditioned Avoidance Response (CAR) in Rats

This model assesses the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance response.

1. Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.

  • A conditioned stimulus (CS), typically an auditory cue (e.g., a tone) or a visual cue (e.g., a light).

  • An unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA).

  • Automated control and recording system.

2. Procedure:

  • Habituation: Allow rats to explore the shuttle box for a defined period (e.g., 5-10 minutes) for 1-2 days prior to training.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Initiate a trial with the presentation of the CS (e.g., a 10-second tone).

    • If the rat moves to the other compartment during the CS presentation, the trial is terminated, and this is recorded as an "avoidance."

    • If the rat does not move to the other compartment during the CS, the US (footshock) is delivered concurrently with the CS for a short duration (e.g., 5 seconds).

    • If the rat moves to the other compartment during the combined CS and US presentation, this is recorded as an "escape."

    • If the rat fails to move, this is an "escape failure."

    • Conduct multiple trials per session (e.g., 30-50 trials) with a variable inter-trial interval (e.g., 30-60 seconds).

    • Train rats until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).

  • Testing:

    • Administer MK-8189 or vehicle orally at the desired pre-treatment time (e.g., 60 minutes before the session).

    • Conduct a test session identical to the training sessions.

    • Record the number of avoidances, escapes, and escape failures.

3. Data Analysis:

  • Compare the percentage of avoidance responses between the MK-8189-treated and vehicle-treated groups. A significant reduction in avoidance without a significant increase in escape failures is indicative of antipsychotic-like activity.

Protocol 2: MK-801-Induced Deficit in Prepulse Inhibition (PPI) in Rats

This model assesses the ability of a compound to reverse a sensorimotor gating deficit, which is a translational marker of psychosis.

1. Apparatus:

  • A startle chamber equipped with a load cell or accelerometer to measure the whole-body startle response.

  • A speaker to deliver acoustic stimuli (background noise, prepulse, and startle pulse).

  • A control system to program and deliver the stimuli and record the startle response.

2. Procedure:

  • Acclimation: Place the rat in the startle chamber and allow it to acclimate for a period of time (e.g., 5 minutes) with background white noise (e.g., 65-70 dB).

  • Drug Administration:

    • Administer MK-8189 or vehicle orally.

    • After a specified time, administer the NMDA receptor antagonist MK-801 (e.g., 0.1-0.3 mg/kg, intraperitoneally) to induce a PPI deficit.

    • The test session begins after a further specified time.

  • Test Session:

    • The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (startle pulse, e.g., 120 dB for 40 ms).

      • Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 73, 79, or 85 dB for 20 ms) presented shortly before the startle pulse (e.g., 100 ms lead time).

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the startle reflex.

    • Prepulse inhibition is calculated as a percentage: % PPI = 100 - [ (startle response on prepulse-pulse trial / startle response on pulse-alone trial) * 100 ]

    • Compare the % PPI between treatment groups. A significant reversal of the MK-801-induced reduction in % PPI indicates antipsychotic-like potential.

Protocol 3: Ketamine-Induced Deficit in Object Retrieval Task in Rhesus Monkeys

This model assesses the pro-cognitive effects of a compound on a task of executive function and memory that is disrupted by the NMDA receptor antagonist ketamine.

1. Apparatus:

  • A primate testing cage.

  • A set of unique objects.

  • A reward (e.g., a preferred food item).

  • A method for occluding the monkey's view during object placement.

2. Procedure:

  • Training:

    • Train the monkeys on a delayed non-matching-to-sample (DNMS) or a similar object retrieval task.

    • In a typical trial, the monkey is presented with a sample object. After a delay period, the monkey is presented with the sample object and a novel object.

    • The monkey must select the novel object to receive a reward.

    • Train the monkeys to a high level of performance (e.g., >90% correct).

  • Testing:

    • Administer MK-8189 or vehicle orally at a specified time before the test session.

    • Administer a sub-anesthetic dose of ketamine to induce a cognitive deficit.

    • Conduct the object retrieval task.

    • Record the accuracy of the monkey's choices.

3. Data Analysis:

  • Compare the percentage of correct responses between the MK-8189-treated and vehicle-treated groups in the presence of the ketamine challenge. A significant attenuation of the ketamine-induced performance deficit suggests pro-cognitive effects.

References

Application Notes and Protocols for MK-8318 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on MK-8318, a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). The provided protocols are based on established methodologies for evaluating CRTh2 antagonists in relevant animal models of allergic asthma.

Dosing and Administration

This compound has been evaluated in preclinical models using both oral and intravenous routes of administration. The specific dosages and species are summarized below.

SpeciesRoute of AdministrationDosageModel
Brown Norway RatOral3, 10, and 30 mg/kgOvalbumin-induced allergic asthma
SheepIntravenous Infusion1 mg/kgAscaris suum-induced allergic asthma

Formulation

Note: Specific formulation details for this compound, including the vehicle and excipients used in the preclinical studies, are not publicly available. Researchers will need to develop and validate their own formulations for in vivo use. General guidance for formulating compounds for preclinical research suggests considering the physicochemical properties of the compound, the intended route of administration, and the use of common, well-characterized vehicles. For oral administration in rodents, common vehicles include aqueous solutions with suspending agents like carboxymethylcellulose, or lipid-based formulations. For intravenous administration, sterile, isotonic solutions are required.

Experimental Protocols

The following are generalized protocols for inducing allergic asthma in Brown Norway rats and sheep, which can be adapted for the evaluation of this compound.

Protocol 1: Ovalbumin-Induced Allergic Asthma in Brown Norway Rats (for Oral Administration of this compound)

This protocol describes the sensitization and challenge of Brown Norway rats with ovalbumin (OVA) to induce an asthma-like phenotype, suitable for testing the efficacy of orally administered this compound.

Materials:

  • Male Brown Norway rats (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Bordetella pertussis toxin (optional, as an adjuvant)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Appropriate oral gavage needles and syringes

  • Equipment for assessing airway hyperresponsiveness (e.g., whole-body plethysmography)

  • Materials for bronchoalveolar lavage (BAL) and cell counting

Procedure:

  • Sensitization:

    • On day 0, intraperitoneally (i.p.) inject rats with a solution of 1 mg OVA and 100 mg Alum in 1 mL of PBS.

    • (Optional) Co-administer Bordetella pertussis toxin (0.5 µg) i.p. to enhance the IgE response.

    • On day 7, boost the sensitization with a second i.p. injection of 0.5 mg OVA and 50 mg Alum in 0.5 mL of PBS.

  • This compound Administration (Oral):

    • Prepare a formulation of this compound suitable for oral gavage at the desired concentrations (e.g., 3, 10, and 30 mg/kg).

    • Administer the this compound formulation or vehicle control to the rats by oral gavage at a predetermined time point before the OVA challenge (e.g., 1-2 hours prior).

  • Ovalbumin Challenge:

    • On day 14, challenge the rats with an aerosolized solution of OVA (e.g., 1% w/v in PBS) for a specified duration (e.g., 20-30 minutes).

  • Assessment of Airway Response:

    • Measure airway hyperresponsiveness (AHR) at a set time point after the challenge (e.g., 24 hours) using a methacholine challenge in a whole-body plethysmograph.

    • At a terminal time point (e.g., 48 hours post-challenge), perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

    • Perform differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, and other inflammatory cells.

Protocol 2: Ascaris suum-Induced Allergic Asthma in Sheep (for Intravenous Administration of this compound)

This protocol outlines the procedure for challenging Ascaris suum-sensitive sheep to induce an asthmatic response, suitable for evaluating the efficacy of intravenously administered this compound.

Materials:

  • Naturally Ascaris suum-sensitive sheep

  • Ascaris suum extract

  • Sterile saline for injection

  • This compound

  • Equipment for intravenous infusion

  • Equipment for measuring lung function (e.g., specific lung resistance)

Procedure:

  • Animal Selection:

    • Screen sheep for natural sensitivity to Ascaris suum extract via a skin test.

  • Baseline Measurements:

    • Before challenge, obtain baseline measurements of lung function, such as specific lung resistance (SRL).

  • This compound Administration (Intravenous):

    • Prepare a sterile, injectable formulation of this compound.

    • Administer this compound (1 mg/kg) or vehicle control via intravenous infusion over a specified period before the allergen challenge.

  • Allergen Challenge:

    • Challenge the sheep with an aerosolized solution of Ascaris suum extract.

  • Assessment of Airway Response:

    • Measure lung function (e.g., SRL) at multiple time points after the challenge to assess both the early and late asthmatic responses.

    • The late asthmatic response (LAR) and subsequent airway hyperresponsiveness (AHR) are key endpoints for evaluating the efficacy of anti-inflammatory compounds like this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of the CRTh2 receptor and a general experimental workflow for evaluating this compound.

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds Gai Gαi CRTh2->Gai Activates PLC PLC Gai->PLC Activates PI3K PI3K Gai->PI3K Activates p38MAPK p38 MAPK Gai->p38MAPK Activates Gb Gb->PLC Gg Gg->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Inflammation Pro-inflammatory Response PKC->Inflammation PI3K->Inflammation p38MAPK->Inflammation MK8318 This compound MK8318->CRTh2 Antagonizes

Caption: CRTh2 Receptor Signaling Pathway.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_challenge Allergen Challenge cluster_assessment Efficacy Assessment Sensitization Allergen Sensitization (e.g., OVA or Ascaris suum) MK8318_Admin This compound Administration (Oral or IV) Sensitization->MK8318_Admin Vehicle_Admin Vehicle Control Administration Sensitization->Vehicle_Admin Challenge Aerosolized Allergen Challenge MK8318_Admin->Challenge Vehicle_Admin->Challenge AHR Airway Hyperresponsiveness Measurement Challenge->AHR BAL Bronchoalveolar Lavage & Cell Count Challenge->BAL

Caption: Experimental Workflow for this compound Evaluation.

Troubleshooting & Optimization

Technical Support Center: Enhancing MK-8318 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MK-8318. The information aims to address common challenges encountered during animal studies, with a focus on improving oral bioavailability.

Disclaimer: Publicly available preclinical pharmacokinetic data for this compound is limited. Therefore, where specific data for this compound is unavailable, representative data from closely related compounds, such as other oral CRTH2 antagonists, may be used for illustrative purposes. All data presented should be considered as a guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), which is involved in allergic inflammation.[1][2] As an orally administered CRTH2 antagonist, this compound is being investigated for the treatment of asthma and other allergic diseases.[1]

Q2: What are the known challenges related to the oral bioavailability of CRTH2 antagonists?

While many CRTH2 antagonists are designed for oral administration, challenges can arise from suboptimal physicochemical properties such as poor aqueous solubility.[1] Formulation strategies are often necessary to enhance dissolution and absorption to achieve desired therapeutic concentrations.

Q3: Are there any general formulation strategies that have been successful for improving the bioavailability of similar compounds?

Yes, for poorly soluble compounds, several formulation strategies can be employed. These include:

  • Particle size reduction (Micronization/Nanonization): Increasing the surface area of the drug particles can enhance dissolution rate.

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.

  • Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations can improve the solubility and absorption of lipophilic drugs.

  • Use of solubility enhancers: Excipients such as surfactants, co-solvents, and cyclodextrins can be included in the formulation to increase the solubility of the drug.

Troubleshooting Guide: Low Oral Bioavailability of this compound in Animal Studies

This guide addresses common issues that may lead to unexpectedly low oral bioavailability of this compound in preclinical animal models.

Observed Problem Potential Cause Recommended Action
Low and variable plasma concentrations after oral administration. Poor aqueous solubility and dissolution rate. 1. Characterize the solid-state properties of your this compound batch (e.g., crystallinity, particle size).2. Consider formulation approaches to enhance solubility, such as preparing a micronized suspension or a solution in a suitable vehicle (see Experimental Protocols section).
High inter-animal variability in plasma exposure. Inconsistent dosing volume or formulation instability. 1. Ensure accurate and consistent administration of the dosing formulation for each animal.2. Assess the physical and chemical stability of the dosing formulation over the duration of the study. Prepare fresh formulations if necessary.
Lower than expected exposure despite adequate formulation. High first-pass metabolism in the gut wall or liver. 1. Conduct an intravenous (IV) pharmacokinetic study to determine the absolute bioavailability and clearance of this compound.2. Perform in vitro metabolism studies using liver microsomes or hepatocytes from the relevant animal species to identify major metabolic pathways.
Discrepancy in bioavailability between different animal species. Species-specific differences in gastrointestinal physiology or drug metabolism. 1. Compare the gastrointestinal pH, transit time, and metabolic enzyme profiles of the species being used.2. Consider using a different animal model that may be more predictive of human pharmacokinetics.

Quantitative Data Summary

Due to the lack of publicly available pharmacokinetic data for this compound, the following table presents representative data for an orally bioavailable β-adrenergic receptor agonist, which shares some general characteristics of being an orally administered small molecule. This data is for illustrative purposes to guide experimental expectations.

Table 1: Representative Oral Pharmacokinetic Parameters in Preclinical Species

Species Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
Rat 1015001.0600060
Dog 58002.0480075
Monkey 512001.5720080

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension for Oral Gavage

Objective: To prepare a homogenous and stable suspension of this compound for oral administration to improve dissolution.

Materials:

  • This compound drug substance

  • Vehicle (e.g., 0.5% w/v methylcellulose in purified water)

  • Mortar and pestle or micronizer

  • Stir plate and magnetic stir bar

  • Homogenizer (optional)

Procedure:

  • If not already micronized, reduce the particle size of the this compound powder using a mortar and pestle or a suitable micronization technique.

  • Weigh the required amount of this compound.

  • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to purified water while stirring continuously until a clear solution is formed.

  • Gradually add the this compound powder to a small volume of the vehicle to form a paste.

  • Slowly add the remaining vehicle to the paste while stirring continuously.

  • If necessary, use a homogenizer to ensure a uniform and fine suspension.

  • Visually inspect the suspension for homogeneity before each administration.

Protocol 2: In Vivo Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rodents.

Animals:

  • Male Sprague-Dawley rats (or other appropriate rodent model), weight-matched.

Study Arms:

  • Oral Administration: Administer this compound formulation (e.g., micronized suspension) via oral gavage at a predetermined dose.

  • Intravenous Administration: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection at a lower dose.

Blood Sampling:

  • Collect sparse blood samples from a subset of animals at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

  • Calculate absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_pk_study In Vivo PK Study cluster_data_analysis Data Interpretation f1 Characterize this compound (Solubility, Particle Size) f2 Select Appropriate Vehicle (e.g., Methylcellulose) f1->f2 f3 Prepare Dosing Formulation (e.g., Micronized Suspension) f2->f3 pk1 Dose Administration (Oral and IV) f3->pk1 Dosing pk2 Blood Sampling pk1->pk2 pk3 Bioanalysis (LC-MS/MS) pk2->pk3 pk4 Pharmacokinetic Analysis pk3->pk4 da1 Assess Bioavailability pk4->da1 PK Parameters da2 Troubleshoot Low Exposure da1->da2 da3 Refine Formulation/Dose da2->da3

Caption: Workflow for improving this compound bioavailability.

signaling_pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_Protein G-Protein Activation CRTH2->G_Protein Activates MK8318 This compound MK8318->CRTH2 Antagonizes Inflammation Allergic Inflammation (Eosinophil Chemotaxis) G_Protein->Inflammation Leads to

Caption: this compound mechanism of action.

References

Technical Support Center: Overcoming Poor Pharmacokinetic Exposure of MK-8318

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MK-8318. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges related to the pharmacokinetic (PK) exposure of this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[1][2] CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), which is a key mediator in allergic inflammation.[1][3] By blocking the PGD2/CRTH2 signaling pathway, this compound is intended to reduce the excessive allergic responses characteristic of conditions like asthma.[1]

Q2: Has poor pharmacokinetic exposure been a known issue with this compound?

Yes, during the development of this compound, initial studies revealed challenges with very low exposures in pharmacokinetic studies. However, these issues were addressed through extensive medicinal chemistry lead optimization, resulting in the identification of this compound as a preclinical candidate with a favorable PK profile suitable for once-daily oral dosing. Despite this optimization, individual experimental conditions can significantly influence drug exposure, and researchers may still encounter challenges.

Q3: What are the common underlying causes of poor oral bioavailability for a compound like this compound?

Poor oral bioavailability is often a result of one or more of the following factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.

Q4: What initial in vitro assays can I perform to predict the oral absorption of this compound?

Several in vitro models can provide insights into the potential oral absorption of a compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive permeability of a compound across an artificial lipid membrane.

  • Caco-2 Cell Monolayer Assay: This model uses a monolayer of human colon adenocarcinoma cells to evaluate both passive and active transport mechanisms, as well as potential efflux.

Troubleshooting Guides

Issue 1: Low Systemic Exposure (Low AUC and Cmax) After Oral Administration

If you are observing lower than expected plasma concentrations of this compound after oral dosing, consider the following troubleshooting steps.

Potential Cause 1: Poor Solubility and Dissolution

  • Troubleshooting Step: Characterize the aqueous solubility of your this compound batch at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Solution 1: Formulation with Solubilizing Excipients. Develop a formulation using solvents, co-solvents, or surfactants to improve the solubility of this compound.

  • Solution 2: Particle Size Reduction. Micronization or nanosizing of the drug particles can increase the surface area for dissolution.

Potential Cause 2: High First-Pass Metabolism

  • Troubleshooting Step: Conduct an in vitro metabolism study using liver microsomes or hepatocytes to assess the metabolic stability of this compound.

  • Solution: While the core molecule of this compound has been optimized for a favorable PK profile, significant first-pass metabolism can still occur. If high metabolism is suspected, consider co-administration with a known inhibitor of the relevant metabolic enzymes in your preclinical model, though this is primarily a tool to diagnose the problem rather than a long-term solution. For future studies, structural modifications to block metabolic sites may be necessary.

Hypothetical Pharmacokinetic Data Comparison

The following table illustrates how different formulation strategies could hypothetically improve the pharmacokinetic parameters of this compound in a preclinical model (e.g., rat).

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
Aqueous Suspension 1050 ± 152.0200 ± 505
Solution in PEG400 10250 ± 701.01200 ± 30030
Nanosuspension 10400 ± 1100.52000 ± 45050

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Solution Formulation with Co-solvents

This protocol describes a general method for preparing a solution of a poorly soluble compound like this compound for oral gavage in preclinical studies.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Water for Injection

Procedure:

  • Weigh the required amount of this compound.

  • Add a sufficient volume of PEG400 to dissolve the compound. Use gentle vortexing or sonication to aid dissolution.

  • Once fully dissolved, add propylene glycol to the solution. A common ratio is 40% PEG400, 10% PG.

  • Finally, add water to the desired final concentration. The final vehicle composition could be, for example, 40% PEG400, 10% PG, and 50% water.

  • Ensure the final solution is clear and free of any precipitate before administration.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol provides a general procedure to assess the metabolic stability of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Liver microsomes (from the relevant species, e.g., rat, human)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer. Pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gαi/o Protein CRTH2->G_protein Activates MK8318 This compound MK8318->CRTH2 Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: CRTH2 signaling pathway and the antagonistic action of this compound.

PK_Troubleshooting_Workflow start Poor In Vivo Exposure Observed solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Permeability (e.g., PAMPA, Caco-2) solubility->permeability Adequate formulation Optimize Formulation (e.g., co-solvents, nanosuspension) solubility->formulation Low metabolism Assess Metabolic Stability (Liver Microsomes) permeability->metabolism Adequate permeation_enhancer Consider Permeation Enhancers (with caution) permeability->permeation_enhancer Low structural_mod Structural Modification (Medicinal Chemistry) metabolism->structural_mod Low Stability retest Re-evaluate In Vivo PK metabolism->retest High Stability formulation->retest permeation_enhancer->retest structural_mod->retest

Caption: A logical workflow for troubleshooting poor pharmacokinetic exposure.

References

Technical Support Center: MK-8318 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MK-8318 in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving this compound in DMSO?

A1: To ensure optimal dissolution of this compound in DMSO, a standardized protocol should be followed. This involves bringing both the powdered compound and the DMSO to room temperature to minimize water absorption. The appropriate amount of high-purity, anhydrous DMSO is then added to the weighed compound to achieve the desired concentration.[1] Dissolution can be facilitated by vortexing, sonication, or gentle warming.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[3][4] To avoid degradation that can be caused by repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes.

Q3: Can I repeatedly freeze and thaw my this compound stock solution?

A3: It is strongly advised to avoid repeated freeze-thaw cycles. These cycles can lead to compound precipitation and degradation, ultimately affecting the accuracy and reproducibility of your experimental results. Aliquoting the stock solution into smaller, single-use volumes is the best practice to mitigate these effects.

Q4: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. What should I do?

A4: This is a common phenomenon known as "salting out." To prevent this, it is advisable to perform serial dilutions of the DMSO stock solution in DMSO first to lower the concentration gradually. Subsequently, the final, most diluted DMSO solution can be added to the aqueous medium. It is also crucial to ensure the final DMSO concentration in your assay is low, typically below 0.5%, to avoid solvent-induced toxicity.

Q5: Could the quality of the DMSO be affecting the solubility and stability of this compound?

A5: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease its ability to dissolve compounds and can also lead to the degradation of water-sensitive compounds. Therefore, it is critical to use anhydrous, high-purity DMSO and to store it in a tightly sealed container in a dry environment.

Troubleshooting Guides

Issue 1: this compound is not dissolving in DMSO

If you are encountering difficulty in dissolving this compound in DMSO, follow this troubleshooting workflow:

cluster_0 Troubleshooting this compound Dissolution in DMSO start Start: this compound fails to dissolve check_purity Verify this compound purity and identity start->check_purity check_dmso Ensure DMSO is anhydrous and high-purity check_purity->check_dmso vortex Vortex vigorously for 2-3 minutes check_dmso->vortex sonicate Sonicate in a water bath for 10-15 minutes vortex->sonicate If not dissolved success Success: Clear solution obtained vortex->success If dissolved warm Gently warm to 37°C for 5-10 minutes sonicate->warm If not dissolved sonicate->success If dissolved dilute Prepare a more dilute stock solution warm->dilute If not dissolved warm->success If dissolved dilute->success If dissolved fail Failure: Consider alternative solvent dilute->fail If still not dissolved

Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.

Issue 2: Precipitation observed in frozen this compound DMSO stock solution

Precipitation upon freezing is a common issue and does not necessarily indicate compound degradation. The following steps can be taken to resolubilize the compound:

  • Thaw and Vortex: Allow the vial to warm to room temperature and then vortex it thoroughly to redissolve the precipitate.

  • Sonication: If vortexing is not sufficient, brief sonication in a water bath can aid in solubilization.

  • Concentration Check: If precipitation persists after these steps, it may be necessary to prepare a fresh stock solution at a lower concentration.

Data Presentation

As specific quantitative data for this compound solubility and stability in DMSO is not publicly available, a generalized table for recommended storage conditions is provided below. It is crucial to perform in-house stability studies to determine the precise shelf life for your specific experimental conditions.

Storage TemperatureRecommended DurationPotential Issues
Room TemperatureNot RecommendedIncreased risk of degradation
4°CShort-term (days to weeks)Slower degradation than RT, but not ideal for long-term
-20°CUp to 6 monthsGood for medium-term storage; aliquot to avoid freeze-thaw
-80°CUp to 2 yearsOptimal for long-term storage; aliquot to avoid freeze-thaw

Experimental Protocols

Protocol for Assessing the Solubility of this compound in DMSO

This protocol outlines a method for determining the kinetic solubility of this compound in DMSO.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

  • Serial Dilutions: Create a series of dilutions of the stock solution in DMSO.

  • Equilibration: Allow the solutions to equilibrate at room temperature for a set period (e.g., 24 hours).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.

  • Instrumental Analysis (Optional): For a more quantitative assessment, analyze the supernatant of each dilution using techniques like HPLC-UV to determine the concentration of the dissolved compound. The highest concentration that remains a clear solution is considered the kinetic solubility.

Protocol for Assessing the Stability of this compound in DMSO

This protocol provides a framework for evaluating the stability of this compound in DMSO under various storage conditions.

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in anhydrous DMSO.

  • Storage Conditions: Store the aliquots under different conditions, such as room temperature, 4°C, -20°C, and -80°C. Also, include a set of samples to undergo multiple freeze-thaw cycles.

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Sample Analysis: At each time point, analyze a set of aliquots from each storage condition using a stability-indicating method, such as LC-MS.

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration (time 0). A decrease in concentration over time indicates degradation. The appearance of new peaks in the chromatogram can also signify the formation of degradation products.

Factors Influencing this compound Stability in DMSO

The stability of this compound in DMSO is a multifactorial issue. The following diagram illustrates the key factors that can influence the integrity of the compound in solution.

cluster_1 Factors Affecting this compound Stability in DMSO stability This compound Stability storage_temp Storage Temperature storage_temp->stability freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability water_content Water Content in DMSO water_content->stability light_exposure Exposure to Light light_exposure->stability compound_conc Compound Concentration compound_conc->stability dmso_purity Purity of DMSO dmso_purity->stability

Caption: A logical diagram showing the factors affecting this compound stability in DMSO.

References

Technical Support Center: MK-8318 and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable lack of publicly available information specifically detailing the off-target effects of MK-8318. The following information is based on the established mechanism of action of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists as a class of molecules. Researchers should consider this context when designing and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a potent and selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the Prostaglandin D2 receptor 2 (DP2). By blocking this receptor, this compound is intended to inhibit the pro-inflammatory actions of its natural ligand, Prostaglandin D2 (PGD2). This includes reducing the activation and recruitment of key immune cells involved in type 2 inflammatory responses, such as eosinophils, basophils, and T-helper 2 (Th2) lymphocytes.[1][2][3]

Q2: What are the potential off-target effects of a CRTh2 antagonist like this compound?

A2: While specific data for this compound is not available, potential off-target effects for CRTh2 antagonists could arise from interactions with other prostanoid receptors or unrelated signaling pathways. Given the structural similarities among lipid-binding receptors, cross-reactivity with other prostaglandin receptors (e.g., DP1, TP receptors) could be a possibility, although many CRTh2 antagonists are designed for high selectivity.[3] Researchers should also consider downstream effects of modulating the CRTh2 pathway in tissues where it has physiological roles beyond allergic inflammation.

Q3: We are observing unexpected cellular phenotypes in our experiments with this compound. How can we begin to troubleshoot if this is an off-target effect?

A3: First, confirm the on-target activity of this compound in your system by measuring the inhibition of a known CRTh2-mediated response, such as PGD2-induced eosinophil chemotaxis or calcium mobilization. If on-target activity is confirmed, consider the following troubleshooting steps:

  • Dose-Response Analysis: Determine if the unexpected phenotype is observed at concentrations significantly higher than the reported IC50 for CRTh2 antagonism. Off-target effects are often more prominent at higher concentrations.

  • Structural Analogs: If available, test a structurally related but inactive analog of this compound. If the phenotype persists with the active compound but not the inactive one, it is more likely to be a target-related or a specific off-target effect.

  • Rescue Experiments: Attempt to rescue the phenotype by co-administering PGD2 or another CRTh2 agonist. If the phenotype is not reversible, it may suggest an off-target mechanism.

  • Orthogonal Antagonists: Use a structurally distinct CRTh2 antagonist. If the unexpected phenotype is not replicated with a different antagonist, it may be specific to the chemical scaffold of this compound.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Viability or Proliferation
  • Potential Cause: While CRTh2 signaling can influence cell survival pathways (e.g., preventing apoptosis in Th2 cells), significant cytotoxicity may indicate an off-target effect.

  • Troubleshooting Steps:

    • Perform a standard cytotoxicity assay (e.g., MTS or LDH release) across a wide range of this compound concentrations.

    • Compare the cytotoxicity profile with that of other known CRTh2 antagonists.

    • Investigate markers of apoptosis (e.g., caspase-3/7 activation) and necrosis to understand the mechanism of cell death.

Issue 2: Modulation of Non-Immune Cell Functions
  • Potential Cause: CRTh2 is expressed on various cell types beyond the immune system, and its role in these cells is an active area of research. For instance, CRTh2 has been identified on osteoblasts and neuronal cells, and its modulation could have unforeseen consequences in these lineages.

  • Troubleshooting Steps:

    • Confirm CRTh2 expression in your cell type of interest using RT-qPCR or flow cytometry.

    • If CRTh2 is not expressed, the observed effect is likely off-target.

    • If CRTh2 is expressed, investigate the downstream signaling pathways to confirm they align with canonical CRTh2 signaling (e.g., inhibition of cAMP, calcium mobilization).

Data Presentation

Table 1: Potential Off-Target Considerations for CRTh2 Antagonists

Potential Off-Target ClassRationalePotential Experimental Readout
Other Prostanoid Receptors (e.g., DP1, TP)Structural similarity of ligands and receptors.Radioligand binding assays, functional assays for DP1 (cAMP accumulation) or TP (platelet aggregation).
Kinase InhibitionMany small molecule inhibitors can have off-target kinase activity.Kinase profiling screen (e.g., KINOMEscan™).
Ion Channel ModulationOff-target effects on ion channels are a common safety concern.Electrophysiological assays (e.g., patch-clamp) on common off-target channels (e.g., hERG).
Nuclear Receptor ModulationSome small molecules can interact with nuclear receptors.Reporter gene assays for common nuclear receptors (e.g., PXR, GR).

Experimental Protocols

Protocol 1: Assessing Off-Target Profile via Radioligand Binding Assay Panel

This protocol describes a general method to screen for off-target binding of a compound like this compound against a panel of receptors, transporters, and ion channels.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel Selection: Select a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). A standard panel typically includes 40-60 targets known for off-target liabilities.

  • Binding Assays:

    • For each target, cell membranes or purified proteins are incubated with a specific radioligand and a single high concentration of this compound (e.g., 10 µM).

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target.

    • Following incubation, bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding by this compound for each target.

    • A common threshold for a significant "hit" is >50% inhibition.

    • For any significant hits, follow up with concentration-response curves to determine the Ki (inhibition constant).

Visualizations

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor PGD2->CRTh2 Activates MK8318 This compound (Antagonist) MK8318->CRTh2 Blocks G_protein Gi/o Protein CRTh2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation AKT AKT PI3K->AKT Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) AKT->Cytokine_Release

Caption: CRTh2 signaling pathway and point of inhibition by this compound.

Off_Target_Troubleshooting_Workflow start Unexpected Phenotype Observed confirm_on_target Confirm On-Target Activity (e.g., PGD2 inhibition) start->confirm_on_target dose_response Perform Dose-Response Curve confirm_on_target->dose_response Yes end Conclusion confirm_on_target->end No (Re-evaluate experiment) conc_check Is effect only at [C] >> IC50? dose_response->conc_check inactive_analog Test Inactive Analog conc_check->inactive_analog No off_target_likely High Likelihood of Off-Target Effect conc_check->off_target_likely Yes phenotype_present Phenotype still present? inactive_analog->phenotype_present orthogonal_antagonist Test Orthogonal CRTh2 Antagonist phenotype_present->orthogonal_antagonist Yes phenotype_present->off_target_likely No phenotype_replicated Phenotype replicated? orthogonal_antagonist->phenotype_replicated phenotype_replicated->off_target_likely No on_target_related Likely On-Target or Specific Off-Target Effect phenotype_replicated->on_target_related Yes off_target_likely->end on_target_related->end

Caption: Logical workflow for troubleshooting potential off-target effects.

References

Navigating Prostanoid Receptor Selectivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for assessing the selectivity of investigational compounds, such as MK-8318, against the family of prostanoid receptors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: I want to assess the selectivity of this compound for the EP4 receptor. Where do I start?

A1: It is a common challenge in drug development to ensure a compound selectively interacts with its intended target. Initial literature review is critical. Published data indicates that this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor, not the EP4 receptor.[1] Therefore, a selectivity assessment for this compound would focus on its activity at CRTh2/DP2 relative to all other prostanoid receptors (EP1, EP2, EP3, EP4, DP1, FP, IP, and TP).

Q2: What is the first step in assessing the selectivity of a compound against the prostanoid receptor panel?

A2: The first step is to determine the binding affinity of your compound for each of the prostanoid receptors. A radioligand binding assay is the gold standard for this.[2][3] This will provide you with the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for your compound at each receptor, allowing for a quantitative comparison of its binding potency.

Q3: Binding affinity doesn't always correlate with functional activity. How do I assess the functional selectivity of my compound?

A3: That is correct. After determining binding affinity, you must perform functional assays to understand how your compound affects receptor signaling. The choice of functional assay depends on the G-protein that each prostanoid receptor subtype couples to. Prostanoid receptors signal through different G-proteins, primarily Gs, Gi, and Gq, which modulate the levels of intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca2+).[4]

Q4: How do I know which functional assay to use for each prostanoid receptor?

A4: The appropriate functional assay is dictated by the receptor's primary G-protein coupling partner. Here's a general guide:

  • Gs-coupled receptors (e.g., EP2, EP4, DP1, IP) lead to an increase in cAMP.

  • Gi-coupled receptors (e.g., EP3, DP2/CRTh2) lead to a decrease in cAMP.

  • Gq-coupled receptors (e.g., EP1, FP, TP) lead to an increase in intracellular calcium.

Therefore, you should use a cAMP assay for Gs and Gi-coupled receptors and a calcium flux assay for Gq-coupled receptors.

Prostanoid Receptor G-Protein Coupling & Recommended Assays

ReceptorPrimary G-Protein CouplingSecond Messenger ChangeRecommended Functional Assay
DP1 Gs↑ cAMPcAMP Assay
DP2 (CRTh2) Gi↓ cAMPcAMP Assay
EP1 Gq↑ Intracellular Ca2+Calcium Flux Assay
EP2 Gs↑ cAMPcAMP Assay
EP3 Gi↓ cAMPcAMP Assay
EP4 Gs↑ cAMPcAMP Assay
FP Gq↑ Intracellular Ca2+Calcium Flux Assay
IP Gs↑ cAMPcAMP Assay
TP Gq↑ Intracellular Ca2+Calcium Flux Assay

Example Selectivity Profile of a Prostanoid Receptor Antagonist

To illustrate how to present selectivity data, the following table shows the binding affinities (Ki values in nM) for the selective EP4 antagonist, ONO-AE3-208. A higher Ki value indicates weaker binding. The selectivity is determined by the ratio of the Ki for the off-target receptors to the Ki for the on-target receptor (EP4 in this case).

ReceptorBinding Affinity (Ki, nM) for ONO-AE3-208
EP4 1.3
EP3 30
FP 790
TP 2400
EP1 >10,000
EP2 >10,000
DP1 >10,000
IP >10,000

Data sourced from Tocris Bioscience and R&D Systems.

Experimental Workflows & Signaling Pathways

To visually guide your experimental design, the following diagrams illustrate a typical selectivity screening workflow and the primary signaling pathways for each class of prostanoid receptor.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis A Test Compound (e.g., this compound) B Radioligand Binding Assays (Full Prostanoid Panel) A->B C Determine Ki / IC50 Values B->C D Gs-coupled Receptors (EP2, EP4, DP1, IP) C->D E Gi-coupled Receptors (EP3, DP2) C->E F Gq-coupled Receptors (EP1, FP, TP) C->F G cAMP Assay (Stimulation) D->G H cAMP Assay (Inhibition) E->H I Calcium Flux Assay F->I J Determine EC50 / IC50 Values G->J H->J I->J K Compile Selectivity Table J->K L Calculate Selectivity Ratios (Ki off-target / Ki on-target) K->L

Figure 1. A generalized workflow for assessing compound selectivity against the prostanoid receptor panel.

G cluster_gs Gs-Coupled Pathway (EP2, EP4, DP1, IP) cluster_gi Gi-Coupled Pathway (EP3, DP2) cluster_gq Gq-Coupled Pathway (EP1, FP, TP) Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs Gs Gs-protein Receptor_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP_Gs cAMP (Increased) AC_Gs->cAMP_Gs ATP_Gs ATP ATP_Gs->AC_Gs PKA PKA cAMP_Gs->PKA Activates Response_Gs Cellular Response PKA->Response_Gs Agonist_Gi Agonist Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi Gi Gi-protein Receptor_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP (Decreased) AC_Gi->cAMP_Gi ATP_Gi ATP ATP_Gi->AC_Gi Response_Gi Cellular Response cAMP_Gi->Response_Gi Agonist_Gq Agonist Receptor_Gq Gq-Coupled Receptor Agonist_Gq->Receptor_Gq Gq Gq-protein Receptor_Gq->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2 Ca2+ (Increased) ER->Ca2 Response_Gq Cellular Response Ca2->Response_Gq PKC->Response_Gq

Figure 2. Simplified signaling pathways for Gs, Gi, and Gq-coupled prostanoid receptors.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific prostanoid receptor.

Materials:

  • Cell membranes from a cell line stably expressing the prostanoid receptor of interest.

  • Radioligand specific for the receptor (e.g., [3H]-PGE2).

  • Test compound at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at serially diluted concentrations, a fixed concentration of the radioligand (typically at its Kd value), and the cell membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the bound radioligand (retained on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Drying: Dry the filter plate.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

Objective: To measure the effect of a test compound on cAMP production mediated by Gs or Gi-coupled receptors.

Materials:

  • Cells stably expressing the Gs or Gi-coupled prostanoid receptor.

  • Test compound (agonist or antagonist).

  • Known agonist for the receptor.

  • Forskolin (for Gi-coupled assays).

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Dispense cells into the wells of the 384-well plate.

  • Compound Addition:

    • For Gs Agonist Mode: Add serial dilutions of the test compound.

    • For Gi Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then add a known agonist (at its EC80 concentration) along with forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for the optimized stimulation time (e.g., 30-60 minutes).

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the competitive immunoassay.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Calcium Flux Functional Assay (Fluo-4)

Objective: To measure the effect of a test compound on intracellular calcium mobilization mediated by Gq-coupled receptors.

Materials:

  • Cells stably expressing the Gq-coupled prostanoid receptor.

  • Test compound (agonist or antagonist).

  • Fluo-4 AM dye-loading solution.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Black, clear-bottom 96-well plates.

  • Fluorescence microplate reader with an integrated fluid-handling system.

Procedure:

  • Cell Plating: Plate adherent cells in the 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye-loading solution to each well.

  • Incubation: Incubate the plate for approximately 60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence (Ex/Em = ~490/525 nm).

  • Compound Addition: The instrument's fluid-handling system injects the test compound into the wells.

  • Kinetic Reading: Immediately after compound addition, measure the fluorescence intensity kinetically over time (e.g., every second for 1-2 minutes) to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity (peak signal minus baseline) is plotted against the log concentration of the test compound to determine the EC50.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Ensure a homogenous cell suspension before and during plating.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Low Signal or No Response in Functional Assays - Poor cell health or low receptor expression- Suboptimal agonist concentration or stimulation time- Inactive compound or reagents- Use low-passage, healthy cells and verify receptor expression.- Perform a dose-response and time-course experiment for your agonist.- Prepare fresh reagents and confirm the activity of your positive controls.
High Background Signal in cAMP Assay - Constitutive receptor activity- Reagent contamination- Reduce cell density or use a cell line with lower receptor expression.- Prepare fresh assay buffers and reagents.
High Background in Calcium Flux Assay - Cell autofluorescence- Dye leakage from cells- Check the fluorescence of cells without the dye.- Ensure the dye-loading incubation is not excessively long.
Inconsistent Ki Values in Binding Assays - Assay not at equilibrium- Radioligand depletion- Increase incubation time, especially for high-affinity compounds.- Reduce the amount of cell membrane (receptor concentration) in the assay.

References

Technical Support Center: Troubleshooting Variability in In Vivo Experiments with MK-8189

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo experiments with MK-8189, a phosphodiesterase 10A (PDE10A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the therapeutic efficacy of MK-8189 between individual animals in the same cohort. What are the potential causes and how can we troubleshoot this?

A1: High inter-animal variability is a common challenge in in vivo studies. The root causes can be multifactorial, spanning from experimental procedures to inherent biological differences. Here’s a systematic approach to troubleshooting:

  • Inconsistent Dosing: Ensure accurate and consistent administration of MK-8189. For oral gavage, verify the technique to prevent incomplete dosing. Normalize the dose to the most recent body weight of each animal.[1]

  • Formulation Issues: The solubility and stability of the MK-8189 formulation are critical for consistent absorption.

    • Solubility: Visually inspect the formulation for any precipitation before each administration.

    • Stability: Prepare fresh formulations regularly and store them under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.

  • Biological Variability: Inherent physiological differences among animals can lead to varied responses.

    • Genetics: Use animals from a reputable supplier with a consistent genetic background.

    • Health Status: Ensure all animals are healthy and free from underlying infections or stress, which can impact drug metabolism and response. Acclimatize animals to the housing conditions for at least one week before the experiment.[1]

    • Age and Sex: Use age- and sex-matched animals to minimize variation.[1]

  • Pharmacokinetic (PK) Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma and tissue concentrations of MK-8189. Consider conducting satellite PK studies to correlate drug exposure with efficacy in a subset of animals.

Q2: Our in vivo study with MK-8189 is showing unexpected toxicity or adverse effects at doses that were previously reported to be safe. What could be the reason?

A2: Unexpected toxicity can arise from off-target effects or issues with the experimental protocol.

  • Off-Target Effects: MK-8189 may interact with unintended molecular targets, leading to toxicity.[2]

    • Dose-Dependence: Reduce the dose to determine if the toxicity is dose-dependent.[1]

    • Literature Review: Conduct a thorough search for any known off-target liabilities of PDE10A inhibitors.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend MK-8189 could be causing the adverse effects, especially at high concentrations. Run a vehicle-only control group to assess its impact.

  • Route of Administration: The chosen route of administration (e.g., intraperitoneal vs. oral) can influence the toxicity profile. Consider alternative routes if toxicity persists.

  • Animal Strain Sensitivity: Different animal strains can exhibit varying sensitivities to a compound.

Q3: We are not observing the expected therapeutic effect of MK-8189 in our animal model, despite using a previously published dose. What should we investigate?

A3: Lack of efficacy can be due to several factors, from compound integrity to experimental design.

  • Compound Integrity and Purity: Verify the identity and purity of your MK-8189 stock using analytical methods like mass spectrometry or HPLC. The compound may have degraded during storage.

  • Inadequate Drug Exposure: The compound may not be reaching its target in sufficient concentrations.

    • Bioavailability: MK-8189 is orally administered in clinical trials. If using a different route, its bioavailability might be altered.

    • PK/PD Mismatch: The timing of efficacy assessment might not align with the peak drug concentration at the target site. Conduct a pharmacokinetic study to determine the Cmax and Tmax in your animal model.

  • Target Engagement: Confirm that MK-8189 is engaging with its target, PDE10A. In preclinical studies, target engagement of MK-8189 was assessed by measuring changes in cyclic guanosine monophosphate (cGMP) and phospho glutamate receptor 1 in the striatum.

  • Model-Specific Differences: The animal model you are using may respond differently than those in published studies.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters of MK-8189

SpeciesRoute of AdministrationKey FindingsReference
RatOralSignificantly increased cGMP and phospho glutamate receptor 1 in striatal tissues.
Rhesus MonkeyOralPlasma concentrations of 127 nM yielded ~50% PDE10A enzyme occupancy (EO) in the striatum.

Table 2: Summary of MK-8189 Clinical Trial Dosing

Trial PhasePopulationDosing RegimenReference
Phase 2aAdults with acute schizophrenia12 mg once daily
Phase 2BAdults with acute schizophrenia8 mg, 16 mg, and 24 mg once daily
Multiple Dose StudyHealthy participants and participants with schizophreniaEscalating doses from 4 mg to 48 mg once daily

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration of MK-8189

  • Compound Preparation:

    • Calculate the required amount of MK-8189 based on the desired dose (mg/kg) and the body weight of each animal.

    • Select an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles for small molecules include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween 80.

    • Ensure the final concentration of any solubilizing agent is non-toxic to the animals.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for a minimum of one week before the experiment.

    • Record the body weight of each animal before dosing.

    • Administer the prepared MK-8189 solution via the chosen route.

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Observe the animals regularly for any signs of toxicity, adverse effects, or changes in behavior.

    • Monitor body weight and food/water intake throughout the study.

Protocol 2: Assessment of Target Engagement in the Brain

  • Tissue Collection:

    • At a predetermined time point after the final dose of MK-8189, euthanize the animals according to approved protocols.

    • Rapidly dissect the brain and isolate the striatum.

    • Flash-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.

  • Biomarker Analysis:

    • Homogenize the striatal tissue in an appropriate lysis buffer.

    • Measure the levels of cyclic guanosine monophosphate (cGMP) using a commercially available ELISA kit.

    • Analyze the phosphorylation status of glutamate receptor 1 (GluR1) at the serine 845 residue using Western blotting with a phospho-specific antibody.

    • Normalize the results to the total protein concentration.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for In Vivo Variability Variability High In Vivo Variability Observed Dosing Check Dosing Procedure (Accuracy, Consistency) Variability->Dosing Formulation Evaluate Formulation (Solubility, Stability) Variability->Formulation Biology Assess Biological Factors (Health, Age, Sex) Variability->Biology PK Conduct Pharmacokinetic Study Dosing->PK If consistent Formulation->PK If stable & soluble Biology->PK If controlled Efficacy Re-evaluate Efficacy PK->Efficacy G cluster_1 MK-8189 Mechanism of Action MK8189 MK-8189 PDE10A PDE10A Inhibition MK8189->PDE10A cAMP ↑ cAMP PDE10A->cAMP cGMP ↑ cGMP PDE10A->cGMP PKA PKA Activation cAMP->PKA PKG PKG Activation cGMP->PKG Downstream Modulation of Downstream Signaling (e.g., DARPP-32, GluR1 phosphorylation) PKA->Downstream PKG->Downstream

References

Optimizing MK-8318 Concentration for In Vitro Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-8318, a potent and selective CRTh2 receptor antagonist, in in vitro assays. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).[1] CRTh2 is a G-protein coupled receptor (GPCR) that binds to the pro-inflammatory mediator prostaglandin D2 (PGD2).[1] By blocking the PGD2/CRTh2 signaling pathway, this compound inhibits downstream events such as increased intracellular calcium, decreased cyclic AMP (cAMP), and the activation of signaling cascades involving PKC, PI3K, and p38 MAPK.[1]

Q2: What are the key in vitro assays for characterizing this compound activity?

A2: The primary in vitro assays for this compound involve evaluating its binding affinity and functional antagonism at the CRTh2 receptor. Key assays include:

  • CRTh2 Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the CRTh2 receptor.

  • Calcium Mobilization Assays: To measure the ability of this compound to inhibit PGD2-induced intracellular calcium release in cells expressing CRTh2.

  • cAMP Assays: To assess the effect of this compound on PGD2-mediated inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels.

  • β-arrestin Recruitment Assays: To determine the potency of this compound in blocking the recruitment of β-arrestin to the activated CRTh2 receptor.

Q3: What concentration range of this compound should I use in my initial experiments?

A3: Based on its high potency, a starting concentration range of 0.1 nM to 1 µM is recommended for most cell-based functional assays. For binding assays, concentrations around the expected Ki (approximately 5.0 nM) should be used.[2][3] Always perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.

Q4: How should I dissolve and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For cell-based assays, it is crucial to minimize the final DMSO concentration in the culture medium, ideally keeping it below 0.5%, as higher concentrations can be cytotoxic. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q5: Which cell lines are suitable for in vitro assays with this compound?

A5: Suitable cell lines are those that endogenously express the CRTh2 receptor or have been engineered to do so. Cell types that naturally express CRTh2 include eosinophils, basophils, and T-helper 2 (Th2) lymphocytes. For more standardized assays, recombinant cell lines such as HEK293 or CHO cells stably expressing human CRTh2 are commonly used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low antagonist activity observed 1. This compound degradation. 2. Low CRTh2 receptor expression in cells. 3. Suboptimal agonist (PGD2) concentration.1. Use a fresh aliquot of this compound. Confirm stock concentration. 2. Verify CRTh2 expression via qPCR or Western blot. Use a lower passage number of cells. 3. Optimize the PGD2 concentration to achieve a robust but not saturating response (typically EC80).
High background signal in functional assays 1. Cell stress or poor viability. 2. Assay buffer components interfering with the signal. 3. Autofluorescence of this compound (less common).1. Ensure cells are healthy and in the logarithmic growth phase. 2. Test the assay with buffer components alone to identify any interference. 3. Measure the fluorescence of this compound at the assay wavelengths.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors, especially with small volumes. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and consider reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected agonist activity of this compound Although this compound is a potent antagonist, some related compounds have shown partial agonism. This is less likely with this compound but should be considered.Test this compound in the absence of PGD2 to check for any intrinsic agonist activity in your specific assay system.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from available data.

Assay Type Target/Pathway Reported Value (IC50/Ki)
Radioligand BindingCRTh2 Receptor5.0 nM (Ki)
Functional Assayβ-arrestin Recruitment3.5 ± 2.1 nM (IC50)
Functional AssaycAMP Inhibition8.0 ± 6.8 nM (IC50)
Off-Target AssayCYP3A4>50 µM (IC50)
Off-Target AssayCYP2C9>50 µM (IC50)
Off-Target AssayCYP2D6>50 µM (IC50)

Experimental Protocols

CRTh2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CRTh2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTh2.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • [3H]-PGD2 (radioligand).

  • Non-labeled PGD2 (for non-specific binding).

  • This compound.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK293-hCRTh2 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGD2 (e.g., 2-5 nM), and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of non-labeled PGD2 (e.g., 10 µM).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional antagonism of this compound against PGD2-induced calcium influx.

Materials:

  • CHO or HEK293 cells stably expressing hCRTh2.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).

  • PGD2 (agonist).

  • This compound.

  • Fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add a pre-determined concentration of PGD2 (e.g., EC80) to all wells except the negative control.

  • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

  • Calculate the increase in fluorescence in response to PGD2 and determine the inhibitory effect of this compound.

cAMP Accumulation Assay

Objective: To assess the ability of this compound to block PGD2-mediated inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing hCRTh2.

  • Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin (to stimulate adenylyl cyclase).

  • PGD2.

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Harvest and resuspend cells in assay buffer.

  • Add varying concentrations of this compound to the cells and pre-incubate.

  • Add a fixed concentration of PGD2.

  • Add forskolin to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibition of the PGD2 effect by this compound.

Visualizations

G PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds G_protein Gi/o G-protein CRTh2->G_protein Activates MK8318 This compound MK8318->CRTh2 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K p38 p38 MAPK Pathway G_protein->p38 cAMP ↓ cAMP AC->cAMP Inflammation Allergic Inflammation (Eosinophil activation, etc.) cAMP->Inflammation IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC Activation Ca2->PKC Ca2->Inflammation PKC->Inflammation PI3K->Inflammation p38->Inflammation

Caption: PGD2/CRTh2 signaling pathway and the inhibitory action of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Prep_Cells Seed CRTh2-expressing cells in 96-well plate Add_Compound Add this compound to cells (Final DMSO < 0.5%) Prep_Cells->Add_Compound Prep_Compound Prepare serial dilutions of this compound in DMSO Prep_Compound->Add_Compound Incubate_Compound Pre-incubate Add_Compound->Incubate_Compound Add_Agonist Add PGD2 (agonist) Incubate_Compound->Add_Agonist Incubate_Agonist Incubate Add_Agonist->Incubate_Agonist Read_Plate Measure signal (e.g., Fluorescence, Luminescence) Incubate_Agonist->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data

Caption: General experimental workflow for an in vitro functional assay with this compound.

G Start Unexpected Results? Check_Controls Are controls (pos/neg) working correctly? Start->Check_Controls Check_Reagents Check reagent integrity (this compound, PGD2) Check_Controls->Check_Reagents No High_Variability High variability between replicates? Check_Controls->High_Variability Yes Check_Cells Check cell health and receptor expression Check_Reagents->Check_Cells Check_Assay_Params Review assay parameters (concentrations, times) Check_Cells->Check_Assay_Params Check_Instrument Verify instrument settings and calibration Check_Assay_Params->Check_Instrument End Problem Resolved Check_Instrument->End Check_Seeding Review cell seeding and pipetting technique High_Variability->Check_Seeding Yes No_Response No response to this compound? High_Variability->No_Response No Check_Seeding->End Optimize_Conc Optimize this compound and PGD2 concentrations No_Response->Optimize_Conc Yes Optimize_Conc->End

Caption: Troubleshooting decision tree for this compound in vitro assays.

References

Technical Support Center: Preclinical Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues researchers may encounter during the metabolite identification process in preclinical studies.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Metabolite Detection - Low metabolic turnover of the parent compound.- Inappropriate in vitro test system (e.g., incorrect species, subcellular fraction).- Insufficient incubation time or cofactor concentration.- Analytical method lacks sensitivity.- High protein binding of the compound.- Increase substrate concentration or incubation time.- Test a variety of in vitro systems (liver microsomes, S9 fractions, hepatocytes) from different species (rat, dog, monkey, human).- Ensure cofactors (e.g., NADPH, UDPGA) are fresh and at optimal concentrations.- Optimize the LC-MS/MS method for higher sensitivity (e.g., adjust source parameters, use a more sensitive instrument).- Perform equilibrium dialysis or use ultrafiltration to assess protein binding and adjust experimental conditions accordingly.
Discrepancy Between In Vitro and In Vivo Metabolite Profiles - Contribution of non-hepatic metabolism (in vivo).- Involvement of enzymes not present or active in the in vitro system (e.g., certain CYPs, FMOs, or conjugating enzymes).- Enterohepatic recirculation of metabolites.- Gut microbial metabolism.- Use a wider range of in vitro systems, including intestinal microsomes or S9 fractions.- Consider using fresh tissue slices or whole-cell systems like hepatocytes that have a more complete set of metabolic enzymes.- Analyze bile and feces in in vivo studies to investigate enterohepatic recirculation and gut metabolism.- Co-incubate the compound with gut microbiota.
Identification of Reactive Metabolites - Formation of chemically unstable intermediates (e.g., quinones, epoxides).- Covalent binding to proteins.- Perform incubations with trapping agents like glutathione (GSH) or N-acetylcysteine (NAC) to capture and identify reactive intermediates as stable adducts.- Utilize radiolabeled compounds ([14C] or [3H]) to trace covalent binding to microsomal proteins.
Poor Recovery of Drug-Related Material in In Vivo Studies - Incomplete absorption.- High retention in tissues.- Excretion through unexpected routes (e.g., expired air).- Conduct a full mass balance study using a radiolabeled compound to track all drug-related material.- Analyze a wide range of tissues to check for accumulation.- If the compound is volatile or subject to metabolic cleavage that could produce volatile fragments, consider collecting and analyzing expired air.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of preclinical metabolite identification?

A1: The main objectives are to understand the biotransformation pathways of a new chemical entity (NCE), identify the major metabolites, and determine if any of these metabolites are unique to humans or are disproportionately higher in humans compared to the animal species used in toxicology studies. This information is crucial for assessing the safety and efficacy of a drug candidate.[1][2][3]

Q2: Which in vitro systems are most commonly used for initial metabolite profiling?

A2: The most common in vitro systems are liver microsomes, S9 fractions, and hepatocytes from various preclinical species (e.g., rat, dog, monkey) and humans.[4] Liver microsomes are enriched in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them suitable for studying Phase I and some Phase II metabolism.[4] Hepatocytes, being whole cells, contain a broader range of metabolic enzymes and cofactors, providing a more comprehensive picture of metabolism.

Q3: What are the key differences between Phase I and Phase II metabolism?

A3: Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which typically introduce or expose functional groups on the parent molecule. These reactions are primarily mediated by CYP enzymes. Phase II metabolism involves the conjugation of these functional groups with endogenous molecules like glucuronic acid, sulfate, or glutathione, leading to larger, more water-soluble metabolites that are more easily excreted.

Q4: How are metabolites typically identified and characterized?

A4: High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) is the primary analytical technique used. It allows for the separation of metabolites from the parent drug and biological matrix components, while the mass spectrometer provides accurate mass measurements and fragmentation patterns that help in elucidating the structures of the metabolites.

Q5: Why is it important to compare metabolite profiles across different species, including humans?

A5: Different species can have varying levels and types of metabolic enzymes, leading to qualitative and quantitative differences in metabolite profiles. It is a regulatory requirement to ensure that the animal species used for safety testing are exposed to all human metabolites at comparable or higher levels. If a major human metabolite is not found or is present at much lower levels in the toxicology species, further safety testing of that metabolite may be required.

Quantitative Data Summary

The following tables present hypothetical quantitative data for a compound, "Compound X," to illustrate how results from preclinical metabolite identification studies are typically summarized.

Table 1: Relative Abundance (%) of Compound X Metabolites in Liver Microsomes from Different Species

Metabolite Human Rat Dog Monkey
M1 (Hydroxylation) 45305040
M2 (N-dealkylation) 25401530
M3 (Glucuronidation) 15102015
M4 (Oxidation) 10151010
Parent (Compound X) 5555

Table 2: Plasma Concentration (ng/mL) of Compound X and its Major Metabolites in Rats Following a Single Oral Dose

Time (hours) Compound X M1 M2
0.5 1502540
1 2506085
2 20080110
4 1207590
8 504050
24 51015

Experimental Protocols

Protocol 1: In Vitro Metabolite Identification in Liver Microsomes
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, add phosphate buffer (0.1 M, pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add a freshly prepared solution of NADPH (final concentration 1 mM) to start the metabolic reaction.

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Analyze the data for potential metabolites by looking for expected mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -alkyl group mass for dealkylation).

Protocol 2: In Vivo Metabolite Profiling in Rat Plasma
  • Dosing and Sample Collection:

    • Administer the test compound to rats (e.g., Sprague-Dawley) via the intended clinical route (e.g., oral gavage).

    • Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Centrifuge the blood samples to separate plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample and analyze using a validated LC-MS/MS method.

    • Compare the metabolite profiles across different time points.

    • Use data mining software to detect and identify potential metabolites in the complex biological matrix.

Visualizations

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Drug Parent Drug M1 (Hydroxylation) M1 (Hydroxylation) Parent Drug->M1 (Hydroxylation) CYP3A4 M2 (N-dealkylation) M2 (N-dealkylation) Parent Drug->M2 (N-dealkylation) CYP2D6 M3 (Glucuronidation) M3 (Glucuronidation) M1 (Hydroxylation)->M3 (Glucuronidation) UGT1A1 Excretion Excretion M2 (N-dealkylation)->Excretion M3 (Glucuronidation)->Excretion

Caption: Hypothetical metabolic pathway of a small molecule drug.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Incubation Incubation with Liver Microsomes/Hepatocytes Sample_Prep_Vitro Sample Preparation (Protein Precipitation) Incubation->Sample_Prep_Vitro LCMS_Vitro LC-MS/MS Analysis Sample_Prep_Vitro->LCMS_Vitro Data_Analysis Data Processing & Structural Elucidation LCMS_Vitro->Data_Analysis Dosing Dosing in Preclinical Species (e.g., Rat) Sample_Collection Plasma/Urine/Feces Collection Dosing->Sample_Collection Sample_Prep_Vivo Sample Preparation (Extraction) Sample_Collection->Sample_Prep_Vivo LCMS_Vivo LC-MS/MS Analysis Sample_Prep_Vivo->LCMS_Vivo LCMS_Vivo->Data_Analysis Metabolite_Profile Comprehensive Metabolite Profile Data_Analysis->Metabolite_Profile

Caption: Experimental workflow for preclinical metabolite identification.

Start Low Metabolite Signal in LC-MS? Check_Method Optimize Analytical Method Sensitivity? Start->Check_Method Yes Increase_Conc Increase Substrate Concentration or Incubation Time Check_Method->Increase_Conc No End_Success Metabolite Signal Improved Check_Method->End_Success Yes Check_System Test Different In Vitro Systems (e.g., Hepatocytes) Increase_Conc->Check_System Check_Cofactors Ensure Cofactor Viability and Concentration Check_System->Check_Cofactors Check_Cofactors->End_Success

Caption: Troubleshooting logic for low metabolite detection.

References

Minimizing vehicle effects in MK-8318 animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MK-8318 Animal Studies

Welcome to the technical support center for minimizing vehicle effects in animal studies involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting and utilizing appropriate vehicles for this poorly soluble PI3Kβ/δ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is vehicle selection so critical for in vivo studies?

This compound is a potent and selective, brain-penetrant inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ. Like many kinase inhibitors, it is a lipophilic molecule with poor aqueous solubility.[1][2] This presents a significant challenge for in vivo studies, as the compound must be dissolved or uniformly suspended in a non-toxic, biocompatible vehicle to ensure accurate dosing and reliable bioavailability.[3] An inappropriate vehicle can lead to compound precipitation, inaccurate dosing, local tissue irritation, and confounding physiological effects that can mask the true pharmacological activity of this compound or lead to erroneous toxicity assessments.[4][5]

Q2: What are the most common types of vehicles used for poorly soluble compounds like this compound?

For poorly soluble compounds, researchers typically employ several strategies, often involving a combination of excipients:

  • Co-solvent systems: These are mixtures of water-miscible organic solvents (e.g., DMSO, PEG 400) and an aqueous buffer (e.g., saline, PBS). The organic solvent dissolves the compound, and the aqueous component provides volume and improves physiological compatibility.

  • Surfactant-based systems: Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are used to create micellar solutions or emulsions that can encapsulate the drug molecule, enhancing its solubility in an aqueous medium.

  • Cyclodextrin complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic drugs, effectively increasing their aqueous solubility.

  • Lipid-based formulations: These formulations use oils and lipids to dissolve the compound, which can be particularly effective for oral administration as they can leverage natural lipid absorption pathways.

  • Suspensions: If the compound cannot be fully solubilized at the required concentration, it can be administered as a micronized suspension, typically in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

Q3: What are the potential adverse effects of the vehicles themselves?

It is crucial to recognize that vehicles are not always inert. High concentrations of organic solvents like DMSO can cause local irritation, inflammation, and cellular toxicity. Surfactants such as Cremophor have been associated with hypersensitivity reactions. Furthermore, some vehicles can alter physiological parameters, including liver and kidney function, or even affect the pharmacokinetics of the test compound by altering absorption and distribution. Therefore, a vehicle-only control group is an essential component of any in vivo experiment.

Q4: How can I improve the solubility of this compound in my chosen vehicle?

Improving solubility is a stepwise process:

  • Co-Solvent Adjustment: Incrementally increase the percentage of the organic co-solvent (e.g., DMSO, PEG 400), but remain mindful of its toxicity limits for the chosen route of administration.

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly enhance solubility. This must be done cautiously to ensure the final formulation remains within a physiologically tolerable pH range (typically 5-9).

  • Use of Solubilizers: Introduce excipients like cyclodextrins or surfactants. A screening study may be necessary to identify the most effective agent.

  • Heating/Sonication: Gentle heating or sonication can help dissolve the compound during preparation, but care must be taken to ensure the compound is chemically stable under these conditions. Always check for precipitation as the solution returns to room temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates out of solution during preparation or before administration. 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the current vehicle. 2. Temperature Change: The compound was dissolved at a higher temperature and is now precipitating at room/animal temperature. 3. pH Shift: The pH of the final solution is not optimal for solubility.1a. Increase Co-solvent: Gradually increase the percentage of your primary organic solvent (e.g., DMSO, PEG 400). 1b. Add a Surfactant: Introduce a low percentage of a surfactant like Tween 80 (e.g., 0.5-2%). 1c. Use Cyclodextrins: Evaluate HP-β-CD or SBE-β-CD to form an inclusion complex. 2. Prepare a Metastable Solution: If safe and validated, prepare the formulation immediately before dosing. Alternatively, reformulate to ensure stability at the intended storage and administration temperature. 3. Adjust pH: Cautiously adjust the pH of the aqueous component to a level that maximizes solubility while remaining physiologically compatible.
Injection site reactions (e.g., inflammation, swelling, necrosis) are observed. 1. Vehicle Toxicity: The vehicle itself (e.g., high concentration of DMSO, inappropriate pH) is causing tissue irritation. 2. Compound Precipitation: The compound is precipitating at the injection site, causing a foreign body reaction. 3. Hypertonicity: The formulation is not isotonic, causing osmotic stress and cell damage.1a. Reduce Irritant Concentration: Lower the percentage of the organic co-solvent or surfactant. 1b. Conduct a Vehicle Tolerability Study: Dose a cohort of animals with the vehicle alone to isolate its effects. 2. Improve Solubility: Re-evaluate the formulation to ensure the compound remains in solution after administration (see above). 3. Check Osmolality: Ensure the final formulation is as close to isotonic as possible, especially for intravenous routes.
High variability in pharmacokinetic (PK) or pharmacodynamic (PD) data. 1. Inconsistent Dosing: If using a suspension, it may not be uniformly mixed, leading to variable doses. 2. Variable Absorption: The vehicle may be interacting with physiological processes, leading to erratic absorption (e.g., for oral dosing). 3. Precipitation in Vivo: The compound may be precipitating in the bloodstream or gut, leading to inconsistent bioavailability.1. Ensure Homogeneity: For suspensions, vortex vigorously before drawing each dose. Use a suspending agent to improve uniformity. A solution is always preferable for PK studies. 2. Simplify the Vehicle: Use the simplest vehicle that achieves the required concentration. Complex mixtures can introduce more variables. 3. Dilution Test: Perform an in vitro test by diluting the formulation in plasma or simulated gastric fluid to check for precipitation. If it precipitates, the formulation must be improved.
Unexpected physiological or behavioral changes in the vehicle control group. 1. Inherent Vehicle Toxicity: The vehicle is not inert and is causing its own biological effects. 2. Route of Administration Issue: The vehicle may be safe for one route (e.g., oral) but toxic for another (e.g., intravenous).1. Change Vehicle: Select a more biocompatible vehicle. For example, switch from a high-percentage PEG 400 formulation to a cyclodextrin-based one. 2. Validate for Route: Consult literature or conduct a pilot study to ensure the vehicle is safe for the intended administration route.

Data & Experimental Protocols

Table 1: Common Vehicle Formulations for Preclinical Studies
Vehicle ComponentTypical CompositionRoute(s)AdvantagesPotential Issues & Considerations
Saline/PBS 0.9% NaCl / Phosphate Buffered SalineIV, IP, SC, POIsotonic, well-tolerated. The ideal vehicle if solubility allows.Only suitable for water-soluble compounds.
DMSO/Aqueous 5-10% DMSO in saline or waterIV, IP, SC, POExcellent solubilizing power for many compounds.Can cause hemolysis, inflammation, and local irritation at higher concentrations. Potential for compound precipitation upon dilution in blood.
PEG 400/Aqueous 10-50% PEG 400 in saline or waterIV, IP, SC, POGood co-solvent, generally less toxic than DMSO.Can be viscous. High concentrations may cause renal and liver effects.
Tween 80/Aqueous 0.5-5% Tween 80 in salineIV, IP, SC, POEnhances solubility through micelle formation. Acts as a wetting agent for suspensions.Can cause hypersensitivity reactions. May alter drug distribution and metabolism.
HP-β-CD 20-40% (w/v) in water or bufferIV, IP, SC, POForms inclusion complexes to significantly increase aqueous solubility. Generally well-tolerated.Can be nephrotoxic at very high doses. May alter PK by binding to the drug in circulation.
CMC Suspension 0.5-1% Sodium CMC, often with 0.1-0.5% Tween 80 in waterPOSuitable for high doses of insoluble compounds. Simple to prepare.Not suitable for IV/IP/SC routes. Risk of non-uniform dosing. May alter absorption rate.
Protocol: Vehicle Selection and Preparation Workflow

This protocol outlines a systematic approach to developing a suitable formulation for this compound.

  • Define Target Parameters:

    • Target drug concentration (e.g., 10 mg/mL).

    • Route of administration (e.g., Intraperitoneal - IP).

    • Dosing volume (e.g., 10 mL/kg).

  • Solubility Screening (Small Scale):

    • Prepare a series of potential vehicles (e.g., 10% DMSO in saline; 30% PEG 400 in saline; 20% HP-β-CD in water).

    • Add an excess of this compound powder to a small, fixed volume (e.g., 200 µL) of each vehicle in separate microcentrifuge tubes.

    • Vortex vigorously and sonicate for 15-30 minutes.

    • Equilibrate at room temperature for 1-2 hours.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet undissolved compound.

    • Analyze the supernatant (e.g., by HPLC-UV) to determine the solubility in each vehicle.

  • Formulation Preparation and Quality Control:

    • Select the vehicle(s) that achieved the target concentration.

    • Prepare a larger batch of the final formulation. Example: To prepare a 10 mg/mL solution in 10% DMSO / 40% PEG 400 / 50% Saline:

      • Weigh the required amount of this compound.

      • Add DMSO and vortex/sonicate until fully dissolved.

      • Add PEG 400 and mix thoroughly.

      • Add saline dropwise while mixing to bring to the final volume.

    • Quality Control: Visually inspect the final solution for clarity and absence of particulates. Check the pH to ensure it is within a physiological range.

  • In Vitro Stability/Precipitation Check:

    • Mimic in vivo dilution by adding a small volume of the final formulation to a larger volume of mouse or rat plasma (e.g., 1:20 dilution).

    • Incubate at 37°C for 30-60 minutes.

    • Visually inspect for any signs of precipitation. This step helps predict if the compound will crash out of solution upon injection.

  • In Vivo Tolerability Pilot Study:

    • Administer the vehicle alone and the final this compound formulation to a small number of animals (n=2-3 per group).

    • Observe the animals closely for the first 4 hours and then periodically for 24-48 hours.

    • Check for any adverse clinical signs, changes in behavior, or reactions at the injection site. This confirms the formulation is well-tolerated before proceeding to the main study.

Visualizations

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. This compound acts by inhibiting the PI3K enzyme, which is responsible for converting PIP2 to PIP3, a crucial step in activating the downstream kinase AKT.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cyto Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes MK8318 This compound MK8318->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Vehicle_Selection_Workflow Start Start: Define Target Concentration & Route Screen 1. Small-Scale Solubility Screen (e.g., DMSO, PEG, Cyclodextrin) Start->Screen Decision1 Is target concentration achieved? Screen->Decision1 Prepare 2. Prepare Final Formulation & Perform QC (Visual, pH) Decision1->Prepare Yes Fail FAIL: Reformulate Decision1->Fail No Stability 3. In Vitro Plasma Stability/Precipitation Check Prepare->Stability Decision2 Does it precipitate? Stability->Decision2 Tolerability 4. In Vivo Tolerability Pilot Study (n=2-3) Decision2->Tolerability No Decision2->Fail Yes Decision3 Are adverse effects observed? Tolerability->Decision3 End Proceed to Main Study Decision3->End No Decision3->Fail Yes

References

Validation & Comparative

MK-8318 versus other CRTh2 antagonists like setipiprant

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the CRTh2 Antagonists MK-8318 and Setipiprant for Researchers and Drug Development Professionals

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2] Upon binding its primary ligand, prostaglandin D2 (PGD2), CRTh2 mediates the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[1][2] This has made the CRTh2 receptor an attractive target for the development of novel anti-inflammatory therapeutics. This guide provides a comparative overview of two such orally available CRTh2 antagonists: this compound, developed by Merck, and setipiprant (formerly ACT-129968), originally developed by Actelion.

Mechanism of Action and Signaling Pathway

Both this compound and setipiprant are selective antagonists of the CRTh2 receptor.[3] By competitively binding to the receptor, they prevent the downstream signaling cascade initiated by PGD2. This inhibition ultimately leads to a reduction in the recruitment and activation of inflammatory cells, thereby mitigating the allergic response.

The CRTh2 signaling pathway, upon activation by PGD2, involves coupling to Gi/o proteins, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration. This triggers a cascade of downstream events, including chemotaxis, degranulation, and cytokine release from inflammatory cells.

CRTh2_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds Gi_o Gi/o Protein CRTh2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation, Cytokine Release) Ca2->Inflammatory_Response MK8318 This compound MK8318->CRTh2 Antagonizes Setipiprant Setipiprant Setipiprant->CRTh2 Antagonizes Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing CRTh2 Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled PGD2 and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine Ki or IC50 Quantify->Analyze End End Analyze->End

References

Comparative Efficacy of MK-8318 and AZD1981 in Preclinical Asthma Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two selective CRTh2 antagonists, MK-8318 and AZD1981, for the treatment of asthma. While both compounds target the same pathway, the publicly available preclinical efficacy data is significantly more extensive for AZD1981.

This guide summarizes the known preclinical pharmacology of both compounds and presents detailed experimental protocols for common murine models of asthma used to evaluate such therapeutics. Currently, a direct, data-driven comparison of the in vivo efficacy of this compound and AZD1981 in these models is not possible due to the limited availability of published data for this compound.

Mechanism of Action: Targeting the PGD2/CRTh2 Pathway

Both this compound and AZD1981 are antagonists of the Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2). In asthma, the binding of prostaglandin D2 (PGD2) to the CRTh2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of pro-inflammatory events. These events include cell chemotaxis, degranulation, and the release of cytokines, all of which contribute to the characteristic airway inflammation and hyperresponsiveness seen in asthma.[1] By blocking this interaction, CRTh2 antagonists like this compound and AZD1981 aim to mitigate these downstream effects.

Preclinical Efficacy Profile: AZD1981

AZD1981 has been evaluated in a number of preclinical studies, demonstrating its potential as an asthma therapeutic. It is a potent, selective, and reversible antagonist of the CRTh2 receptor.[2]

In Vitro Studies: AZD1981 has been shown to effectively block CRTh2-mediated functional responses in key inflammatory cells. It inhibits shape change in human eosinophils and basophils and prevents the chemotaxis of human Th2 cells and eosinophils.[2]

In Vivo Studies: Preclinical in vivo data indicates that AZD1981 can block the PGD2-mediated release of eosinophils from the bone marrow in guinea pig models of asthma.[2] The guinea pig is often selected for asthma research due to the anatomical and physiological similarities of its airways to humans. While specific quantitative data on the reduction of airway hyperresponsiveness or bronchoalveolar lavage (BAL) fluid eosinophilia from these guinea pig studies are not readily available in the public domain, the findings were significant enough to support its progression into clinical trials.

Preclinical Efficacy Profile: this compound

This compound is described as a potent and selective CRTh2 receptor antagonist with a favorable pharmacokinetic profile that makes it suitable for once-daily oral dosing.[1] However, to date, there is a notable absence of publicly available preclinical data demonstrating its efficacy in established in vivo models of asthma, such as the ovalbumin (OVA) or house dust mite (HDM) induced models. While its potency as a CRTh2 antagonist suggests potential therapeutic benefit, without in vivo data on its effects on airway hyperresponsiveness, airway inflammation, and other key asthma-related parameters, a direct comparison with AZD1981 is not feasible.

Data Summary

Due to the lack of publicly available in vivo efficacy data for this compound, a quantitative comparison table cannot be generated at this time. The following table summarizes the available preclinical information for AZD1981.

ParameterAZD1981Source
Mechanism of Action Selective CRTh2 antagonist
In Vitro Activity - Blocks CRTh2-mediated shape change in human eosinophils and basophils.- Inhibits chemotaxis of human Th2 cells and eosinophils.
In Vivo Activity Blocks PGD2-mediated eosinophil release from bone marrow in guinea pigs.

Experimental Protocols

For researchers planning to evaluate CRTh2 antagonists or other novel asthma therapeutics, the following are detailed methodologies for two widely used and accepted preclinical models of allergic asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a classic model for inducing a Th2-dominant inflammatory response in the airways.

1. Sensitization:

  • On days 0 and 7, BALB/c mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.

  • A control group receives i.p. injections of saline with alum.

2. Challenge:

  • From day 14 to day 21, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in saline using a nebulizer.

  • The control group is challenged with saline aerosol.

3. Treatment:

  • The test compound (e.g., this compound or AZD1981) or vehicle is administered, typically orally or intraperitoneally, at a specified time (e.g., 1 hour) before each OVA challenge.

4. Outcome Measures (assessed 24-48 hours after the final challenge):

  • Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in airway resistance and dynamic compliance in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline, and the collected BAL fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.

  • Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.

House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice

This model is considered more clinically relevant as HDM is a common human allergen.

1. Sensitization and Challenge:

  • BALB/c mice are intranasally (i.n.) instilled with 25 µg of HDM extract in 50 µL of saline daily for 5 consecutive days, followed by a 2-day rest period. This cycle is typically repeated for 3 to 5 weeks to establish a chronic asthma phenotype.

  • A control group receives i.n. instillations of saline.

2. Treatment:

  • The test compound or vehicle is administered daily, prior to the HDM challenge.

3. Outcome Measures (assessed 24-48 hours after the final challenge):

  • Airway Hyperresponsiveness (AHR): Measured as described for the OVA model.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Performed as in the OVA model to determine inflammatory cell infiltration.

  • Serum IgE Levels: Blood is collected, and total and HDM-specific IgE levels are measured by ELISA.

  • Cytokine and Chemokine Analysis: Levels of relevant cytokines (IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) in BAL fluid or lung homogenates are quantified.

  • Histology: Lung tissue is processed and analyzed for inflammation, mucus production, and features of airway remodeling such as subepithelial fibrosis.

Visualizations

Signaling Pathway of PGD2 via the CRTh2 Receptor

PGD2_CRTh2_Pathway cluster_membrane Cell Membrane CRTh2 CRTh2/DP2 Receptor G_protein Gi/Gq Protein CRTh2->G_protein Activates PGD2 Prostaglandin D2 (PGD2) PGD2->CRTh2 Binds PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Pro-inflammatory Response (Chemotaxis, Degranulation, Cytokine Release) Ca_release->Inflammatory_Response PKC->Inflammatory_Response MK8318_AZD1981 This compound / AZD1981 MK8318_AZD1981->CRTh2 Antagonizes Experimental_Workflow cluster_setup Model Induction cluster_assessment Efficacy Assessment Sensitization Sensitization (e.g., OVA/Alum i.p.) Challenge Airway Challenge (e.g., OVA or HDM aerosol) Sensitization->Challenge Treatment Treatment Administration (Vehicle, this compound, or AZD1981) Challenge->Treatment BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis Challenge->BAL Histo Lung Histology (Inflammation, Mucus) Challenge->Histo IgE Serum IgE Levels Challenge->IgE AHR Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR Data_Analysis Data Analysis & Comparison AHR->Data_Analysis BAL->Data_Analysis Histo->Data_Analysis IgE->Data_Analysis

References

A Comparative Analysis of MK-8318 and Ramatroban for the Treatment of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two therapeutic agents, MK-8318 and ramatroban, in the context of allergic rhinitis. While ramatroban is an established treatment for this condition in Japan, clinical data for this compound in allergic rhinitis is not publicly available. Therefore, this guide will utilize data from OC000459, a selective Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonist, as a surrogate to represent the potential clinical profile of a selective CRTH2 antagonist like this compound. This comparison focuses on their mechanisms of action, supported by experimental data from preclinical and clinical studies.

Executive Summary

Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor and the CRTH2 receptor, offering a multi-faceted approach to alleviating the symptoms of allergic rhinitis. In contrast, this compound is a potent and selective CRTH2 receptor antagonist. While preclinical data for this compound is available, its clinical efficacy in allergic rhinitis has not been reported. To provide a meaningful comparison, this document leverages clinical trial data from OC000459, another selective CRTH2 antagonist that has been studied in allergic rhinitis. The following sections will delve into the distinct and overlapping mechanisms of these drugs, present available quantitative data on their performance, detail the experimental protocols of key studies, and visualize the relevant biological pathways and experimental workflows.

Mechanism of Action

Ramatroban: A Dual Antagonist

Ramatroban exerts its therapeutic effects by simultaneously blocking two key receptors involved in the allergic inflammatory cascade:

  • Thromboxane A2 (TXA2) Receptor (TP): Antagonism of the TP receptor leads to the inhibition of vasoconstriction and platelet aggregation. In the context of allergic rhinitis, blocking this receptor is thought to reduce nasal congestion.

  • CRTH2 Receptor: As a CRTH2 antagonist, ramatroban inhibits the activation and recruitment of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils, which are crucial mediators of the allergic response.

This compound: A Selective CRTH2 Antagonist

This compound is a potent and selective antagonist of the CRTH2 receptor. Its mechanism of action is focused on inhibiting the effects of prostaglandin D2 (PGD2), a major mast cell-derived mediator, on CRTH2-expressing cells. This selectivity is intended to specifically target the Th2-driven inflammation characteristic of allergic diseases.

Signaling Pathways

The distinct mechanisms of action of ramatroban and a selective CRTH2 antagonist like this compound can be visualized through their respective signaling pathways.

cluster_0 Ramatroban's Dual Antagonism Allergen Allergen Mast Cell Mast Cell Allergen->Mast Cell Activates PGD2 PGD2 Mast Cell->PGD2 TXA2 TXA2 Mast Cell->TXA2 CRTH2 Receptor CRTH2 Receptor PGD2->CRTH2 Receptor TP Receptor TP Receptor TXA2->TP Receptor Inflammatory Cells (Eosinophils, Th2 cells) Inflammatory Cells (Eosinophils, Th2 cells) CRTH2 Receptor->Inflammatory Cells (Eosinophils, Th2 cells) Activates Vasoconstriction & Platelet Aggregation Vasoconstriction & Platelet Aggregation TP Receptor->Vasoconstriction & Platelet Aggregation Allergic Inflammation Allergic Inflammation Inflammatory Cells (Eosinophils, Th2 cells)->Allergic Inflammation Nasal Congestion Nasal Congestion Vasoconstriction & Platelet Aggregation->Nasal Congestion Ramatroban Ramatroban Ramatroban->CRTH2 Receptor Ramatroban->TP Receptor

Figure 1: Ramatroban's dual mechanism of action.

cluster_1 This compound's Selective CRTH2 Antagonism Allergen Allergen Mast Cell Mast Cell Allergen->Mast Cell Activates PGD2 PGD2 Mast Cell->PGD2 CRTH2 Receptor CRTH2 Receptor PGD2->CRTH2 Receptor Inflammatory Cells (Eosinophils, Th2 cells) Inflammatory Cells (Eosinophils, Th2 cells) CRTH2 Receptor->Inflammatory Cells (Eosinophils, Th2 cells) Activates Allergic Inflammation Allergic Inflammation Inflammatory Cells (Eosinophils, Th2 cells)->Allergic Inflammation This compound This compound This compound->CRTH2 Receptor

Figure 2: this compound's selective mechanism of action.

Performance Data

Quantitative data from clinical trials are summarized below. As no clinical data for this compound in allergic rhinitis is available, data for the selective CRTH2 antagonist OC000459 is presented as a surrogate.

Efficacy Data
DrugStudy PopulationKey Efficacy EndpointResults
Ramatroban 279 patients with allergic rhinitisFinal overall improvement66.7% of patients showed moderate to marked improvement.[1]
59 patients with moderate/severe perennial nasal allergyOverall improvement rate72.7% improvement.[1]
59 patients with moderate/severe perennial nasal allergyImprovement rate of nasal obstruction90.9% improvement.[1]
OC000459 35 male subjects with grass pollen allergyReduction in total nasal symptom score (TNSS)Significant reduction in TNSS compared to placebo on day 2 and day 8 of treatment.[2]
35 male subjects with grass pollen allergyReduction in total ocular symptom score (TOSS)Significant reduction in TOSS compared to placebo on day 2 and day 8 of treatment.[2]
Safety and Tolerability
DrugTotal Patients Evaluated for Adverse ReactionsRate of Occurrence of Adverse ReactionsCommon Adverse Events
Ramatroban 4,4435.22%Drowsiness, headache/heaviness in head (~0.5% each), elevations in liver function tests (2.2%), bleeding events (0.19%).
OC000459 35Similar to placeboThe safety profile was reported to be similar to that of placebo.

Experimental Protocols

Detailed methodologies for key clinical trials are outlined below.

Ramatroban: Study in Perennial Allergic Rhinitis

A representative study protocol for ramatroban in perennial allergic rhinitis involved the following:

  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: Patients diagnosed with perennial allergic rhinitis.

  • Intervention: Oral administration of ramatroban (e.g., 150 mg/day) for a specified period (e.g., 4 to 8 weeks).

  • Comparator: Placebo or an active comparator such as an antihistamine.

  • Outcome Measures:

    • Primary: Improvement in nasal symptoms (sneezing, rhinorrhea, and nasal congestion) evaluated using a scoring system.

    • Secondary: Overall improvement rating by physicians and patients, safety assessments including adverse event monitoring and laboratory tests.

  • Statistical Analysis: Comparison of symptom scores and improvement rates between the ramatroban and comparator groups.

OC000459: Allergen Challenge Study in Allergic Rhinitis (NCT01448902)

The clinical trial for OC000459 in subjects with grass pollen allergy was designed as follows:

  • Study Design: A single-center, randomized, double-blind, placebo-controlled, two-way crossover study.

  • Participants: 35 male subjects with a history of allergic rhinitis to grass pollen.

  • Intervention: OC000459 200 mg administered twice daily for 8 days.

  • Comparator: Placebo.

  • Procedure:

    • Subjects were exposed to grass pollen in a Vienna Challenge Chamber for 6 hours on day 2 and day 8 of each treatment period.

    • A washout period of 3 weeks separated the two treatment periods.

  • Outcome Measures:

    • Primary: Total Nasal Symptom Score (TNSS), a composite score of nasal congestion, rhinorrhea, sneezing, and nasal itching.

    • Secondary: Total Ocular Symptom Score (TOSS), nasal secretion weight, and rhinomanometry measurements.

  • Statistical Analysis: Comparison of the mean symptom scores between the OC000459 and placebo treatment periods.

Experimental Workflow Visualization

The workflow for a typical allergen challenge clinical trial, such as the one conducted for OC000459, is depicted below.

Screening Screening Randomization Randomization Screening->Randomization Treatment Period 1 (8 days) Treatment Period 1 (8 days) Randomization->Treatment Period 1 (8 days) Allergen Challenge (Day 2 & 8) Allergen Challenge (Day 2 & 8) Treatment Period 1 (8 days)->Allergen Challenge (Day 2 & 8) Washout (3 weeks) Washout (3 weeks) Allergen Challenge (Day 2 & 8)->Washout (3 weeks) Treatment Period 2 (8 days) Treatment Period 2 (8 days) Washout (3 weeks)->Treatment Period 2 (8 days) Allergen Challenge (Day 2 & 8) Allergen Challenge (Day 2 & 8) Treatment Period 2 (8 days)->Allergen Challenge (Day 2 & 8) Data Analysis Data Analysis Allergen Challenge (Day 2 & 8) ->Data Analysis

Figure 3: Crossover allergen challenge trial workflow.

Conclusion

Ramatroban, with its dual antagonism of TP and CRTH2 receptors, has demonstrated clinical efficacy in treating allergic rhinitis, particularly in improving nasal obstruction. Its safety profile is well-established from its use in Japan. This compound, a selective CRTH2 antagonist, is in a preclinical stage of development for asthma, and its potential role in allergic rhinitis is yet to be clinically determined. The data from OC000459 suggests that selective CRTH2 antagonism can lead to a significant reduction in both nasal and ocular symptoms of allergic rhinitis. This indicates that a compound like this compound could hold promise for this indication.

For drug development professionals, the choice between a dual-antagonist approach like ramatroban and a selective antagonist like this compound would depend on the desired therapeutic profile. A dual antagonist may offer broader symptom relief, while a selective antagonist might provide a more targeted therapy with a potentially different safety profile. Further clinical investigation of selective CRTH2 antagonists like this compound in allergic rhinitis is warranted to fully understand their therapeutic potential in comparison to established dual-acting agents like ramatroban.

References

Clinical trial landscape for oral CRTh2 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the clinical trial landscape for oral Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2) antagonists reveals a class of drugs extensively investigated for the treatment of type 2 inflammatory diseases, particularly asthma and allergic rhinitis.[1][2][3] These antagonists target the CRTh2 receptor, a G-protein coupled receptor that, when activated by its primary ligand Prostaglandin D2 (PGD2), plays a crucial role in orchestrating the allergic inflammatory cascade.[2][4] PGD2-CRTh2 signaling mediates the chemotaxis and activation of key immune cells like T helper type 2 (Th2) lymphocytes, eosinophils, and basophils, which are central to the pathophysiology of allergic diseases.

Despite a strong biological rationale, the clinical development of oral CRTh2 antagonists has been met with mixed results, leading to the discontinuation of several promising candidates. This guide provides a comparative overview of the key oral CRTh2 antagonists, summarizing their clinical trial data, experimental protocols, and the underlying signaling pathway.

Comparative Overview of Oral CRTh2 Antagonists

Several small-molecule oral CRTh2 antagonists have progressed to clinical trials. The table below summarizes the key candidates and their developmental status.

Drug CandidateAlternative NamesDeveloperHighest Phase of DevelopmentKey Indications StudiedStatus
Fevipiprant QAW039NovartisPhase IIIAsthmaDiscontinued (Failed to meet primary endpoints)
AZD1981 N/AAstraZenecaPhase IIbAsthma, Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)Discontinued (Failed to show clinically relevant improvement)
OC000459 Timapiprant, BI 671800Oxagen, Boehringer IngelheimPhase IIAsthma, Allergic RhinitisDevelopment Halted
Setipiprant KYTH-105, AGN-241679Actelion, AllerganPhase IIaAsthma, Androgenetic AlopeciaDiscontinued for asthma; did not meet efficacy endpoints for alopecia

CRTh2 Signaling Pathway and Antagonist Mechanism of Action

The activation of the CRTh2 receptor by PGD2 initiates a signaling cascade that promotes allergic inflammation. Oral CRTh2 antagonists competitively bind to this receptor, blocking the downstream effects of PGD2.

CRTh2_Signaling_Pathway CRTh2 Signaling Pathway and Mechanism of Antagonism cluster_ligand Ligand & Antagonist cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular & Physiological Response PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor (G-protein coupled receptor) PGD2->CRTh2 Binds & Activates Antagonist Oral CRTh2 Antagonist Antagonist->CRTh2 Binds & Blocks G_protein Gi Protein Activation CRTh2->G_protein Initiates Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺, PI3K activation) G_protein->Downstream Chemotaxis Chemotaxis of Eosinophils, Basophils, Th2 cells Downstream->Chemotaxis Activation Cell Activation & Cytokine Release (IL-4, IL-5, IL-13) Downstream->Activation Inflammation Allergic Inflammation (Airway & Skin) Chemotaxis->Inflammation Activation->Inflammation

Caption: CRTh2 signaling pathway and antagonist mechanism.

Clinical Trial Data in Asthma

Asthma, particularly eosinophilic asthma, has been the primary target for CRTh2 antagonists due to the role of CRTh2 in eosinophil migration and activation.

DrugTrial PhaseKey Results (Compared to Placebo)Reference
Fevipiprant (QAW039) Phase III (LUSTER-1 & LUSTER-2)Did not meet the primary endpoint of a significant reduction in the annualized rate of moderate-to-severe asthma exacerbations.
Phase IIIn patients with FEV1 <70%, showed significant improvement in trough FEV1 (207 mL difference vs. placebo) and ACQ7 score (-0.41 difference vs. placebo).
AZD1981 Phase IIbAdded to ICS/LABA, failed to produce a statistically significant improvement in the primary endpoint (mean change in pre-dose FEV1) at doses up to 400 mg BID.
Phase II (Study 1)Monotherapy in stable asthma: Non-significant increase in morning PEF (9.5 L/min vs placebo).
Phase II (Study 2)Add-on to ICS: Non-significant increase in morning PEF (12 L/min vs placebo). Significant improvements in ACQ-5 scores (0.26–0.3 units vs placebo).
OC000459 (BI 671800) Phase IIAs monotherapy, improved FEV1 % predicted by ~3-4% vs. placebo.
Phase IIAs add-on to ICS, improved FEV1 % predicted by 3.87% vs. placebo.
Phase IIReduced late asthmatic response (LAR) to allergen challenge by 25.4% and lowered sputum eosinophil counts post-challenge.

Experimental Protocols: Key Asthma Trials

Detailed methodologies are crucial for interpreting and comparing clinical trial outcomes. Below is a generalized workflow and specific examples of protocols used in pivotal studies.

Clinical_Trial_Workflow Generalized Workflow for Oral CRTh2 Antagonist Asthma Trials Screening Patient Screening (e.g., Asthma diagnosis, FEV1 criteria, Eosinophil levels) Randomization Randomization Screening->Randomization Treatment Treatment Arm (Oral CRTh2 Antagonist, various doses) Randomization->Treatment 1:1 or Multi-Arm Placebo Placebo Arm Randomization->Placebo FollowUp Treatment Period (e.g., 4 to 52 weeks) Treatment->FollowUp Placebo->FollowUp Endpoints Endpoint Assessment (FEV1, ACQ, Sputum Eosinophils, Exacerbation Rate) FollowUp->Endpoints Regular Intervals Analysis Statistical Data Analysis Endpoints->Analysis

Caption: Generalized workflow for asthma clinical trials.

Fevipiprant (LUSTER-1 & LUSTER-2 Phase III Trials)

  • Objective: To evaluate the efficacy and safety of fevipiprant in reducing asthma exacerbations.

  • Design: Two replicate, 52-week, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Patient Population: Patients aged ≥12 years with severe asthma inadequately controlled with Global Initiative for Asthma (GINA) Steps 4 and 5 therapy, with a history of at least two exacerbations in the prior year.

  • Intervention: Fevipiprant (150 mg or 450 mg) or placebo administered orally once daily, added to existing therapy.

  • Primary Endpoint: Annualized rate of moderate to severe asthma exacerbations over 52 weeks in patients with high blood eosinophil counts (≥250 cells per μL) and in the overall population.

  • Key Secondary Endpoints: Change from baseline in pre-bronchodilator FEV1, Asthma Control Questionnaire (ACQ-7) score.

AZD1981 (Phase IIb Trial)

  • Objective: To evaluate the dose-response relationship, efficacy, and safety of AZD1981 as add-on therapy.

  • Design: 12-week, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 1,140 patients with persistent atopic asthma receiving inhaled corticosteroids (ICS) and long-acting β2-agonists (LABA).

  • Intervention: Placebo or AZD1981 at various doses (80 mg QD, 200 mg QD, and 10, 40, 100, or 400 mg BID).

  • Primary Endpoint: Mean change from baseline in pre-dose, pre-bronchodilator FEV1 averaged over weeks 2, 4, 8, and 12.

Clinical Trial Data in Other Indications

CRTh2 antagonists have also been explored for other allergic conditions and even non-allergic diseases, with limited success.

DrugIndicationTrial PhaseKey Results (Compared to Placebo)Reference
OC000459 Allergic RhinitisPhase IISignificantly reduced total nasal symptom score (TNSS) and ocular symptoms after grass pollen exposure in an environmental challenge chamber.
AZD1981 Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)Phase IINo significant difference in the primary endpoint (change in nasal polyp score) after 12 weeks of treatment compared to placebo.
Setipiprant Androgenetic Alopecia (Male Pattern Hair Loss)Phase IIaDid not meet co-primary efficacy endpoints; no statistically significant improvement in target area hair count (TAHC) or subject self-assessment versus placebo after 24 weeks.

Experimental Protocol: Setipiprant in Androgenetic Alopecia

  • Objective: To evaluate the safety, tolerability, and efficacy of oral setipiprant for scalp hair growth in men with androgenetic alopecia (AGA).

  • Design: Randomized, double-blind, placebo-controlled, multicenter, 32-week Phase 2a trial.

  • Patient Population: 169 males aged 18 to 49 years with a confirmed diagnosis of AGA.

  • Intervention: Setipiprant 1000 mg (2 x 500 mg tablets) administered orally twice daily or placebo for 24 weeks.

  • Co-Primary Endpoints: Change from baseline to week 24 in target area hair count (TAHC) and a blinded Subject Self-Assessment (SSA) of hair growth.

Conclusion

The clinical development journey of oral CRTh2 antagonists has been challenging. While preclinical data and the biological rationale were strong, this has not consistently translated into robust clinical efficacy, especially in large-scale Phase III trials for asthma. Fevipiprant, once a promising candidate, was discontinued after failing to meet its primary endpoints in the LUSTER trials. Similarly, AZD1981 and Setipiprant did not demonstrate sufficient efficacy in their target indications to warrant further development.

Despite these setbacks, the studies have provided valuable insights into the role of the PGD2-CRTh2 pathway in human disease. The modest improvements seen in specific patient subgroups, such as those with more severe airflow limitation or higher eosinophil counts, suggest that a more targeted, biomarker-driven approach might be necessary for this class of drugs to find a niche in the therapeutic landscape. The safety profile of these antagonists has generally been comparable to placebo, indicating they are well-tolerated. Future research may focus on identifying the patient populations most likely to respond to CRTh2 antagonism or exploring combination therapies.

References

Efficacy of MK-8318 in Steroid-Resistant Asthma Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for severe, uncontrolled asthma, particularly steroid-resistant phenotypes, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) has emerged as a promising target. MK-8318, a potent and selective CRTh2 antagonist, represents a novel oral treatment modality. This guide provides a comparative analysis of the preclinical efficacy of this compound and other CRTh2 antagonists against the standard-of-care corticosteroid, dexamethasone, in models of steroid-resistant asthma.

Comparative Efficacy of CRTh2 Antagonists and Dexamethasone

The following tables summarize the quantitative data on the effects of this compound, other CRTh2 antagonists (Fevipiprant and OC000459), and dexamethasone on key markers of airway inflammation and hyperresponsiveness in animal models of asthma. It is important to note that while preclinical data for this compound in a specific steroid-resistant mouse model is not publicly available, data from other relevant models and for other CRTh2 antagonists provide a strong indication of its potential efficacy.

Table 1: Effect on Airway Inflammation in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDoseAnimal ModelEosinophil Count (x10^4 cells/mL)Neutrophil Count (x10^4 cells/mL)
Vehicle Control -HDM-induced steroid-resistant asthma (mouse)HighHigh
Dexamethasone 2.5 mg/kgHDM-induced steroid-resistant asthma (mouse)Significant reduction vs. vehicle[1][2]No significant reduction or modest effect vs. vehicle[1][2][3]
This compound 3, 10, 30 mg/kg (oral)Ovalbumin-induced asthma (rat)Dose-dependent reduction in BAL cellsData not available
Fevipiprant (QAW039) -Clinical data in eosinophilic asthmaSignificant reduction in sputum eosinophilsData not available
OC000459 -Clinical data in eosinophilic esophagitisModest but significant anti-eosinophil effectsData not available

Table 2: Effect on Airway Hyperresponsiveness (AHR) and Lung Function

Treatment GroupDoseAnimal ModelEffect on AHREffect on Lung Function (e.g., FEV1)
Vehicle Control -HDM-induced steroid-resistant asthma (mouse)Increased AHRImpaired lung function
Dexamethasone 2.5 mg/kgHDM-induced steroid-resistant asthma (mouse)Only 38% protection, not statistically significantModest impact
This compound 1 mg/kg (i.v. infusion)Sheep asthma modelBlocked late airway response and AHRBlocked late airway response
Fevipiprant (QAW039) -Clinical data in uncontrolled allergic asthmaData not availableImproved lung function in patients with FEV1 < 70%
OC000459 25 mg (oral, once daily)Clinical data in eosinophilic asthmaData not availableSignificant improvement in FEV1

Experimental Protocols

A detailed methodology for a commonly used house dust mite (HDM)-induced steroid-resistant asthma model in mice is provided below. This model recapitulates key features of human steroid-resistant asthma, including mixed granulocytic (eosinophilic and neutrophilic) airway inflammation.

House Dust Mite (HDM)-Induced Steroid-Resistant Asthma Model in Mice

  • Animals: Specific-pathogen-free C57BL/6 or BALB/c mice are commonly used.

  • Sensitization and Challenge:

    • On day 0, mice are sensitized via intraperitoneal injection of an emulsion containing HDM extract and Complete Freund's Adjuvant (CFA) to induce a robust and mixed inflammatory response.

    • From day 19 to 22, mice receive daily intranasal challenges with HDM extract to induce airway inflammation.

  • Treatment:

    • Treatment with this compound (or other CRTh2 antagonists) or dexamethasone is typically administered orally or via the appropriate route starting from the challenge phase (e.g., from day 19 to 22).

    • A vehicle control group receives the delivery vehicle alone.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 23, 24 hours after the final HDM challenge, AHR is assessed in response to increasing concentrations of nebulized methacholine using a whole-body plethysmography system.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis:

    • Immediately following AHR measurement, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).

    • The collected BAL fluid is centrifuged, and the cell pellet is resuspended.

    • Total and differential cell counts (macrophages, eosinophils, neutrophils, and lymphocytes) are determined using standard cytological techniques.

  • Lung Histology:

    • The lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.

  • Cytokine and IgE Analysis:

    • Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and pro-inflammatory cytokines in the BAL fluid can be measured by ELISA or multiplex assays.

    • Serum levels of HDM-specific IgE can be determined by ELISA.

Signaling Pathways and Experimental Workflows

CRTh2 Signaling Pathway in Allergic Inflammation

The following diagram illustrates the signaling pathway of the CRTh2 receptor in immune cells, a key mechanism in the pathogenesis of allergic and eosinophilic asthma.

CRTh2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds to Gi Gi Protein CRTh2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PKC PKC Gi->PKC PI3K PI3K Gi->PI3K p38_MAPK p38 MAPK Gi->p38_MAPK IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Leads to Cellular_Responses Cellular Responses: - Chemotaxis - Degranulation - Cytokine Production Ca2->Cellular_Responses cAMP ↓ cAMP AC->cAMP Produces PKC->Cellular_Responses PI3K->Cellular_Responses p38_MAPK->Cellular_Responses MK8318 This compound (Antagonist) MK8318->CRTh2 Blocks Experimental_Workflow start Start sensitization Sensitization: Mice + HDM/CFA (Day 0) start->sensitization challenge Challenge: Intranasal HDM (Days 19-22) sensitization->challenge treatment Treatment Groups: - Vehicle - Dexamethasone - this compound challenge->treatment ahr_assessment AHR Assessment: Methacholine Challenge (Day 23) treatment->ahr_assessment balf_collection BALF Collection & Cell Analysis ahr_assessment->balf_collection histology Lung Histology ahr_assessment->histology data_analysis Data Analysis & Comparison balf_collection->data_analysis histology->data_analysis end End data_analysis->end

References

Preclinical Evidence Supporting MK-8318 for Eosinophilic Asthma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical evidence supporting MK-8318, a selective chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonist, for the treatment of eosinophilic asthma. As direct preclinical data for this compound is limited in the public domain, this guide draws upon the wealth of information available for other CRTh2 antagonists with the same mechanism of action, including Fevipiprant, OC000459, and AZD1981. Furthermore, it benchmarks the potential efficacy of this class of oral antagonists against established treatments such as corticosteroids and biologic therapies.

Executive Summary

Eosinophilic asthma is a distinct phenotype of severe asthma characterized by a high number of eosinophils in the airways. The prostaglandin D2 (PGD2) signaling pathway, particularly through the CRTh2 receptor, is a key driver of eosinophilic inflammation. This compound, as a potent and selective CRTh2 antagonist, holds the promise of a targeted oral therapy for this patient population. This guide summarizes the preclinical data for the CRTh2 antagonist class, presenting a compelling case for the therapeutic potential of this compound.

Mechanism of Action: Targeting the PGD2-CRTh2 Axis

Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by mast cells upon allergen exposure. It exerts its pro-inflammatory effects by binding to two receptors: the DP1 receptor and the CRTh2 receptor. The CRTh2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), Th2 lymphocytes, and eosinophils. Activation of the CRTh2 receptor by PGD2 leads to a cascade of events central to the pathophysiology of eosinophilic asthma, including:

  • Eosinophil and Th2 cell chemotaxis: Recruitment of these key inflammatory cells to the airways.

  • Eosinophil activation and degranulation: Release of cytotoxic granule proteins and inflammatory mediators.

  • Cytokine production: Enhanced production of Th2 cytokines such as IL-4, IL-5, and IL-13, which further promote eosinophilic inflammation and airway hyperresponsiveness.

This compound and other CRTh2 antagonists act by competitively blocking the binding of PGD2 to the CRTh2 receptor, thereby inhibiting these downstream inflammatory responses.

CRTh2 Signaling Pathway in Eosinophilic Asthma cluster_0 Allergen Exposure cluster_1 PGD2 Signaling cluster_2 Cellular Response cluster_3 Pathophysiological Outcomes Mast Cell Mast Cell PGD2 PGD2 Mast Cell->PGD2 Release CRTh2 Receptor CRTh2 Receptor PGD2->CRTh2 Receptor Binds to Eosinophil Eosinophil CRTh2 Receptor->Eosinophil Activates Th2 Cell Th2 Cell CRTh2 Receptor->Th2 Cell Activates ILC2 ILC2 CRTh2 Receptor->ILC2 Activates This compound This compound This compound->CRTh2 Receptor Antagonizes Eosinophilic Inflammation Eosinophilic Inflammation Eosinophil->Eosinophilic Inflammation Th2 Cell->Eosinophilic Inflammation ILC2->Eosinophilic Inflammation Airway Hyperresponsiveness Airway Hyperresponsiveness Eosinophilic Inflammation->Airway Hyperresponsiveness Airway Remodeling Airway Remodeling Eosinophilic Inflammation->Airway Remodeling

Figure 1: Simplified signaling pathway of PGD2-CRTh2 axis in eosinophilic asthma and the antagonistic action of this compound.

Preclinical Efficacy: A Comparative Analysis

While specific preclinical data for this compound is not publicly available, the following tables summarize the efficacy of other CRTh2 antagonists in well-established murine models of ovalbumin (OVA)-induced eosinophilic asthma. These models recapitulate key features of the human disease, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).

Table 1: Effect of CRTh2 Antagonists on Airway Inflammation in OVA-Induced Asthma Models
CompoundAnimal ModelDosing RegimenReduction in BALF Eosinophils (%)Reference
Fevipiprant MouseOralSignificant reduction[1]
OC000459 MouseOralSignificant reduction[2][3]
AZD1981 Guinea PigOralBlocks PGD2-mediated eosinophil release[4]
Dexamethasone MouseIntraperitonealSignificant reduction[5]
Anti-IL-5 (Mepolizumab) Cynomolgus MonkeyIntravenous/Subcutaneous>80% reduction in blood and BALF eosinophils
Table 2: Effect of CRTh2 Antagonists on Airway Hyperresponsiveness (AHR) in OVA-Induced Asthma Models
CompoundAnimal ModelAHR MeasurementEffect on AHRReference
CRTh2 Antagonists (general) MouseMethacholine challengeAttenuation of AHR
Dexamethasone MouseMethacholine challengeInhibition of AHR
Anti-IL-5 (Mepolizumab) Cynomolgus MonkeyA. suum challengeNo effect on acute bronchoconstriction

Comparison with Standard of Care and Biologics

To provide a broader context, the preclinical efficacy of the CRTh2 antagonist class is compared with corticosteroids and biologics targeting the IL-5 and IL-4/IL-13 pathways.

Corticosteroids

Inhaled corticosteroids are the cornerstone of asthma management. Preclinical studies consistently demonstrate their potent anti-inflammatory effects, including a significant reduction in airway eosinophilia and inhibition of airway hyperresponsiveness in animal models of asthma. However, some patients with severe eosinophilic asthma remain symptomatic despite high-dose corticosteroid treatment, highlighting the need for alternative therapies.

Biologics
  • Anti-IL-5/IL-5Rα (Mepolizumab, Benralizumab): These monoclonal antibodies target IL-5 or its receptor, a key cytokine for eosinophil survival and activation. Preclinical studies in non-human primates have shown a profound and sustained depletion of blood and airway eosinophils. This translates to a significant reduction in asthma exacerbations in patients with severe eosinophilic asthma.

  • Anti-IL-4Rα (Dupilumab): This biologic blocks the signaling of both IL-4 and IL-13, two central cytokines in type 2 inflammation. Preclinical data is less emphasized in favor of extensive clinical trial data showing significant reductions in exacerbations and improvements in lung function in patients with eosinophilic and allergic asthma.

CRTh2 antagonists like this compound offer a potential advantage as an oral, small-molecule alternative to injectable biologics, potentially providing a more convenient and accessible treatment option for a broader patient population with eosinophilic asthma.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate the efficacy of anti-asthmatic compounds in preclinical models.

Ovalbumin (OVA)-Induced Eosinophilic Asthma Model in Mice

This is the most widely used model to screen for potential asthma therapeutics.

OVA-Induced Asthma Model Workflow cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Outcome Assessment Day 0 Day 0 OVA + Alum (i.p.) OVA + Alum (i.p.) Day 0->OVA + Alum (i.p.) Day 7 Day 7 Day 7->OVA + Alum (i.p.) Day 14-17 Day 14-17 Aerosolized OVA Aerosolized OVA Day 14-17->Aerosolized OVA Day 18 Day 18 AHR Measurement AHR Measurement Day 18->AHR Measurement BALF Analysis BALF Analysis Day 18->BALF Analysis Histology Histology Day 18->Histology

Figure 2: A typical experimental workflow for the ovalbumin-induced murine model of eosinophilic asthma.
  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant, typically aluminum hydroxide (alum), on days 0 and 7. This induces an OVA-specific Th2 immune response.

  • Challenge: From day 14 to 17, mice are challenged with aerosolized OVA for a short period each day. This leads to the recruitment of eosinophils and other inflammatory cells to the lungs, resulting in airway inflammation and hyperresponsiveness.

  • Treatment: The test compound (e.g., this compound) or vehicle is typically administered orally before each OVA challenge.

  • Outcome Measures: 24 to 48 hours after the final challenge, various parameters are assessed, including:

    • Airway Hyperresponsiveness (AHR): Measured in response to a bronchoconstrictor agent like methacholine.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts (especially eosinophils) and cytokine levels.

    • Lung Histology: Lung tissue is examined for signs of inflammation, mucus production, and structural changes.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and is assessed by measuring the degree of airway narrowing in response to a stimulus.

  • Invasive Method (FlexiVent): Anesthetized and tracheostomized mice are mechanically ventilated. Increasing doses of methacholine are aerosolized into the lungs, and changes in lung resistance and compliance are measured.

  • Non-invasive Method (Whole-body plethysmography): Conscious, unrestrained mice are placed in a chamber, and their breathing patterns are monitored. Enhanced pause (Penh), a calculated value that correlates with airway obstruction, is measured after exposure to nebulized methacholine.

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis provides a snapshot of the inflammatory cell infiltrate in the airways.

  • Procedure: After euthanasia, a cannula is inserted into the trachea, and the lungs are lavaged multiple times with a fixed volume of sterile saline.

  • Cell Counts: The collected BALF is centrifuged, and the cell pellet is resuspended. Total cell numbers are counted using a hemocytometer. Differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined by staining cytospin preparations with a hematological stain (e.g., Diff-Quik) and counting under a microscope.

  • Cytokine Analysis: The supernatant from the BALF can be used to measure the levels of various cytokines (e.g., IL-4, IL-5, IL-13) using techniques like ELISA or multiplex assays.

Conclusion

The preclinical data for the CRTh2 antagonist class of compounds strongly supports their development for the treatment of eosinophilic asthma. By targeting a key receptor in the eosinophilic inflammatory cascade, these oral medications have demonstrated the potential to reduce airway inflammation and improve lung function in relevant animal models. Although direct preclinical data for this compound are not yet widely available, its characterization as a potent and selective CRTh2 antagonist positions it as a promising candidate within this therapeutic class. Further preclinical and clinical studies will be crucial to fully elucidate the efficacy and safety profile of this compound and to establish its place in the management of eosinophilic asthma alongside current and emerging therapies.

References

Preclinical Safety and Toxicology of MK-8318: A Comparative Assessment Based on Established β-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated preclinical safety and toxicology profile of MK-8318, a β-adrenergic receptor agonist. Due to the limited publicly available preclinical data for this compound, this document leverages extensive data from well-characterized long-acting β2-adrenergic agonists (LABAs), namely salmeterol and formoterol, to establish a representative toxicological profile for this class of compounds. This approach allows for an informed, albeit indirect, assessment of the potential safety considerations for this compound.

The information presented herein is intended to guide researchers and drug development professionals in understanding the expected preclinical findings for a novel β-adrenergic agonist. The experimental protocols described are based on international regulatory guidelines.

Comparative Toxicology Profile

The following table summarizes the key preclinical toxicology findings for the comparator β-adrenergic agonists, salmeterol and formoterol. These findings are largely attributed to the exaggerated pharmacological effects of sustained β2-adrenoceptor stimulation. It is anticipated that the preclinical toxicology profile of this compound would exhibit similar class-related effects.

Toxicology Endpoint Salmeterol Formoterol Anticipated Profile for this compound
Acute Toxicity Well-tolerated at high doses with no specific target organ toxicity identified.[1][2]Not explicitly detailed in the provided results, but as a β-agonist, effects would likely be extensions of its pharmacology.Expected to be well-tolerated in acute dosing, with high doses potentially leading to transient cardiovascular effects.
Repeat-Dose Toxicity Rat: Skeletal muscle hypertrophy, minor hematological and blood biochemical changes.[1][2] Dog: Tachycardia.[1]Rat: Myocardial fibrosis at high doses. Dog: Myocardial fibrosis at lower doses than rats, increased heart rate.Potential for cardiovascular effects (tachycardia, myocardial changes) and skeletal muscle hypertrophy, consistent with β2-agonist class effects.
Reproductive & Developmental Toxicity Rabbit: Fetal effects observed at high systemic concentrations.Rat & Rabbit: Not teratogenic following oral administration.Potential for effects on fetal development at high doses, a known class effect for β-adrenergic agonists.
Genotoxicity No evidence of genotoxic potential.Negative in a battery of genotoxicity tests (Ames, chromosome aberration, mouse lymphoma, and rat micronucleus assays).Unlikely to be genotoxic, consistent with other compounds in this class.
Carcinogenicity Rat: Increased incidence of smooth muscle tumors of the mesovarium. Mouse: Increased incidence of smooth muscle tumors of the uterus.Mouse & Rat: Findings of ovary and/or uterine leiomyomas, a typical finding for β-agonist drugs.Potential for benign tumors in female reproductive tissues in rodents, a recognized class effect not generally considered relevant to human risk at therapeutic doses.
Immunotoxicity In a 28-day rat study, some changes in immune parameters were noted, including decreased platelet counts, decreased liver and thymus weights, and alterations in serum immunoglobulins and spleen B cell numbers.Not explicitly detailed in the provided results.Potential for some immunomodulatory effects, though the clinical significance would require further investigation.

Experimental Protocols

The following are detailed methodologies for key preclinical safety and toxicology studies, based on the International Council for Harmonisation (ICH) M3(R2) guidelines and common practices for inhaled pharmaceuticals.

Repeat-Dose Inhalation Toxicology
  • Objective: To evaluate the toxicity of the test article following repeated inhalation exposure over a defined period.

  • Species: Two mammalian species are typically used, one rodent (e.g., Wistar rat) and one non-rodent (e.g., Beagle dog).

  • Route of Administration: Inhalation, to mimic the intended clinical route of exposure.

  • Dose Levels: A minimum of three dose levels (low, medium, and high) and a control group (vehicle or air). The high dose should be a maximum tolerated dose (MTD) or the highest achievable dose.

  • Duration: The duration of the study depends on the intended duration of clinical use. For a chronically used drug, studies of up to 6 months in rats and 9 months in dogs may be required.

  • Parameters Monitored:

    • Clinical observations: Daily checks for signs of toxicity.

    • Body weight and food consumption: Measured weekly.

    • Ophthalmology: Examinations at the beginning and end of the study.

    • Hematology and clinical chemistry: Blood samples collected at specified intervals.

    • Urinalysis: Conducted at specified intervals.

    • Electrocardiography (ECG): Performed in non-rodent species to assess cardiovascular effects.

    • Organ weights: Major organs weighed at necropsy.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from all animals.

Genotoxicity Assays
  • Objective: To assess the potential of the test article to induce genetic mutations or chromosomal damage. A standard battery of tests is performed.

  • In Vitro Tests:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. The test article is incubated with several strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation.

    • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): To detect gene mutations in mammalian cells.

    • In Vitro Chromosomal Aberration Test: To assess for structural chromosomal damage in mammalian cells (e.g., human lymphocytes).

  • In Vivo Test:

    • In Vivo Micronucleus Test: To detect chromosomal damage or damage to the mitotic apparatus in a rodent species (e.g., rat or mouse). Bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes.

Carcinogenicity Studies
  • Objective: To evaluate the tumorigenic potential of the test article following long-term administration.

  • Species: Typically conducted in two rodent species (e.g., rat and mouse).

  • Route of Administration: Usually the intended clinical route, but oral or other routes may be justified based on systemic exposure.

  • Duration: Long-term studies, typically 2 years in rats and 18-24 months in mice.

  • Parameters Monitored:

    • Clinical observations and body weight.

    • Tumor incidence, latency, and multiplicity.

    • Comprehensive histopathological examination of all tissues.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the β2-adrenergic receptor signaling pathway and a general workflow for preclinical toxicology assessment.

beta2_adrenergic_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β-Adrenergic Agonist (e.g., this compound) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway

preclinical_toxicology_workflow cluster_planning Study Planning cluster_execution Definitive Studies cluster_analysis Data Analysis & Reporting Test_Article Test Article Characterization Dose_Range_Finding Dose-Range Finding Studies Test_Article->Dose_Range_Finding Acute_Tox Acute Toxicity Dose_Range_Finding->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity Dose_Range_Finding->Repeat_Dose_Tox Data_Collection In-life Data Collection (Clinical Signs, Body Weight, etc.) Acute_Tox->Data_Collection Repeat_Dose_Tox->Data_Collection Genotoxicity Genotoxicity Reporting Final Study Report Genotoxicity->Reporting Repro_Tox Reproductive Toxicology Repro_Tox->Reporting Carcinogenicity Carcinogenicity (if required) Carcinogenicity->Reporting Pathology Post-mortem Analysis (Gross Pathology, Histopathology) Data_Collection->Pathology TK Toxicokinetics Data_Collection->TK Pathology->Reporting TK->Reporting

Caption: Preclinical Toxicology Assessment Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.